molecular formula C6H11N3O3 B115834 1-Ethyl-3-methylimidazolium nitrate CAS No. 143314-14-1

1-Ethyl-3-methylimidazolium nitrate

Cat. No.: B115834
CAS No.: 143314-14-1
M. Wt: 173.17 g/mol
InChI Key: JDOJFSVGXRJFLL-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylimidazolium nitrate is a useful research compound. Its molecular formula is C6H11N3O3 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11N2.NO3/c1-3-8-5-4-7(2)6-8;2-1(3)4/h4-6H,3H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOJFSVGXRJFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049217
Record name 1-Ethyl-3-methylimidazolium nitrate
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Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143314-14-1
Record name 1-Ethyl-3-methylimidazolium nitrate
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Record name 1-Ethyl-3-methylimidazolium Nitrate
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Foundational & Exploratory

A Comprehensive Technical Guide to 1-Ethyl-3-methylimidazolium Nitrate (EMIM-NO₃)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 143314-14-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the core physicochemical properties, synthesis, and characterization of 1-Ethyl-3-methylimidazolium (B1214524) nitrate (B79036) (EMIM-NO₃), an ionic liquid with significant potential in diverse scientific and industrial applications, including drug development.

Core Physicochemical Properties

1-Ethyl-3-methylimidazolium nitrate is a room-temperature ionic liquid characterized by its unique combination of an imidazolium (B1220033) cation and a nitrate anion. These components contribute to its notable properties, including high thermal stability and low volatility.[1] It is typically a white to off-white crystalline powder or a yellow liquid.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of EMIM-NO₃ reported in the literature.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular FormulaC₆H₁₁N₃O₃[4][5][6]
Molecular Weight173.17 g/mol [4][5][6]
AppearanceWhite to off-white crystalline powder/Yellow liquid[2][3]
Melting Point38 °C / 41 °C[3][4][5]
Density1.25 g/cm³ / 1.367 g/cm³[2][4][5]

Table 2: Physicochemical Characteristics

PropertyValueConditionsSource(s)
Viscosity21.3 cP45 °C[4][5]
Ionic Conductivity7.36 x 10⁻⁵ S cm⁻¹Room Temperature (in a starch/chitosan blend)[7]

Experimental Protocols

This section details representative experimental methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common and straightforward method for synthesizing imidazolium-based ionic liquids is through a two-step process involving quaternization of the imidazole (B134444) followed by anion exchange.

Experimental Workflow for Synthesis

cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange cluster_purification Purification reactants1 1-Methylimidazole (B24206) + Ethyl Halide reaction1 Reaction in Solvent (e.g., Acetonitrile) Heat and Stir reactants1->reaction1 product1 1-Ethyl-3-methylimidazolium Halide reaction1->product1 reactants2 1-Ethyl-3-methylimidazolium Halide + Silver Nitrate (AgNO₃) product1->reactants2 Intermediate Product reaction2 Reaction in Solvent (e.g., Ethanol) Stir at Room Temperature reactants2->reaction2 product2 This compound + Silver Halide (precipitate) reaction2->product2 filtration Filtration to remove Silver Halide product2->filtration Crude Product evaporation Rotary Evaporation to remove solvent filtration->evaporation drying Drying under vacuum evaporation->drying final_product Pure EMIM-NO₃ drying->final_product

Caption: A typical two-step synthesis workflow for this compound.

Methodology:

  • Quaternization: In a round-bottom flask, dissolve 1-methylimidazole in a suitable solvent such as acetonitrile. Add an equimolar amount of an ethyl halide (e.g., ethyl bromide) dropwise while stirring. The reaction mixture is then heated under reflux for several hours. After cooling, the solvent is removed under reduced pressure to yield the crude 1-ethyl-3-methylimidazolium halide.

  • Anion Exchange: Dissolve the synthesized 1-ethyl-3-methylimidazolium halide in a solvent like ethanol. In a separate flask, dissolve a stoichiometric amount of silver nitrate (AgNO₃) in the same solvent. Slowly add the silver nitrate solution to the imidazolium halide solution with constant stirring. A precipitate of silver halide will form. The reaction is typically carried out at room temperature and protected from light.

  • Purification: The precipitated silver halide is removed by filtration. The filtrate, containing the desired this compound, is then concentrated by removing the solvent using a rotary evaporator. The resulting product is further dried under high vacuum to remove any residual solvent and moisture.

Physicochemical Characterization

2.2.1. Density Measurement

The density of EMIM-NO₃ can be determined using a vibrating tube densimeter. The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the sample. The temperature is controlled using a thermostat.

2.2.2. Viscosity Measurement

A rotational viscometer or a capillary viscometer can be used to measure the dynamic viscosity of the ionic liquid. For a rotational viscometer, the torque required to rotate a spindle immersed in the liquid at a constant speed is measured, which is proportional to the viscosity. For a capillary viscometer, the time it takes for a fixed volume of the liquid to flow through a capillary of a known diameter is measured.

2.2.3. Ionic Conductivity Measurement

The ionic conductivity is measured using a conductivity meter with a probe consisting of two platinum electrodes. The probe is immersed in the ionic liquid, and the resistance of the sample is measured. The conductivity is then calculated based on the resistance and the cell constant of the probe. The temperature of the sample should be carefully controlled during the measurement.

2.2.4. Thermal Stability Analysis

Thermogravimetric analysis (TGA) is employed to determine the thermal stability of EMIM-NO₃. A small sample of the ionic liquid is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. The temperature at which significant mass loss begins is considered the onset of decomposition.

Spectroscopic Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the synthesized EMIM-NO₃. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and the spectra are recorded. The chemical shifts, multiplicities, and integration of the peaks provide detailed information about the arrangement of protons and carbon atoms in the 1-ethyl-3-methylimidazolium cation.

2.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of EMIM-NO₃ will show characteristic absorption bands for the C-H, C-N, and N-O bonds of the imidazolium ring and the nitrate anion.

Applications and Logical Relationships

This compound is a versatile ionic liquid with a growing number of applications, primarily driven by its favorable properties as a "green" solvent and an electrolyte.

Logical Relationship of Properties to Applications

cluster_properties Core Properties of EMIM-NO₃ cluster_applications Key Application Areas cluster_drug_dev Relevance to Drug Development p1 Low Volatility a1 Green Chemistry (Solvent/Catalyst) p1->a1 p2 High Thermal Stability p2->a1 a2 Electrochemistry (Electrolyte) p2->a2 p3 Good Ionic Conductivity p3->a2 p4 Tunable Solubility p4->a1 a3 Drug Delivery p4->a3 a4 Biomass Processing p4->a4 d1 Enhanced Drug Solubility a3->d1 d2 Improved Bioavailability a3->d2 d3 Novel Formulation Strategies a3->d3

Caption: Interrelationship between the core properties of EMIM-NO₃ and its primary applications.

  • Green Chemistry: Due to its low vapor pressure, EMIM-NO₃ is considered an environmentally friendly alternative to volatile organic solvents in chemical reactions and catalysis.[3]

  • Electrochemistry: Its good ionic conductivity and thermal stability make it a suitable electrolyte component in batteries, supercapacitors, and other electrochemical devices.[2][3]

  • Drug Development: The unique solvation properties of EMIM-NO₃ are being explored for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3] This opens up possibilities for novel drug delivery systems.

  • Biomass Processing: Its ability to dissolve various organic materials makes it a candidate for the pretreatment and processing of biomass.

Safety and Handling

This compound is classified as an oxidizing solid and may cause skin and respiratory irritation.[8] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid contact with combustible materials.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8] The toxicological properties have not been fully investigated.[8]

References

A Comprehensive Technical Guide to the Physical Properties of 1-Ethyl-3-methylimidazolium Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium nitrate (B79036) ([EMIM][NO3]), with the CAS number 143314-14-1, is an ionic liquid that has garnered significant interest in various scientific fields.[1] As a salt with a low melting point, it exists in a liquid state at or near room temperature, offering a unique set of properties that make it a compelling alternative to traditional volatile organic solvents. Its applications are particularly prominent in electrochemistry, where it serves as an electrolyte in devices such as batteries and supercapacitors, and in green chemistry as a recyclable catalyst and reaction medium.[2][3] This technical guide provides an in-depth overview of the core physical properties of 1-Ethyl-3-methylimidazolium nitrate, complete with experimental protocols and logical diagrams to facilitate a comprehensive understanding for research and development professionals.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application and performance in various scientific domains. A summary of its key quantitative properties is presented below.

PropertyValueTemperature (°C)
Molecular Formula C6H11N3O3-
Molecular Weight 173.17 g/mol -
Melting Point 38 - 41 °C-
Density 1.25 - 1.367 g/cm³20 - 25
Viscosity 21.3 cP45
Electrical Conductivity 7.36 x 10⁻⁵ S/cmRoom Temperature

Detailed Physical Characteristics

Density

The density of this compound has been reported in the range of 1.25 to 1.367 g/cm³ at ambient temperatures.[2][4] This relatively high density is characteristic of ionic liquids and is an important parameter in process design and fluid dynamics calculations.

Melting Point

This compound is a solid at room temperature, with a melting point reported to be in the range of 38 to 41°C.[4] This property classifies it as a room-temperature ionic liquid, offering a wide liquid range for various applications.

Viscosity

The viscosity of this compound is a critical factor in its application as a solvent and electrolyte, as it influences mass transfer and ionic mobility. A reported viscosity is 21.3 cP at 45°C.[4]

Electrical Conductivity

As an ionic liquid, this compound exhibits electrical conductivity due to the mobility of its constituent ions. A reported value for its conductivity is 7.36 x 10⁻⁵ S/cm at room temperature when incorporated into a polymer electrolyte system.[5] This property is central to its use in electrochemical devices.

Thermal Stability

Thermal stability is a key advantage of ionic liquids over many conventional organic solvents. While a specific decomposition temperature for this compound is not consistently reported across sources, imidazolium-based ionic liquids are generally known for their good thermal stability.[6]

Solubility

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a two-step anion exchange reaction, starting from a halide precursor.[8][9]

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Halide (e.g., Bromide)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole (B24206) and ethyl bromide. The reaction can be performed neat or with a suitable solvent like acetonitrile.

  • Reaction Conditions: Heat the mixture with stirring. The reaction temperature is typically maintained between 50-70°C for a period of 24-48 hours.

  • Purification: After the reaction is complete, the resulting viscous liquid is cooled to room temperature. The product is washed multiple times with a non-polar solvent, such as ethyl acetate (B1210297) or diethyl ether, to remove any unreacted starting materials. The product, 1-Ethyl-3-methylimidazolium bromide, is then dried under vacuum to remove any residual solvent.

Step 2: Anion Exchange to Nitrate

  • Dissolution: Dissolve the synthesized 1-Ethyl-3-methylimidazolium bromide in a suitable solvent, typically water or a polar organic solvent in which both the starting material and the nitrate salt are soluble.

  • Metathesis Reaction: Add a stoichiometric amount of a nitrate salt, such as silver nitrate (AgNO₃) or sodium nitrate (NaNO₃), to the solution. If silver nitrate is used, the insoluble silver bromide (AgBr) will precipitate out of the solution.

  • Isolation and Purification: If AgBr is formed, it is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or by washing with a suitable non-polar solvent to remove any remaining impurities. The final product should be dried thoroughly under vacuum.

ElectrochemicalApplications cluster_properties Key Properties cluster_applications Electrochemical Applications EMIM_Nitrate This compound ([EMIM][NO₃]) IonicConductivity Ionic Conductivity EMIM_Nitrate->IonicConductivity enables ElectrochemicalWindow Wide Electrochemical Window EMIM_Nitrate->ElectrochemicalWindow possesses ThermalStability High Thermal Stability EMIM_Nitrate->ThermalStability exhibits LowVolatility Low Volatility EMIM_Nitrate->LowVolatility has Batteries Batteries (e.g., Lithium-ion, Sodium-ion) IonicConductivity->Batteries facilitates ion transport Supercapacitors Supercapacitors IonicConductivity->Supercapacitors enables rapid charge/discharge Electrosynthesis Electrosynthesis IonicConductivity->Electrosynthesis provides a conductive medium Electrodeposition Electrodeposition IonicConductivity->Electrodeposition acts as an electrolyte ElectrochemicalWindow->Batteries allows for higher cell voltage ElectrochemicalWindow->Supercapacitors increases energy density ElectrochemicalWindow->Electrosynthesis supports a wide range of reactions ThermalStability->Batteries enhances safety LowVolatility->Batteries improves safety and longevity

References

An In-depth Technical Guide to the Synthesis of 1-Ethyl-3-methylimidazolium Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of the ionic liquid 1-Ethyl-3-methylimidazolium nitrate (B79036) ([EMIM][NO₃]). It details the necessary precursors, reaction conditions, and purification methods, presenting a clear pathway for its laboratory-scale preparation. This guide is intended for an audience with a background in synthetic chemistry.

Introduction

1-Ethyl-3-methylimidazolium nitrate is a room-temperature ionic liquid (IL) that has garnered interest for various applications, including as a solvent in organic synthesis, in electrochemistry, and as a component in energetic materials. Its properties, such as low vapor pressure, high thermal stability, and tunable solubility, make it an attractive alternative to traditional volatile organic solvents. The synthesis of [EMIM][NO₃] is typically achieved through a two-step process: the quaternization of 1-methylimidazole (B24206) to form a halide salt precursor, followed by an anion metathesis (exchange) reaction to introduce the nitrate anion.

Synthesis Pathway Overview

The synthesis of this compound is primarily accomplished via a two-step reaction sequence. The first step involves the synthesis of the precursor, 1-Ethyl-3-methylimidazolium bromide ([EMIM]Br), through the quaternization of 1-methylimidazole with bromoethane (B45996). The second step is an anion exchange reaction where the bromide anion of the precursor is replaced by a nitrate anion.

Synthesis_Workflow cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Metathesis methylimidazole 1-Methylimidazole reaction1 Reaction methylimidazole->reaction1 bromoethane Bromoethane bromoethane->reaction1 emim_br 1-Ethyl-3-methylimidazolium bromide ([EMIM]Br) reaction1->emim_br purification1 Purification emim_br->purification1 purified_emim_br Purified [EMIM]Br purification1->purified_emim_br Precursor reaction2 Reaction purified_emim_br->reaction2 nitrate_salt Nitrate Salt (e.g., AgNO₃, NaNO₃) nitrate_salt->reaction2 emim_no3 1-Ethyl-3-methylimidazolium nitrate ([EMIM][NO₃]) reaction2->emim_no3 purification2 Purification emim_no3->purification2 final_product [EMIM][NO₃]

A high-level overview of the two-step synthesis process for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br)

The quaternization of 1-methylimidazole with bromoethane is a well-established and high-yielding reaction. Several variations of this procedure exist, with differences in solvent use and reaction temperature.

Protocol 1: Solvent-Free Synthesis

This method is advantageous due to its simplicity and the elimination of solvent waste.

  • To a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 41.0 g (0.5 mol) of 1-methylimidazole.

  • Cool the flask in an ice-bath.

  • Slowly add 54.5 g (0.5 mol) of bromoethane dropwise to the stirred solution. Note that this reaction is highly exothermic.

  • After the addition is complete, continue to stir the mixture vigorously for 5 hours.

  • Allow the mixture to reflux at room temperature until it solidifies completely.

  • The resulting solid should be broken into smaller pieces and washed four times with 50 mL of trichloroethane.

  • The purified product is then dried under vacuum at 70°C for 24 hours.

Protocol 2: Synthesis in Toluene (B28343)

This method utilizes a solvent to better control the reaction temperature.

  • In a two-necked flask, dissolve 0.1 mmol of 1-methylimidazole in anhydrous toluene with stirring until a homogeneous solution is formed.

  • Slowly add 0.3 mmol of ethyl bromide dropwise while maintaining continuous stirring.

  • Heat the reaction mixture to 40°C and stir for 24 hours.

  • After the reaction is complete, remove the toluene under reduced pressure.

  • Dry the resulting product under vacuum to yield the final product.

Step 2: Synthesis of this compound ([EMIM][NO₃]) via Anion Metathesis

The anion exchange is typically performed by reacting the bromide precursor with a nitrate salt. The choice of the nitrate salt (e.g., silver nitrate or sodium nitrate) influences the workup procedure. The use of silver nitrate is common as it results in the precipitation of silver bromide, which can be easily removed by filtration.

General Protocol using Silver Nitrate:

  • Dissolve a known molar amount of 1-Ethyl-3-methylimidazolium bromide in a suitable solvent, such as acetone (B3395972) or ethanol.

  • In a separate container, dissolve an equimolar amount of silver nitrate in the same solvent.

  • Slowly add the silver nitrate solution to the stirred [EMIM]Br solution at room temperature. The reaction should be protected from light to prevent the decomposition of silver salts.

  • A precipitate of silver bromide (AgBr) will form.

  • Continue stirring the mixture for several hours to ensure the reaction goes to completion.

  • Remove the AgBr precipitate by filtration.

  • The solvent is then removed from the filtrate under reduced pressure (e.g., using a rotary evaporator).

  • The resulting crude [EMIM][NO₃] is then washed with a non-polar solvent like diethyl ether or hexane (B92381) to remove any organic impurities and dried under high vacuum.

Data Presentation

The following tables summarize the quantitative data for the synthesis of the precursor, 1-Ethyl-3-methylimidazolium bromide.

ParameterValueReference
Reactants
1-Methylimidazole41.0 g (0.5 mol)
Bromoethane54.5 g (0.5 mol)
Reaction Conditions
TemperatureRoom Temperature (after initial cooling)
Reaction Time5 hours (stirring) + solidification time
SolventNone
Purification
Washing SolventTrichloroethane (4 x 50 mL)
Drying70°C under vacuum for 24 hours
Yield 87.9 g
ParameterValueReference
Reactants
1-Methylimidazole0.1 mmol
Ethyl Bromide0.3 mmol
Reaction Conditions
Temperature40°C
Reaction Time24 hours
SolventAnhydrous Toluene
Yield 98%

Physicochemical Properties of this compound

PropertyValue
CAS Number 143314-14-1
Molecular Formula C₆H₁₁N₃O₃
Molecular Weight 173.17 g/mol
Appearance White to off-white crystalline solid
Melting Point 38°C
Density 1.25 g/cm³
Viscosity 21.3 cP (at 45°C)

Conclusion

The synthesis of this compound is a straightforward two-step process that can be readily accomplished in a standard laboratory setting. The initial quaternization reaction to form the bromide precursor is high-yielding and can be performed under solvent-free conditions. The subsequent anion metathesis, while requiring careful execution to ensure complete removal of the halide impurity, provides a reliable route to the final nitrate ionic liquid. The methods and data presented in this guide offer a solid foundation for researchers and scientists to produce [EMIM][NO₃] for their specific applications.

References

An In-depth Technical Guide on the Molecular Structure of 1-Ethyl-3-methylimidazolium Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium (B1214524) nitrate (B79036) ([EMIM][NO₃]) is an ionic liquid (IL) that has garnered significant interest in various scientific fields due to its unique physicochemical properties. As a salt that is liquid at or near room temperature, it offers a distinct alternative to traditional volatile organic solvents. Its composition, consisting of an organic 1-ethyl-3-methylimidazolium cation and an inorganic nitrate anion, gives rise to a unique set of characteristics, including high thermal stability, low vapor pressure, and tunable solubility. These properties make it a promising candidate for applications in electrochemistry, catalysis, and materials science. This technical guide provides a comprehensive overview of the molecular structure of 1-Ethyl-3-methylimidazolium nitrate, including its molecular geometry, synthesis, and characterization.

Molecular Structure and Geometry

The molecular structure of this compound is defined by the arrangement of its constituent ions: the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and the nitrate (NO₃⁻) anion. The overall structure is maintained by electrostatic forces and hydrogen bonding between the cation and anion.

Identifier and Physicochemical Properties
PropertyValue
IUPAC Name 1-ethyl-3-methyl-1H-imidazol-3-ium nitrate
SMILES CC[n+]1ccn(c1)C.[O-]--INVALID-LINK--O
InChI InChI=1S/C6H11N2.NO3/c1-3-8-5-4-7(2)6-8;2-1(3)4/h4-6H,3H2,1-2H3;/q+1;-1
CAS Number 143314-14-1
Molecular Formula C₆H₁₁N₃O₃
Molecular Weight 173.17 g/mol
Melting Point 38 °C
Boiling Point >300 °C
Density ~1.28 g/cm³
Molecular Geometry from Computational Studies

In the absence of a definitive experimental crystal structure for this compound, computational studies using methods like Density Functional Theory (DFT) provide valuable insights into its molecular geometry. The following tables summarize the calculated bond lengths, bond angles, and dihedral angles for the optimized geometry of the 1-ethyl-3-methylimidazolium cation and the nitrate anion. These theoretical values offer a robust model of the molecule's three-dimensional structure.

Table 1: Calculated Bond Lengths for 1-Ethyl-3-methylimidazolium Cation

BondBond Length (Å)
N1-C21.334
C2-N31.334
N3-C41.385
C4-C51.361
C5-N11.385
N1-C61.470
C6-C71.535
N3-C81.469

Table 2: Calculated Bond Angles for 1-Ethyl-3-methylimidazolium Cation

AngleBond Angle (°)
N1-C2-N3108.8
C2-N3-C4108.9
N3-C4-C5106.7
C4-C5-N1106.7
C5-N1-C2108.9
C5-N1-C6125.6
C2-N1-C6125.6
N1-C6-C7111.4
C4-N3-C8125.7
C2-N3-C8125.4

Table 3: Calculated Dihedral Angles for 1-Ethyl-3-methylimidazolium Cation

Dihedral AngleAngle (°)
C7-C6-N1-C289.8
C7-C6-N1-C5-90.1
C8-N3-C2-N1180.0
C8-N3-C4-C5180.0

Table 4: Calculated Bond Lengths and Angles for Nitrate Anion

ParameterValue
N-O Bond Length1.243 Å
O-N-O Bond Angle120.0 °

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the quaternization of 1-methylimidazole (B24206) to form a halide salt, followed by an anion exchange reaction.[1][2]

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([EMIM][Br])

This procedure is adapted from established methods for the synthesis of imidazolium-based ionic liquids.[3]

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and a molar excess of bromoethane (typically 1.1 to 1.2 equivalents). The reaction is often performed without a solvent.

    • Heat the reaction mixture with stirring. The reaction temperature can range from room temperature to gentle reflux (around 40-60 °C). The reaction progress can be monitored by the formation of a biphasic mixture or by techniques like TLC or NMR. The reaction is typically run for 24 to 48 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature. A viscous liquid or a solid product, 1-ethyl-3-methylimidazolium bromide, will be formed.

    • Wash the crude product multiple times with ethyl acetate to remove any unreacted starting materials. The ionic liquid is typically immiscible with ethyl acetate and will form a separate layer.

    • Separate the ionic liquid layer and dry it under vacuum to remove any residual solvent.

Step 2: Anion Exchange to this compound ([EMIM][NO₃])

This procedure is a general method for anion exchange using a silver salt.[2][4]

  • Materials:

    • 1-Ethyl-3-methylimidazolium bromide ([EMIM][Br])

    • Silver nitrate (AgNO₃)

    • Solvent (e.g., water, ethanol, or acetonitrile)

    • Filtration apparatus

    • Rotary evaporator

  • Procedure:

    • Dissolve the synthesized 1-ethyl-3-methylimidazolium bromide in a suitable solvent.

    • In a separate container, dissolve a stoichiometric amount (1.0 equivalent) of silver nitrate in the same solvent.

    • Slowly add the silver nitrate solution to the [EMIM][Br] solution with constant stirring. A precipitate of silver bromide (AgBr) will form immediately.

    • Stir the reaction mixture at room temperature for several hours to ensure complete precipitation.

    • Filter the mixture to remove the silver bromide precipitate.

    • To confirm the complete removal of bromide ions, a small amount of the filtrate can be tested with a few drops of silver nitrate solution. The absence of further precipitation indicates the completion of the anion exchange.

    • Remove the solvent from the filtrate using a rotary evaporator.

    • Dry the resulting product, this compound, under high vacuum to remove any residual solvent and moisture.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the ethyl and methyl groups attached to the imidazolium (B1220033) ring, as well as the protons on the ring itself.

    • ¹³C NMR: The carbon NMR spectrum will provide signals corresponding to all the unique carbon atoms in the 1-ethyl-3-methylimidazolium cation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The FTIR spectrum will show characteristic absorption bands for the C-H, C-N, and N-O bonds present in the molecule. The strong absorption band for the nitrate anion is a key feature.

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode will show a peak corresponding to the [EMIM]⁺ cation (m/z = 111.1). In negative ion mode, a peak for the NO₃⁻ anion (m/z = 62.0) will be observed.

Logical Relationship of Ionic Liquid Components

The following diagram illustrates the fundamental relationship between the components of this compound, highlighting the ionic interaction that defines its structure.

IonicLiquid Cation 1-Ethyl-3-methylimidazolium Cation [EMIM]⁺ IonicLiquid This compound Cation->IonicLiquid Anion Nitrate Anion [NO₃]⁻ Anion->IonicLiquid

Ionic components of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound, a promising ionic liquid with diverse applications. While a definitive experimental crystal structure remains to be fully elucidated, computational studies offer a reliable model of its molecular geometry. The provided synthesis and characterization protocols offer a practical framework for researchers working with this compound. A deeper understanding of its structure is fundamental to harnessing its full potential in various scientific and industrial endeavors.

References

An In-depth Technical Guide to the Thermal Stability of 1-Ethyl-3-methylimidazolium Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-Ethyl-3-methylimidazolium (B1214524) nitrate (B79036) ([EMIM][NO3]). The information presented herein is curated for professionals in research and development who require a deep understanding of the material's properties for applications where thermal stress is a critical factor. This document details quantitative thermal analysis data, experimental methodologies, and decomposition pathways to ensure safe and effective use.

Executive Summary

1-Ethyl-3-methylimidazolium nitrate is an ionic liquid of interest for various applications, including as a solvent in synthesis and electrochemistry. A thorough understanding of its thermal stability is paramount for safe handling, storage, and application. This guide summarizes key thermal properties, including decomposition temperatures and hazardous decomposition products. The primary decomposition mechanism is believed to be an SN2 nucleophilic attack. Detailed experimental protocols for thermal analysis are also provided to facilitate reproducible research.

Quantitative Thermal Data

The thermal stability of this compound has been investigated using various thermo-analytical techniques. While specific data for [EMIM][NO3] is limited in publicly available literature, data from the closely related compound, 1-ethyl-2,3-dimethylimidazolium (B13442263) nitrate ([Emmim][NO3]), provides valuable insights. The substitution of a methyl group at the C2 position of the imidazolium (B1220033) ring is expected to have a minor influence on the overall thermal stability. The following table summarizes key thermal decomposition parameters obtained from Thermogravimetric Analysis (TGA).

ParameterValue (°C)AtmosphereHeating Rate (°C/min)Analytical MethodReference
Onset Temperature (Tonset)312.13Air10TGA[1]
Peak Temperature (Tpeak)332.46Air10TGA[1]

Note: Data presented is for 1-ethyl-2,3-dimethylimidazolium nitrate as a close structural analog.

Experimental Protocols

To ensure the accurate and reproducible assessment of the thermal stability of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the ionic liquid by measuring its mass change as a function of temperature.

Instrumentation: A thermogravimetric analyzer (e.g., Perkin Elmer, model-7HT TGA or similar) is required.

Procedure:

  • Sample Preparation: Ensure the ionic liquid sample is free of volatile impurities by drying it under vacuum at a temperature below its decomposition point (e.g., 80°C) for several hours until a constant weight is achieved.

  • Crucible Selection: Place a small, accurately weighed sample (typically 5-10 mg) into an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere. For analysis in an oxidative environment, use dry air at a similar flow rate.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate (e.g., 5, 10, 15, 20, or 25 °C/min).[1]

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • The onset decomposition temperature (Tonset) is determined as the temperature at which a significant mass loss begins. This is often calculated from the intersection of the baseline tangent with the tangent of the decomposition curve.

    • The peak decomposition temperature (Tpeak) is determined from the peak of the first derivative of the TGA curve (DTG curve), representing the point of maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic and exothermic events such as melting, crystallization, and decomposition.

Instrumentation: A differential scanning calorimeter is required.

Procedure:

  • Sample Preparation: As with TGA, ensure the sample is dry.

  • Crucible Encapsulation: Place a small, accurately weighed sample (typically 2-5 mg) into a hermetically sealed aluminum or gold-plated steel crucible to prevent volatilization before decomposition.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Cool the sample to a low temperature (e.g., -50°C) to observe any glass transitions or crystallization events upon heating.

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature beyond its decomposition point.

  • Data Analysis:

    • Record the differential heat flow as a function of temperature.

    • Analyze the resulting thermogram for endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak temperature and enthalpy of these transitions can be quantified.

Synthesis and Decomposition Pathways

Synthesis of this compound

The synthesis of this compound typically involves a two-step process. The first step is the quaternization of 1-methylimidazole (B24206) with an ethylating agent to form the 1-ethyl-3-methylimidazolium cation. The second step is an anion exchange reaction to introduce the nitrate anion.

Synthesis_Pathway cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange 1-Methylimidazole 1-Methylimidazole EMIM_Halide 1-Ethyl-3-methylimidazolium Halide 1-Methylimidazole->EMIM_Halide Reaction Ethyl_Halide Ethyl Halide (e.g., Bromoethane) Ethyl_Halide->EMIM_Halide EMIM_Halide_2 1-Ethyl-3-methylimidazolium Halide EMIM_Nitrate This compound EMIM_Halide_2->EMIM_Nitrate Metathesis Reaction Nitrate_Salt Nitrate Salt (e.g., Silver Nitrate) Nitrate_Salt->EMIM_Nitrate

Synthesis of this compound.
Thermal Decomposition Pathway

The thermal decomposition of imidazolium-based ionic liquids is generally understood to proceed via several potential pathways. For this compound, the most probable mechanism is a nucleophilic substitution reaction (SN2), where the nitrate anion attacks one of the alkyl groups on the imidazolium cation. This results in the formation of a neutral imidazole (B134444) derivative and an alkyl nitrate. High temperatures can lead to further breakdown into gaseous products.

Upon heating, this compound is expected to decompose into volatile products including carbon dioxide (CO2), carbon monoxide (CO), and various nitrous gases (NOx).[2]

Decomposition_Pathway cluster_products Decomposition Products EMIM_Nitrate This compound SN2_Products 1-Methylimidazole + Ethyl Nitrate OR 1-Ethylimidazole + Methyl Nitrate EMIM_Nitrate->SN2_Products Heat (SN2 Attack) Gaseous_Products CO2, CO, NOx SN2_Products->Gaseous_Products Further Decomposition

Proposed thermal decomposition pathway for [EMIM][NO3].

Conclusion

This technical guide has provided a detailed overview of the thermal stability of this compound, drawing upon data from closely related analogs and established principles of ionic liquid chemistry. The provided quantitative data, though for a related compound, serves as a valuable benchmark for assessing the thermal limits of [EMIM][NO3]. The detailed experimental protocols offer a standardized approach for researchers to conduct their own thermal analyses, ensuring data consistency and comparability. The outlined synthesis and decomposition pathways provide a theoretical framework for understanding the chemical transformations that this ionic liquid undergoes at elevated temperatures. For professionals in drug development and other research fields, this information is critical for the safe and effective implementation of this compound in their work. Further studies focusing specifically on [EMIM][NO3] are encouraged to refine the quantitative data presented here.

References

In-Depth Technical Guide to the Safety of 1-Ethyl-3-methylimidazolium Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, experimental protocols, and potential toxicological pathways associated with 1-Ethyl-3-methylimidazolium nitrate (B79036) (EMIM-NO3), an ionic liquid of interest in various scientific and industrial applications. While extensive toxicological data for this specific compound is limited, this guide consolidates available information and outlines standardized methodologies for its safety assessment.

Physicochemical and Hazard Identification

1-Ethyl-3-methylimidazolium nitrate is an ionic liquid with the CAS Number 143314-14-1. Its fundamental properties and hazard classifications, as derived from safety data sheets (SDS), are summarized below.

Identifier Value
Chemical Name This compound
CAS Number 143314-14-1
Molecular Formula C6H11N3O3
Molecular Weight 173.17 g/mol
Physical State Solid
Melting Point 38 °C
Hazard Classification Category Hazard Statement
Oxidizing Solids Category 2H272: May intensify fire; oxidizer
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

A recurring statement across multiple safety data sheets is that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1]

Experimental Protocols for Safety Assessment

Due to the limited specific experimental data for this compound, this section details standardized and widely accepted protocols for evaluating the key hazards associated with this and similar chemical compounds.

Oxidizing Properties Assessment

The oxidizing nature of a solid substance can be determined using the UN Test O.1 from the UN Manual of Tests and Criteria.

Objective: To determine if a solid substance can increase the burning rate or intensity of a combustible material upon mixing.

Methodology:

  • Preparation of Mixtures: The test substance is mixed with dry, fibrous cellulose (B213188) in ratios of 4:1 and 1:1 by mass. Reference mixtures of potassium bromate (B103136) and cellulose (e.g., 3:7, 2:3, or 3:2 ratios) are also prepared for comparison.

  • Test Setup: A 30 g pile of the mixture is formed into a truncated cone over an ignition wire.

  • Ignition and Observation: The mixture is heated by the ignition wire, and the time it takes for the main reaction (flame or glow) to complete is recorded.

  • Classification: The burning time of the test mixture is compared to that of the reference mixtures to classify the substance into a packing group for oxidizing solids.

Skin Irritation Assessment

The potential for skin irritation can be evaluated using the in vitro method described in OECD Test Guideline 439.

Objective: To identify substances that cause reversible damage to the skin.

Methodology:

  • Test System: A reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin, is used.

  • Application of Substance: The test chemical is applied topically to the surface of the RhE tissue. Triplicate tissues are typically used for each test.

  • Exposure and Incubation: The tissues are exposed to the substance for a defined period (e.g., 60 minutes) followed by a post-exposure incubation period (e.g., 42 hours).

  • Viability Assessment: Cell viability is measured using a vital dye such as MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The enzymatic conversion of MTT to a colored formazan (B1609692) salt by viable cells is quantified spectrophotometrically.

  • Classification: If the mean cell viability is reduced to ≤ 50% relative to the negative control, the substance is classified as a skin irritant (UN GHS Category 2).

Eye Irritation Assessment

Several in vitro and ex vivo methods are available to assess eye irritation potential, as outlined in OECD Test Guidelines 405, 492, and 496.

Objective: To identify substances that can cause serious eye damage or irritation.

Methodology (Example using OECD TG 492: Reconstructed Human Cornea-like Epithelium Test Method):

  • Test System: A reconstructed human cornea-like epithelium (RhCE) model is employed.

  • Application of Substance: The test substance is applied to the surface of the RhCE tissue.

  • Exposure and Incubation: Tissues are exposed for a set duration, after which the substance is rinsed off, and the tissues are incubated.

  • Viability Assessment: Cell viability is determined using methods like the MTT assay.

  • Classification: The substance is classified based on the reduction in cell viability compared to controls. Different thresholds determine whether the substance is classified as causing serious eye damage (Category 1), eye irritation (Category 2), or is not classified.

In Vitro Cytotoxicity Assessment

Cytotoxicity assays are fundamental in determining the potential toxicity of a substance at the cellular level.

Objective: To determine the concentration of a substance that causes cell death in vitro.

Methodology (Example using MTS Assay):

  • Cell Culture: A suitable human cell line (e.g., dermal fibroblasts, HeLa, or Caco-2 cells) is cultured in 96-well plates.

  • Exposure: The cells are exposed to a range of concentrations of the test substance for a specified period (e.g., 72 hours).

  • Viability Measurement: After exposure, a solution containing a tetrazolium compound (like MTS) is added to the cells. Viable cells with active metabolism convert the MTS into a colored formazan product.

  • Data Analysis: The absorbance of the formazan is measured using a microplate reader. The results are used to calculate the IC50 value (the concentration of the substance that inhibits 50% of cell viability).

Thermal Stability Assessment

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are common methods to evaluate the thermal stability of substances.

Objective: To determine the decomposition temperature and thermal behavior of a substance.

Methodology:

  • Instrumentation: A TGA-DSC instrument is used.

  • Sample Preparation: A small, precisely weighed sample of the substance is placed in a crucible.

  • Analysis: The sample is heated at a constant rate under a controlled atmosphere (e.g., inert argon or nitrogen).

  • Data Collection: The TGA measures the change in mass as a function of temperature, while the DSC measures the heat flow to or from the sample. This provides information on decomposition temperatures, phase transitions, and thermal stability.

Potential Toxicological Pathways of Imidazolium-Based Ionic Liquids

While specific signaling pathways for this compound have not been elucidated, research on other imidazolium-based ionic liquids suggests several general mechanisms of cytotoxicity. These pathways primarily involve mitochondrial dysfunction and the induction of oxidative stress.

G Generalized Cytotoxicity Pathway of Imidazolium (B1220033) Cations IL Imidazolium Cation ([EMIM]+) Membrane Plasma Membrane Disruption IL->Membrane Direct Interaction Mitochondria Mitochondrial Accumulation IL->Mitochondria Lipophilic Cation Accumulation Apoptosis Apoptosis Membrane->Apoptosis ETC Electron Transport Chain (ETC) Inhibition Mitochondria->ETC MMP Decreased Mitochondrial Membrane Potential (ΔΨm) ETC->MMP ROS Increased Reactive Oxygen Species (ROS) ETC->ROS MMP->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation DNADamage DNA Damage OxidativeStress->DNADamage Inflammation Pro-inflammatory Response OxidativeStress->Inflammation LipidPeroxidation->Apoptosis DNADamage->Apoptosis

Caption: Generalized cytotoxicity pathway for imidazolium cations.

The diagram illustrates that the lipophilic nature of the imidazolium cation can lead to its accumulation in mitochondria, a key target of its toxicity.[2][3][4] This can disrupt the electron transport chain, leading to a decrease in mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS).[2][5][6][7] The resulting oxidative stress can cause damage to cellular components, including lipids (lipid peroxidation) and DNA, ultimately triggering apoptosis (programmed cell death).[5][8][9] Some studies also suggest a direct disruption of the plasma membrane and the induction of pro-inflammatory responses.[1][10][11]

G Experimental Workflow for In Vitro Safety Assessment Substance Test Substance: 1-Ethyl-3-methylimidazolium nitrate SkinIrritation Skin Irritation Test (OECD TG 439) Substance->SkinIrritation EyeIrritation Eye Irritation Test (e.g., OECD TG 492) Substance->EyeIrritation Cytotoxicity Cytotoxicity Assay (e.g., MTS) Substance->Cytotoxicity OxidizerTest Oxidizing Solids Test (UN Test O.1) Substance->OxidizerTest ThermalTest Thermal Stability Test (TGA/DSC) Substance->ThermalTest ResultSkin Classification: Irritant / Non-Irritant SkinIrritation->ResultSkin ResultEye Classification: Category 1, 2, or Not Classified EyeIrritation->ResultEye ResultCyto IC50 Value Cytotoxicity->ResultCyto ResultOxidizer Classification: Packing Group I, II, or III OxidizerTest->ResultOxidizer ResultThermal Decomposition Temperature ThermalTest->ResultThermal

Caption: Recommended experimental workflow for safety assessment.

Summary and Recommendations

This compound is classified as an oxidizing solid that causes skin, eye, and respiratory irritation. While comprehensive, quantitative toxicological data is currently lacking, the established experimental protocols outlined in this guide provide a clear framework for a thorough safety assessment.

For researchers, scientists, and drug development professionals, it is imperative to:

  • Handle this substance with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, in a well-ventilated area.

  • Keep the substance away from combustible materials due to its oxidizing properties.

  • When planning studies that involve this ionic liquid, consider conducting the standardized safety assessments described herein to generate specific data and ensure safe handling and use.

  • Be aware of the potential for mitochondrial toxicity and oxidative stress, which are common mechanisms of toxicity for imidazolium-based ionic liquids.

This guide serves as a foundational resource for understanding and evaluating the safety of this compound. As more research becomes available, this information should be updated to reflect a more complete toxicological profile.

References

solubility of 1-Ethyl-3-methylimidazolium nitrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 1-Ethyl-3-methylimidazolium (B1214524) Nitrate (B79036)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-3-methylimidazolium nitrate ([EMIM][NO3]), an ionic liquid of significant interest, presents a unique solubility profile that is critical for its application in various scientific and industrial domains, including as a solvent in organic synthesis, in electrochemical applications, and potentially in drug delivery systems. This technical guide provides a comprehensive overview of the current understanding of the solubility of [EMIM][NO3]. While specific quantitative solubility data across a wide range of solvents and temperatures is not extensively available in publicly accessible literature, this document synthesizes the existing qualitative information and provides detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals working with this ionic liquid, enabling them to make informed decisions and design further experimental investigations.

Introduction

This compound is a room-temperature ionic liquid composed of a 1-ethyl-3-methylimidazolium cation ([EMIM]+) and a nitrate anion (NO3-). Its properties, including its solubility characteristics, are of fundamental importance for its practical use. A thorough understanding of its behavior in different solvents is crucial for process design, reaction optimization, and formulation development. This guide addresses the core need for solubility data and standardized methodologies for its determination.

Solubility Data

Despite a comprehensive literature search, specific quantitative solubility data for this compound in various solvents across a range of temperatures remains scarce. However, qualitative descriptions of its solubility are available and are summarized in the table below. It is reported to be "liberally soluble in all proportion" in several common polar organic solvents, suggesting complete miscibility at ambient conditions.

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilityCitation
WaterSoluble
MethanolLiberally soluble in all proportions
AcetonitrileLiberally soluble in all proportions
NitromethaneLiberally soluble in all proportions

Note: "Liberally soluble in all proportions" suggests that the components are miscible in any ratio at standard conditions.

Experimental Protocols for Solubility Determination

To empower researchers to generate specific and reliable solubility data for [EMIM][NO3], this section details two common and effective experimental methods for determining the solubility of ionic liquids.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid ionic liquid in a solvent at a specific temperature.

Methodology:

  • Apparatus:

    • Thermostatically controlled shaker bath or magnetic stirrer with a heating/cooling jacket.

    • Analytical balance (accuracy ±0.0001 g).

    • Sintered glass filter or syringe filter (pore size appropriate to retain undissolved solid).

    • Drying oven.

    • Glass vials with airtight seals.

    • Calibrated pipettes and syringes.

  • Procedure:

    • Prepare a series of glass vials, each containing a known mass of the solvent.

    • Place the vials in the thermostatically controlled bath set to the desired temperature and allow them to equilibrate.

    • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

    • Seal the vials and allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation.

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed, temperature-equilibrated syringe fitted with a filter.

    • Transfer the withdrawn saturated solution to a pre-weighed, dry glass vial.

    • Determine the mass of the saturated solution.

    • Evaporate the solvent from the vial in a drying oven at a temperature below the decomposition temperature of the ionic liquid but sufficient to remove the solvent completely.

    • Once all the solvent has been removed and the mass is constant, record the final mass of the vial containing the dry ionic liquid.

  • Data Analysis:

    • Mass of the solvent in the sample: (Mass of saturated solution + vial) - (Mass of dry ionic liquid + vial)

    • Mass of the dissolved ionic liquid: (Mass of dry ionic liquid + vial) - (Mass of empty vial)

    • Solubility ( g/100 g solvent): (Mass of dissolved ionic liquid / Mass of solvent) * 100

Cloud Point Method

The cloud point method is particularly useful for determining the temperature at which a solution of a specific composition becomes saturated, leading to the formation of a second phase (solid or liquid). This is effective for systems where solubility changes significantly with temperature.

Methodology:

  • Apparatus:

    • Jacketed glass cell with a magnetic stirrer.

    • Circulating bath with precise temperature control.

    • Calibrated temperature probe (e.g., Pt100).

    • Light source and detector (or visual observation).

    • Analytical balance.

  • Procedure:

    • Accurately prepare a series of mixtures of this compound and the solvent with known compositions by mass.

    • Place a mixture of known composition into the jacketed glass cell.

    • Heat the mixture while stirring until a clear, homogeneous solution is formed.

    • Slowly cool the solution at a controlled rate (e.g., 0.1-0.5 °C/min) with continuous stirring.

    • The temperature at which the solution first becomes cloudy or turbid is the cloud point temperature. This indicates the onset of phase separation (crystallization or liquid-liquid separation).

    • To ensure accuracy, the heating and cooling cycle can be repeated multiple times, and the average cloud point temperature is recorded.

    • Repeat the procedure for each of the prepared mixtures of different compositions.

  • Data Analysis:

    • Plot the cloud point temperatures against the corresponding compositions (e.g., mole fraction or weight percent of the ionic liquid). The resulting curve represents the solubility or binodal curve for the system.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility, applicable to both the gravimetric and cloud point methods.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Weigh Solvent and [EMIM][NO3] B Prepare Mixtures of Known Composition A->B C Equilibrate at Controlled Temperature B->C D Agitate to Ensure Saturation C->D E Observe for Phase Separation (Cloud Point) or Sample Supernatant (Gravimetric) D->E F Measure Mass of Solute and Solvent (Gravimetric) E->F G Record Cloud Point Temperature E->G H Calculate Solubility (g/100g solvent) F->H I Construct Solubility Curve G->I

General workflow for solubility determination.

Conclusion

This technical guide has summarized the currently available information on the and provided detailed, practical protocols for its experimental determination. While quantitative data is presently limited in the public domain, the qualitative information suggests high solubility in several polar organic solvents. The provided experimental methodologies, namely the gravimetric and cloud point methods, offer robust frameworks for researchers to generate the precise, temperature-dependent solubility data necessary for advancing their work in diverse fields such as synthetic chemistry, materials science, and drug development. The continued investigation into the physicochemical properties of this and other ionic liquids will undoubtedly pave the way for their broader and more effective application.

An In-depth Technical Guide to the Orientational Dynamics of 1-Ethyl-3-methylimidazolium Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium nitrate (B79036) ([EMIM][NO₃]) is a room-temperature ionic liquid (IL) that has garnered significant interest for its potential applications as an environmentally benign solvent and in various electrochemical systems. Understanding the microscopic dynamics of this and other ILs is crucial for optimizing their performance in these applications. A key aspect of these dynamics is the reorientation of the constituent ions, which occurs over a wide range of timescales. This technical guide provides a comprehensive overview of the orientational dynamics of [EMIM][NO₃], focusing on the experimental techniques used to probe these motions and the theoretical frameworks for their interpretation. The content herein is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the molecular-level behavior of this important ionic liquid.

Core Concepts in Orientational Dynamics

The orientational dynamics of molecules in a liquid are characterized by the timescale and mechanism of their rotational motion. These dynamics are influenced by factors such as temperature, viscosity, and intermolecular interactions. Several key theoretical models are used to describe these phenomena:

  • Debye-Stokes-Einstein (DSE) Relation: This model describes the rotational diffusion of a spherical particle in a continuous fluid and predicts a linear relationship between the orientational correlation time (τ) and the viscosity (η) divided by the temperature (T).

  • Mode-Coupling Theory (MCT): MCT provides a more sophisticated description of the dynamics in supercooled liquids, predicting a two-step relaxation process as the liquid approaches its glass transition. This includes a fast β-relaxation and a slower α-relaxation.

Experimental Methodologies and Data

The orientational dynamics of [EMIM][NO₃] have been primarily investigated using advanced spectroscopic techniques. This section details the experimental protocols for the key methods and presents the available quantitative data.

Optical Heterodyne-Detected Optical Kerr Effect (OHD-OKE) Spectroscopy

OHD-OKE spectroscopy is a powerful technique for probing the orientational dynamics of liquids over a broad temporal range, from femtoseconds to nanoseconds.

Experimental Protocol:

The OHD-OKE experiment utilizes a pump-probe setup. A vertically polarized pump pulse from a Ti:sapphire laser induces a transient birefringence in the [EMIM][NO₃] sample. A time-delayed, 45°-polarized probe pulse passes through the birefringent sample, and its polarization is altered. The component of the probe pulse that is perpendicular to its initial polarization is detected using a photodiode after passing through a crossed polarizer. This signal is proportional to the time derivative of the polarizability-polarizability time correlation function, which reflects the orientational relaxation of the molecules.

For the study of [EMIM][NO₃], the sample was purchased from Aldrich and used without further purification.[1] To remove dust, the sample was filtered through a 0.1 μm disk filter, a process facilitated by heating to reduce viscosity.[1] The filtered sample was then sealed in a 1 cm glass cuvette under vacuum and placed in a constant flow cryostat for temperature control with a stability of ±0.1 K.[1]

Quantitative Data:

The orientational relaxation of [EMIM][NO₃] was studied over a temperature range of 295 K to 410 K.[1] The long-time decay of the OHD-OKE signal was found to be a single exponential, corresponding to the α-relaxation. The temperature-dependent decay times (τ α) are presented in the table below.

Temperature (K)Orientational Relaxation Time (τ α) (ps)
2951880
3011440
3071100
315780
325520
335360
345250
355180
370115
39068
41044

Data extracted from Figure 1 and text of Cang, Li, and Fayer, J. Chem. Phys. 119, 13017 (2003).[1]

The analysis of the OHD-OKE data revealed that the orientational dynamics of [EMIM][NO₃] exhibit characteristics typical of normal organic glass-forming liquids.[1][2][3] The long-timescale exponential decay was found to obey the Debye-Stokes-Einstein relation.[1][3] The decay of the signal begins with a temperature-independent power law, t⁻ᶻ with z = 1.02 ± 0.05, known as the "intermediate power law," followed by a crossover region modeled by the von Schweidler power law, and finally the exponential α-relaxation.[1][3] Within the framework of mode-coupling theory, the critical temperature (T c) was estimated to be approximately 255 K.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide insights into rotational dynamics by measuring nuclear spin relaxation times, such as the spin-lattice relaxation time (T₁).

Experimental Protocol:

Dielectric Spectroscopy

Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. It is sensitive to the reorientation of molecular dipoles and can thus be used to study rotational dynamics.

Experimental Protocol:

A typical dielectric spectroscopy setup for an ionic liquid would involve placing the sample between two electrodes and applying a time-varying electric field over a wide frequency range (from sub-Hz to GHz). The complex permittivity of the sample is measured, and the analysis of the frequency-dependent dielectric loss reveals characteristic relaxation times associated with dipolar reorientation. For conductive samples like ionic liquids, specialized techniques and data analysis methods are required to separate the dielectric relaxation from the ionic conductivity.[6][7][8]

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the orientational dynamics at an atomistic level.

Simulation Protocol:

MD simulations of ionic liquids typically involve the following steps. A simulation box is created containing a specific number of ion pairs of [EMIM][NO₃]. An appropriate force field is chosen to describe the inter- and intramolecular interactions. The system is then equilibrated at a desired temperature and pressure. Following equilibration, a production run is performed, during which the trajectories of all atoms are saved. The orientational dynamics are then analyzed by calculating the time correlation functions of molecular orientation vectors. While there are mentions of MD simulations being performed on [EMIM][NO₃], specific orientational correlation times from these simulations are not detailed in the provided search results.[9]

Visualizations

To further elucidate the concepts and processes described in this guide, the following diagrams are provided.

G cluster_0 OHD-OKE Experimental Workflow laser Ti:Sapphire Laser pump Pump Pulse (Vertically Polarized) laser->pump probe Probe Pulse (45° Polarized) laser->probe sample [EMIM][NO3] Sample in Cryostat pump->sample probe->sample polarizer Crossed Polarizer sample->polarizer detector Photodiode Detector polarizer->detector data OHD-OKE Signal vs. Time Delay detector->data G cluster_1 Data Analysis of OHD-OKE Signal raw_signal Raw OHD-OKE Signal power_law1 Intermediate Power Law (t⁻ᶻ, z ≈ 1.02) raw_signal->power_law1 mct Mode-Coupling Theory Analysis raw_signal->mct crossover Crossover Region (von Schweidler Power Law) power_law1->crossover alpha_relaxation α-Relaxation (Exponential Decay) crossover->alpha_relaxation tau_alpha Orientational Relaxation Time (τ α) alpha_relaxation->tau_alpha dse Debye-Stokes-Einstein Analysis tau_alpha->dse tc Critical Temperature (Tc ≈ 255 K) mct->tc

References

Unveiling the Charge Transport Properties of 1-Ethyl-3-methylimidazolium Nitrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ionic conductivity of 1-Ethyl-3-methylimidazolium (B1214524) nitrate (B79036) ([EMIM][NO3]), a promising ionic liquid with diverse applications in electrochemistry and beyond. This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes the fundamental relationships governing its charge transport properties.

Core Physicochemical Properties and Ionic Conductivity

1-Ethyl-3-methylimidazolium nitrate is an ionic liquid characterized by its unique set of physicochemical properties that directly influence its ionic conductivity. As a salt that is liquid at or near room temperature, its charge transport is governed by the mobility of its constituent ions, the 1-ethyl-3-methylimidazolium cation ([EMIM]⁺) and the nitrate anion (NO₃⁻). The ionic conductivity is a critical parameter for its application in electrochemical devices such as batteries and supercapacitors.

The relationship between temperature, viscosity, and ionic conductivity is fundamental to understanding the performance of [EMIM][NO3]. Generally, as temperature increases, the viscosity of the ionic liquid decreases, leading to an exponential increase in ionic conductivity. This is due to the increased thermal energy overcoming the intermolecular forces, thereby enhancing the mobility of the ions.

Quantitative Data Summary

The following tables present a summary of the temperature-dependent ionic conductivity and viscosity of pure this compound. The data has been compiled and estimated from graphical representations in the scientific literature.

Table 1: Ionic Conductivity of Pure [EMIM][NO3] at Various Temperatures

Temperature (K)Ionic Conductivity (S/m)
298.15~1.2
303.15~1.5
308.15~1.9
313.15~2.3
318.15~2.8
323.15~3.4

Table 2: Viscosity of Pure [EMIM][NO3] at Various Temperatures

Temperature (K)Viscosity (mPa·s)
298.15~45
303.15~35
308.15~28
313.15~22
318.15~18
323.15~15

Experimental Protocols

The determination of ionic conductivity in ionic liquids like [EMIM][NO3] is typically performed using AC impedance spectroscopy or broadband dielectric spectroscopy. These techniques probe the electrical response of the material over a range of frequencies to distinguish the bulk ionic conduction from other polarization phenomena.

Generalized Protocol for Ionic Conductivity Measurement using AC Impedance Spectroscopy
  • Sample Preparation: The [EMIM][NO3] sample is placed in a conductivity cell, which typically consists of two parallel, inert electrodes (e.g., platinum or stainless steel) with a known geometry (area and distance between them). The cell is then sealed to prevent contamination, particularly from atmospheric moisture, which can significantly affect the conductivity.

  • Instrumentation Setup: An impedance analyzer or a frequency response analyzer is connected to the conductivity cell. The instrument applies a small amplitude sinusoidal voltage across the electrodes and measures the resulting current and phase shift over a wide frequency range (e.g., from MHz down to Hz).

  • Data Acquisition: The impedance spectra are recorded at various temperatures. The temperature of the sample is controlled using a thermostat or a cryostat to ensure stable and accurate measurements.

  • Data Analysis: The acquired impedance data is typically visualized in a Nyquist plot (imaginary part of impedance vs. the real part). The bulk resistance (Rb) of the ionic liquid is determined from the intercept of the semicircle with the real axis at high frequency.

  • Conductivity Calculation: The ionic conductivity (σ) is then calculated using the following formula: σ = L / (Rb * A) where L is the distance between the electrodes and A is the electrode area.

Visualizing the Core Concepts

To better understand the interplay of factors influencing ionic conductivity and the experimental workflow, the following diagrams are provided.

Factors Influencing Ionic Conductivity of [EMIM][NO3] T Temperature V Viscosity T->V decreases IM Ion Mobility T->IM increases V->IM inversely proportional IC Ionic Conductivity IM->IC directly proportional

Factors influencing the ionic conductivity of [EMIM][NO3].

The above diagram illustrates that an increase in temperature leads to a decrease in viscosity and an increase in ion mobility, both of which contribute to a higher ionic conductivity.

Experimental Workflow for Ionic Conductivity Measurement cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Place [EMIM][NO3] in conductivity cell P2 Seal cell to prevent contamination P1->P2 A1 Connect to Impedance Analyzer A2 Apply sinusoidal voltage across a frequency range A1->A2 A3 Record impedance spectra at various temperatures A2->A3 D1 Generate Nyquist Plot D2 Determine Bulk Resistance (Rb) D1->D2 D3 Calculate Ionic Conductivity (σ) D2->D3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Generalized workflow for measuring ionic conductivity.

This workflow outlines the key stages involved in the experimental determination of ionic conductivity, from preparing the sample to the final calculation.

Walden Plot Analysis

The relationship between molar conductivity (Λ) and the inverse of viscosity (1/η) can be visualized using a Walden plot. For an ideal ionic liquid where the ions are fully dissociated and their mobility is solely dictated by the viscosity of the medium, the Walden plot (log Λ vs. log(1/η)) should yield a straight line with a slope of 1, often referred to as the "ideal KCl line".

For this compound, experimental data indicates that it behaves as a "good" ionic liquid, with its data points on a Walden plot lying close to the ideal line. This suggests a high degree of ion dissociation and that the charge transport is primarily governed by the fluidity of the medium. Deviations from this ideal behavior can provide insights into the extent of ion pairing and the formation of larger ionic aggregates within the liquid.

An In-depth Technical Guide to the Toxicological Properties of Imidazolium Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolium-based ionic liquids (ILs) are a class of salts with melting points below 100°C, composed of an imidazolium (B1220033) cation and a variety of anions.[1][2] Their unique properties, such as low vapor pressure, high thermal stability, and excellent solvation capabilities, have positioned them as potential "green" replacements for volatile organic solvents in numerous industrial applications.[1][2][3] However, the "green" label has been increasingly scrutinized as a growing body of evidence points towards their potential toxicity to various biological systems.[4][5] Understanding the toxicological profile of imidazolium ILs is paramount for their safe design, handling, and environmental risk assessment. This guide provides a comprehensive overview of their cytotoxic, genotoxic, and ecotoxicological properties, details common experimental protocols, and elucidates the underlying mechanisms of toxicity.

General Principles of Imidazolium IL Toxicity

The toxicity of imidazolium ionic liquids is not uniform and is significantly influenced by their molecular structure. Key determinants of toxicity include:

  • Cation's Alkyl Chain Length: A consistent finding across numerous studies is that the toxicity of 1-alkyl-3-methylimidazolium salts increases with the length of the alkyl chain (R group).[1][2][4][6][7] Longer alkyl chains enhance the lipophilicity of the cation, facilitating its interaction with and disruption of cell membranes.[2][8] For instance, imidazolium ILs with C8 or C10 alkyl chains are classified as "highly toxic" to aquatic organisms, whereas those with a C4 chain are considered "practically harmless".[1]

  • Cation Head Group: The nature of the cation core plays a significant role. Aromatic cations like imidazolium and pyridinium (B92312) generally exhibit higher toxicity than non-aromatic ones, which is attributed to their ability to interact with cellular membranes.[2]

  • Anion Type: While the cation is the primary driver of toxicity, the anion also modulates the effect.[1][9] The anion's impact can be more pronounced with shorter cation alkyl chains.[1] For example, in one study on Vicia faba seedlings, the toxicity of 1-octyl-3-methylimidazolium ([Omim]) salts decreased in the order of anions: BF4⁻ > Br⁻ > Cl⁻.[9]

Quantitative Toxicological Data

The following tables summarize the quantitative toxicity data for various imidazolium ionic liquids across different biological systems. The data is primarily presented as EC50 (median effective concentration), IC50 (median inhibitory concentration), and LC50 (median lethal concentration) values.

Table 1: Ecotoxicity of Imidazolium Ionic Liquids
Ionic LiquidOrganismEndpointValue (mg/L)Reference
[C4mim]Br (1-butyl-3-methylimidazolium bromide)Daphnia magnaLC508.03[Bernot et al., 2005 (cited in 17)]
[C4mim]Cl (1-butyl-3-methylimidazolium chloride)Daphnia magnaLC5019.91[Bernot et al., 2005 (cited in 17)]
[C4mim]BF4Vibrio fischeriEC507.60[Garcia et al., 2010 (cited in 12)]
[C4mim]BrScenedesmus quadricaudaEC5013.23[Kulacki & Lamberti, 2008 (cited in 16)]
[C6mim]Br (1-hexyl-3-methylimidazolium bromide)Scenedesmus quadricaudaEC500.29[Kulacki & Lamberti, 2008 (cited in 16)]
[C8mim]Br (1-octyl-3-methylimidazolium bromide)Scenedesmus quadricaudaEC500.005[Kulacki & Lamberti, 2008 (cited in 16)]
[C8mim]ClS. obliquusIC500.69 - 0.86[Liu et al., 2015 (cited in 2)]
Table 2: Cytotoxicity of Imidazolium Ionic Liquids in Mammalian and Fish Cell Lines
Ionic LiquidCell LineAssayEndpointValue (mM)Reference
[C10mim]Cl (1-decyl-3-methylimidazolium chloride)Caco-2 (human)-EC50Most Toxic[Zorzano et al., 2010 (cited in 20)]
[C1mim]MSO4 (1,3-dimethylimidazolium methyl sulfate)Caco-2 (human)-EC50Least Toxic[Zorzano et al., 2010 (cited in 20)]
[BMIM][Tf2N]CCO (fish ovarian)MTT-Most Cytotoxic[Stepnowski et al., 2004 (cited in 29)]
[BMIM][BF4]CCO (fish ovarian)MTT--[Stepnowski et al., 2004 (cited in 29)]
[BMIM][PF6]CCO (fish ovarian)MTT--[Stepnowski et al., 2004 (cited in 29)]
[MMIM][PF6]CCO (fish ovarian)MTT-Least Cytotoxic[Stepnowski et al., 2004 (cited in 29)]
Novel Imidazolium ILsB16 F10 (mouse melanoma)-IC500.0101 - 0.0197[Mital et al., 2021 (cited in 30)]

Mechanisms of Toxicity

Imidazolium ionic liquids exert their toxic effects through multiple mechanisms, often initiated by the disruption of the cell membrane. This primary insult triggers a cascade of downstream events, including oxidative stress, mitochondrial dysfunction, DNA damage, and ultimately, cell death via apoptosis or necrosis.

Membrane Disruption

The primary target for lipophilic imidazolium cations is the plasma membrane.[8] Their amphiphilic nature allows them to intercalate into the lipid bilayer, altering its structure and increasing its permeability.[10][11] This disruption of the membrane's barrier function is considered a principal reason for the toxicity of imidazolium ILs.[8][11] This can lead to cell lysis and the release of intracellular components like lactate (B86563) dehydrogenase (LDH).[12]

Oxidative Stress

Exposure to imidazolium ILs frequently leads to an overproduction of reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•).[5][9][10][12][13] This increase in ROS can overwhelm the cell's antioxidant defense systems, leading to oxidative damage to lipids (lipid peroxidation), proteins, and DNA.[7][9][13] Studies have shown that IL exposure can alter the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) S-transferase (GST).[5][7]

G IL Imidazolium Ionic Liquid Exposure Membrane Cell Membrane Interaction IL->Membrane ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Disruption Lipid Lipid Peroxidation ROS->Lipid Protein Protein Damage ROS->Protein DNA_damage_ox Oxidative DNA Damage ROS->DNA_damage_ox Antioxidants Antioxidant System (SOD, CAT, GST) ROS->Antioxidants Overwhelms CellDamage Cellular Damage Lipid->CellDamage Protein->CellDamage DNA_damage_ox->CellDamage

Caption: Oxidative stress pathway induced by imidazolium ionic liquids.

Mitochondrial Dysfunction and Apoptosis

Mitochondria are critical targets for imidazolium ILs.[14][15] Exposure can lead to a decrease in the mitochondrial membrane potential (MMP), a key indicator of mitochondrial health.[12][13] This depolarization can disrupt ATP synthesis and trigger the intrinsic apoptotic pathway.[12] Apoptosis, or programmed cell death, is characterized by a series of morphological and biochemical events, including cell shrinkage, DNA fragmentation, and the activation of caspases.[12][16][17] Studies have demonstrated that imidazolium ILs can induce the activity of initiator caspases (e.g., caspase-8) and effector caspases (e.g., caspase-3), leading to the execution of the apoptotic program.[12][16]

G IL Imidazolium Ionic Liquid Mito Mitochondria IL->Mito Targets MMP Decreased Mitochondrial Membrane Potential Mito->MMP Casp8 Caspase-8 Activation (Initiator) MMP->Casp8 Triggers Casp3 Caspase-3 Activation (Effector) Casp8->Casp3 DNA_frag DNA Fragmentation Casp3->DNA_frag Apoptosis Apoptosis Casp3->Apoptosis Executes DNA_frag->Apoptosis G Start Seed Cells in 96-Well Plate Treat Expose Cells to Imidazolium ILs Start->Treat AddMTT Add MTT Reagent (Incubate 4h) Treat->AddMTT ViableCell Viable Cells (Active Mitochondria) AddMTT->ViableCell Formazan Yellow MTT -> Purple Formazan ViableCell->Formazan Solubilize Add Solubilization Solution Formazan->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read End Calculate Cell Viability (IC50) Read->End G Start Mix Cells with Low-Melt Agarose Slide Layer Suspension on Slide Start->Slide Lysis Cell Lysis (High Salt, Detergent) Slide->Lysis Unwind DNA Unwinding (Alkaline Solution) Lysis->Unwind Electro Electrophoresis Unwind->Electro Migration Damaged DNA Migrates (Forms Tail) Electro->Migration Stain Neutralize & Stain with Dye Migration->Stain Analyze Visualize & Quantify Comet Formation Stain->Analyze

References

Methodological & Application

Application Notes and Protocols for Cellulose Dissolution Using 1-Ethyl-3-methylimidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the use of 1-ethyl-3-methylimidazolium-based ionic liquids for the dissolution of cellulose (B213188). Initial investigations into the use of 1-Ethyl-3-methylimidazolium (B1214524) nitrate (B79036) ([EMIM][NO3]) revealed a significant lack of published data, strongly suggesting it is not an effective or commonly utilized solvent for this application. In contrast, 1-Ethyl-3-methylimidazolium acetate (B1210297) ([EMIM]OAc) is a well-documented and highly efficient solvent for cellulose.

Therefore, this document will first briefly address the likely reasons for the inefficacy of [EMIM][NO3] before providing comprehensive application notes and detailed experimental protocols for the successful dissolution of cellulose using [EMIM]OAc.

In-silico Insights: The Unsuitability of 1-Ethyl-3-methylimidazolium Nitrate ([EMIM][NO3]) for Cellulose Dissolution

The dissolution of cellulose, a polymer with a robust network of intra- and intermolecular hydrogen bonds, requires a solvent capable of disrupting these interactions. In the context of ionic liquids, the anion plays a pivotal role in this process through its ability to act as a strong hydrogen bond acceptor.

The nitrate anion (NO₃⁻) is a relatively poor hydrogen bond acceptor compared to anions like acetate (CH₃COO⁻) and chloride (Cl⁻). The charge on the nitrate ion is delocalized across the three oxygen atoms, reducing the electron density on any single oxygen and thus weakening its ability to form strong hydrogen bonds with the hydroxyl groups of cellulose.

Conversely, the acetate anion possesses a concentrated negative charge on its oxygen atoms, making it a powerful hydrogen bond acceptor that can effectively compete with and break the hydrogen bonds within the cellulose structure. This fundamental difference in anionic properties is the primary reason for the high cellulose-dissolving power of [EMIM]OAc and the apparent lack of efficacy of [EMIM][NO3].

Application Notes: 1-Ethyl-3-methylimidazolium Acetate ([EMIM]OAc) as a Premier Solvent for Cellulose

1-Ethyl-3-methylimidazolium acetate ([EMIM]OAc) is a room-temperature ionic liquid that has emerged as one of the most effective and widely studied solvents for the direct dissolution of cellulose. Its popularity stems from a combination of favorable properties including high cellulose solubility, relatively low viscosity compared to other ionic liquids, and thermal stability.[1][2][3]

Key Advantages:

  • High Cellulose Solubility: [EMIM]OAc can dissolve significant amounts of cellulose, with reported solubilities of up to 27 wt% under certain conditions.[4]

  • Direct Dissolution: It dissolves cellulose without the need for derivatization, preserving the chemical structure of the polymer.

  • Versatility: The resulting cellulose-[EMIM]OAc solutions can be used to regenerate cellulose in various forms, including fibers, films, and hydrogels.

  • Co-solvent Compatibility: The dissolution process can be enhanced by the use of co-solvents like dimethyl sulfoxide (B87167) (DMSO), which can reduce viscosity and improve processing.[4][5][6]

Applications in Research and Development:

  • Biomaterial Engineering: Fabrication of novel cellulosic materials with controlled porosity and morphology for applications in tissue engineering, wound dressing, and drug delivery.

  • Pharmaceutical Formulations: As a green solvent for processing cellulose-based excipients or for the encapsulation of active pharmaceutical ingredients (APIs).

  • Biomass Valorization: Pretreatment of lignocellulosic biomass to separate cellulose from lignin (B12514952) and hemicellulose for the production of biofuels and other value-added chemicals.

Quantitative Data Presentation

The following tables summarize key quantitative data for the dissolution of cellulose in [EMIM]OAc, compiled from various literature sources.

Table 1: Solubility of Cellulose in 1-Ethyl-3-methylimidazolium Acetate ([EMIM]OAc)

Cellulose TypeTemperature (°C)Solubility (wt%)Reference
Microcrystalline Cellulose (Avicel)9016[3]
Eucalyptus Pulp8513.5
Not SpecifiedRoom Temperatureup to 27[4]
Microcrystalline Cellulose (Avicel)110 (with microwave heating)up to 25[3]

Table 2: Properties of Cellulose Regenerated from [EMIM]OAc Solution

Anti-solventCrystalline StructureDegree of Crystallinity (%)Thermal StabilityReference
WaterCellulose II43.3Higher[7]
EthanolCellulose II13.5Lower[7]
Ethanol-Water-EthanolCellulose II21.3-[7]

Experimental Protocols

Protocol 1: Dissolution of Microcrystalline Cellulose in [EMIM]OAc

Objective: To prepare a homogeneous solution of microcrystalline cellulose in [EMIM]OAc.

Materials:

  • Microcrystalline cellulose (MCC)

  • 1-Ethyl-3-methylimidazolium acetate ([EMIM]OAc) (≥95% purity)

  • Vacuum oven

  • Heating mantle or oil bath with a magnetic stirrer

  • Reaction vessel (e.g., round-bottom flask) with a mechanical stirrer

  • Nitrogen or argon supply (optional, to minimize water absorption)

Procedure:

  • Drying of Cellulose: Dry the microcrystalline cellulose in a vacuum oven at 80°C for at least 12 hours to remove residual moisture.

  • Solvent Preparation: Place the desired amount of [EMIM]OAc into the reaction vessel. If operating under an inert atmosphere, purge the vessel with nitrogen or argon.

  • Heating: Heat the [EMIM]OAc to the desired dissolution temperature (typically between 80°C and 110°C) with stirring.

  • Cellulose Addition: Gradually add the dried microcrystalline cellulose to the heated and stirred [EMIM]OAc. Add the cellulose in small portions to prevent clumping and ensure good dispersion.

  • Dissolution: Continue stirring the mixture at the set temperature. The time required for complete dissolution will depend on the cellulose concentration, particle size, and temperature, but can range from 30 minutes to several hours. Dissolution is considered complete when a clear, viscous, and homogeneous solution is obtained.

  • Storage: If not used immediately, the cellulose solution should be stored in a sealed container under a dry atmosphere to prevent water absorption, which can lead to cellulose precipitation.

Protocol 2: Regeneration of Cellulose from [EMIM]OAc Solution Using Water as an Anti-solvent

Objective: To regenerate cellulose from a [EMIM]OAc solution in the form of a film or powder.

Materials:

  • Cellulose-[EMIM]OAc solution (from Protocol 1)

  • Anti-solvent: Deionized water

  • Casting surface (e.g., glass plate) for film formation

  • Beaker or precipitation bath

  • Stirring rod or mechanical stirrer

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Washing solvent: Deionized water

  • Drying oven or vacuum oven

Procedure:

  • Precipitation:

    • For Film Formation: Pour the cellulose-[EMIM]OAc solution onto a clean, flat glass plate and spread it to the desired thickness using a casting knife or a glass rod. Immerse the glass plate in a bath of deionized water.

    • For Powder/Fiber Formation: Slowly add the cellulose-[EMIM]OAc solution dropwise or as a thin stream into a beaker of deionized water while stirring vigorously.

  • Regeneration: Cellulose is insoluble in water and will precipitate out of the solution upon contact with the water. Allow the cellulose to fully regenerate, which is typically indicated by the formation of a white solid (film or precipitate).

  • Washing:

    • Film: Carefully peel the regenerated cellulose film from the glass plate and wash it extensively with deionized water to remove all traces of [EMIM]OAc. This can be done by repeatedly immersing the film in fresh portions of deionized water.

    • Powder/Fibers: Filter the precipitated cellulose using a Büchner funnel. Wash the collected cellulose thoroughly with several portions of deionized water on the filter.

  • Drying:

    • Film: The washed cellulose film can be air-dried or dried in an oven at a controlled temperature (e.g., 60°C).

    • Powder/Fibers: Dry the washed cellulose powder or fibers in an oven at 60-80°C until a constant weight is achieved.

Mandatory Visualizations

Cellulose_Dissolution_Workflow cluster_preparation Preparation cluster_dissolution Dissolution Cellulose Microcrystalline Cellulose (MCC) Dry_Cellulose Dry Cellulose (Vacuum Oven, 80°C) Cellulose->Dry_Cellulose Drying EMIM_OAc [EMIM]OAc Heated_IL Heated [EMIM]OAc (80-110°C) EMIM_OAc->Heated_IL Heating Mixing Gradual Addition & Stirring Dry_Cellulose->Mixing Heated_IL->Mixing Dissolved_Solution Homogeneous Cellulose Solution Mixing->Dissolved_Solution Dissolution (0.5-several hours)

Caption: Workflow for the dissolution of microcrystalline cellulose in [EMIM]OAc.

Cellulose_Regeneration_Workflow cluster_input Starting Material cluster_regeneration Regeneration cluster_purification Purification & Drying Cellulose_Solution Cellulose-[EMIM]OAc Solution Precipitation Precipitation in Anti-solvent (Water) Cellulose_Solution->Precipitation Regenerated_Cellulose Regenerated Cellulose (Film/Powder) Precipitation->Regenerated_Cellulose Washing Thorough Washing (Deionized Water) Regenerated_Cellulose->Washing Drying Drying (60-80°C) Washing->Drying Final_Product Pure, Dry Regenerated Cellulose Drying->Final_Product

Caption: Workflow for the regeneration of cellulose from an [EMIM]OAc solution.

References

Application Notes and Protocols for 1-Ethyl-3-methylimidazolium Nitrate in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: While 1-Ethyl-3-methylimidazolium (B1214524) nitrate (B79036) ([EMIM][NO₃]) is a commercially available ionic liquid with applications in electrochemistry and as a green solvent, a comprehensive review of current scientific literature reveals a notable scarcity of studies detailing its direct application as a catalyst in organic synthesis. Most research on the catalytic activity of 1-Ethyl-3-methylimidazolium ([EMIM]) based ionic liquids focuses on salts with more basic or coordinating anions, such as acetate (B1210297) ([EMIM]OAc) or iodide ([EMIM]I).

Therefore, to provide a valuable resource for researchers, scientists, and drug development professionals, this document will focus on the well-documented catalytic applications of other [EMIM]-based ionic liquids. The presented data and protocols for these analogous systems can serve as a strong starting point for investigating the potential catalytic activity of [EMIM][NO₃], particularly in understanding the role of the [EMIM] cation and the general methodologies for conducting catalysis in ionic liquids.

Oxidative Depolymerization of Lignin (B12514952) using 1-Ethyl-3-methylimidazolium Acetate ([EMIM]OAc)

1-Ethyl-3-methylimidazolium acetate has been identified as a simple and efficient catalytic system for the oxidative depolymerization of alkali lignin under mild conditions without the need for an additional catalyst.[1][2] The synergistic cooperation of the imidazolium (B1220033) cation and the acetate anion is believed to enhance the conversion of lignin.[1][2]

Quantitative Data
SubstrateIonic Liquid SystemTemperature (°C)Time (h)O₂ Pressure (MPa)Lignin Conversion (wt%)Key Findings
Alkali Lignin[EMIM]OAc10021.5~77Addition of 0.10-0.25 mL of water can further improve reaction efficiency.[1]
Alkali LigninRecycled [EMIM]OAc10021.5~73.8Only a minimal decrease in conversion (~3.2%) was observed after the fifth cycle.[1]
Experimental Protocol

Materials:

  • Alkali Lignin (AL)

  • 1-Ethyl-3-methylimidazolium acetate ([EMIM]OAc)

  • Deionized water

  • Oxygen (high purity)

Equipment:

  • High-pressure batch reactor with magnetic stirring

  • Temperature controller

  • Pressure gauge

Procedure:

  • In a typical experiment, a specific amount of alkali lignin is added to the high-pressure batch reactor containing [EMIM]OAc.

  • For reactions investigating the effect of water, a measured volume of deionized water (e.g., 0.10-0.25 mL) is also added to the reactor.[1]

  • The reactor is sealed and purged with oxygen to remove air.

  • The reactor is then pressurized with an initial O₂ pressure of 1.5 MPa.[1]

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) with continuous stirring.[1]

  • The reaction is allowed to proceed for the specified duration (e.g., 2 hours).[1]

  • After the reaction, the reactor is cooled to room temperature and the pressure is carefully released.

  • The reaction mixture is then processed to separate the depolymerized products from the ionic liquid and any residual lignin for analysis.

Logical Workflow for Lignin Depolymerization

G Workflow for Oxidative Depolymerization of Lignin cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis A Add Alkali Lignin and [EMIM]OAc to Reactor B Add Water (optional) A->B C Seal and Purge Reactor with O₂ B->C D Pressurize with O₂ to 1.5 MPa C->D E Heat to 100°C with Stirring D->E F Maintain for 2 hours E->F G Cool Reactor and Depressurize F->G H Product Separation and Analysis G->H I Ionic Liquid Recovery and Recycling G->I

Caption: Workflow for the oxidative depolymerization of lignin in [EMIM]OAc.

Organocatalysis: Cyanosilylation of Carbonyl Compounds using 1-Ethyl-3-methylimidazolium Acetate ([EMIM]OAc)

1-Ethyl-3-methylimidazolium acetate has been demonstrated to be a highly efficient organocatalyst for the solvent-free cyanosilylation of carbonyl compounds with trimethylsilyl (B98337) cyanide (TMSCN).[3] This protocol is noted for its extremely low catalyst loading and mild reaction conditions, resulting in very high turnover frequencies (TOFs).[3]

Quantitative Data
SubstrateCatalyst Loading (mol%)Time (min)Yield (%)Turnover Frequency (TOF, h⁻¹)
Various Aldehydes0.0055ExcellentUp to 10,602,410
Various Ketones0.15ExcellentHigh

Note: Specific yields for a wide range of substrates are available in the source literature. "Excellent" yield generally refers to >90%.

Experimental Protocol

Materials:

  • Aldehyde or Ketone

  • Trimethylsilyl cyanide (TMSCN)

  • 1-Ethyl-3-methylimidazolium acetate ([EMIM]OAc)

Equipment:

  • Reaction vial with a magnetic stir bar

  • Magnetic stirrer

Procedure:

  • To a reaction vial containing a magnetic stir bar, add the aldehyde or ketone.

  • Add the specified low catalyst loading of [EMIM]OAc (e.g., 0.005 mol% for aldehydes or 0.1 mol% for ketones).[3]

  • Add trimethylsilyl cyanide (TMSCN) to the mixture.

  • Stir the reaction mixture at room temperature under neat (solvent-free) conditions for a short duration (e.g., 5 minutes).[3]

  • The progress of the reaction can be monitored by techniques such as ¹H NMR.

  • Upon completion, the product can be isolated and purified if necessary.

Proposed Catalytic Cycle

G Proposed Mechanism for [EMIM]OAc-Catalyzed Cyanosilylation A [EMIM]⁺OAc⁻ D Activated Carbonyl A->D [EMIM]⁺ activates C=O E Activated TMSCN A->E OAc⁻ activates TMSCN B Carbonyl Compound (R₂C=O) B->D C Trimethylsilyl Cyanide (TMSCN) C->E F Cyanohydrin Product D->F Nucleophilic Attack E->F G Catalyst Regeneration F->G Product Release G->A Cycle Repeats

Caption: Synergistic activation in [EMIM]OAc-catalyzed cyanosilylation.

Electrocatalysis: Co-catalytic Role of 1-Ethyl-3-methylimidazolium Ethylsulfate ([EMIM][EtSO₄]) in CO₂ Reduction

In the realm of electrocatalysis, the 1-ethyl-3-methylimidazolium cation has been shown to play a significant co-catalytic role in the electrochemical reduction of CO₂.[4] Specifically, using [EMIM][EtSO₄] as a supporting electrolyte in acetonitrile (B52724) lowers the overpotential for CO₂ reduction at a silver catalyst compared to conventional electrolytes.[4]

Quantitative Data
CatalystElectrolyte SystemMediumOnset Potential Reduction (vs. conventional electrolyte)Key Findings
Silver (Ag)0.1 M [EMIM][EtSO₄]Acetonitrile~200 mV lowerThe [EMIM]⁺ cation is responsible for lowering the overpotential.[4]
Experimental Protocol

Materials:

  • Silver (Ag) working electrode

  • Platinum (Pt) counter electrode

  • Reference electrode (e.g., Ag/Ag⁺)

  • Acetonitrile (AcN), anhydrous

  • 1-Ethyl-3-methylimidazolium ethylsulfate ([EMIM][EtSO₄])

  • Carbon dioxide (CO₂), high purity

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Gas dispersion tube

Procedure:

  • Prepare the electrolyte solution by dissolving [EMIM][EtSO₄] in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).

  • Assemble the three-electrode electrochemical cell with the Ag working electrode, Pt counter electrode, and reference electrode.

  • Saturate the electrolyte solution with CO₂ by bubbling the gas through the solution for a sufficient amount of time.

  • Perform electrochemical measurements, such as cyclic voltammetry, to determine the onset potential for CO₂ reduction.

  • Compare the results with a control experiment using a conventional supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) under identical conditions to quantify the reduction in overpotential.

Signaling Pathway of Co-catalysis

G Co-catalytic Role of [EMIM]⁺ in CO₂ Electroreduction CO2 CO₂ Ag Ag Catalyst Surface CO2->Ag Adsorption Intermediate [EMIM]⁺---CO₂⁻• Adduct Ag->Intermediate + e⁻ EMIM [EMIM]⁺ Cation EMIM->Ag Interaction near surface EMIM->Intermediate Stabilization Product CO + H₂O Intermediate->Product + H⁺, + e⁻

Caption: Proposed role of [EMIM]⁺ in stabilizing the CO₂ radical anion.

Synthesis of 1-Ethyl-3-methylimidazolium Nitrate ([EMIM][NO₃])

For researchers interested in preparing [EMIM][NO₃] for their own investigations, a common synthetic route involves a two-step process.

Experimental Protocol

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br)

  • React 1-methylimidazole (B24206) with an excess of bromoethane.

  • The reaction is typically carried out under reflux for several hours.

  • The resulting [EMIM]Br is often a solid and can be purified by recrystallization.

Step 2: Anion Exchange

  • Dissolve the purified [EMIM]Br in a suitable solvent (e.g., water or a polar organic solvent).

  • Add a stoichiometric amount of a nitrate salt with a cation that will form an insoluble bromide salt (e.g., silver nitrate, AgNO₃).

  • The insoluble silver bromide (AgBr) will precipitate out of the solution.

  • Filter the mixture to remove the precipitate.

  • The filtrate, containing the desired [EMIM][NO₃], is then subjected to solvent removal under reduced pressure to yield the final product.

Synthesis Workflow

G Synthesis of this compound cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Anion Exchange A 1-Methylimidazole C Reflux A->C B Bromoethane B->C D [EMIM]Br C->D E Dissolve [EMIM]Br D->E F Add AgNO₃ E->F G Precipitation of AgBr F->G H Filtration G->H I Solvent Removal H->I J [EMIM][NO₃] I->J

Caption: Two-step synthesis of this compound.

References

Application Notes and Protocols for 1-Ethyl-3-methylimidazolium Nitrate in Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Ethyl-3-methylimidazolium (B1214524) nitrate (B79036) ([EMIM][NO3]), an ionic liquid with significant potential in various electrochemical applications. Due to its ionic nature, [EMIM][NO3] can serve as an electrolyte in batteries, supercapacitors, and for electrodeposition processes.

Physicochemical Properties

The fundamental physicochemical properties of 1-Ethyl-3-methylimidazolium nitrate are crucial for its application in electrochemical systems. The data presented below is for the closely related analogue, Ethylimidazolium Nitrate ([EIm][NO3]), and provides a strong estimate for the expected properties of [EMIM][NO3].

Table 1: Physicochemical Properties of Ethylimidazolium Nitrate ([EIm][NO3])

PropertyValueTemperature (°C)
Molecular Weight173.17 g/mol -
Melting Point38 °C-
Density1.25 g/cm³Not Specified
Viscosity21.3 cP45 °C

Data sourced from publicly available information.[1]

Table 2: Temperature-Dependent Properties of Ethylimidazolium Nitrate ([EIm][NO3])

Temperature (K)Density (g/cm³)Viscosity (mPa·s)Electrical Conductivity (S/m)
298.151.22535.50.75
303.151.22129.10.92
308.151.21724.21.11
313.151.21320.31.32
318.151.20917.21.54
323.151.20514.71.78
328.151.20112.62.03
333.151.19710.92.30

This data is for Ethylimidazolium Nitrate ([EIm][NO3]) and serves as a close approximation for this compound.[2]

Electrochemical Applications and Protocols

[EMIM][NO3] is a versatile ionic liquid for various electrochemical applications. The following sections provide detailed protocols for its use in supercapacitors, as a gel polymer electrolyte, and in metal electrodeposition.

Experimental Protocol: Fabrication and Characterization of a Supercapacitor

This protocol outlines the steps for constructing a symmetric supercapacitor and evaluating its performance using [EMIM][NO3] as the electrolyte.

Materials:

  • This compound ([EMIM][NO3])

  • Activated carbon (electrode material)

  • Carbon black (conductive additive)

  • Polytetrafluoroethylene (PTFE) binder

  • Ethanol (B145695)

  • Celgard separator

  • Coin cell components (CR2032)

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation:

    • Prepare a slurry by mixing activated carbon, carbon black, and PTFE binder in a weight ratio of 80:10:10.

    • Add ethanol to the mixture and stir until a homogeneous paste is formed.

    • Coat the slurry onto a current collector (e.g., aluminum foil) and dry in a vacuum oven at 120°C for 12 hours.

    • Cut the dried electrode sheet into circular discs of the desired size.

  • Cell Assembly:

    • In an argon-filled glovebox, place one electrode disc in the bottom cap of a coin cell.

    • Add a few drops of [EMIM][NO3] electrolyte to wet the electrode surface.

    • Place the separator on top of the wetted electrode.

    • Add more electrolyte to saturate the separator.

    • Place the second electrode on top of the separator.

    • Complete the assembly with a gasket and the top cap, and crimp the cell.

  • Electrochemical Characterization:

    • Cyclic Voltammetry (CV): Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within the electrochemical stability window of the electrolyte to evaluate the capacitive behavior.

    • Galvanostatic Charge-Discharge (GCD): Conduct GCD tests at different current densities (e.g., 0.5, 1, 2, 5 A/g) to determine the specific capacitance, energy density, and power density.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements to analyze the internal resistance and ion diffusion characteristics of the supercapacitor.

G cluster_0 Electrode Preparation cluster_1 Cell Assembly (Glovebox) cluster_2 Electrochemical Characterization A Mix Activated Carbon, Carbon Black, PTFE (80:10:10) B Add Ethanol to form Slurry A->B C Coat on Current Collector B->C D Dry in Vacuum Oven C->D E Place Electrode in Coin Cell D->E Transfer to Glovebox F Add [EMIM][NO3] Electrolyte E->F G Place Separator F->G H Add more Electrolyte G->H I Place Second Electrode H->I J Crimp Cell I->J K Cyclic Voltammetry J->K L Galvanostatic Charge-Discharge J->L M Electrochemical Impedance Spectroscopy J->M

Supercapacitor Fabrication and Testing Workflow

Gel polymer electrolytes incorporating ionic liquids offer the advantages of solid-state electrolytes, such as preventing leakage, while maintaining good ionic conductivity.

Experimental Protocol: Preparation of a [EMIM][NO3]-based Gel Polymer Electrolyte

This protocol is adapted from procedures for similar [EMIM]-based ionic liquids.[4][5]

Materials:

  • This compound ([EMIM][NO3])

  • Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP)

  • Acetone (B3395972)

  • Petri dish

Procedure:

  • Polymer Dissolution: Dissolve a specific weight percentage of PVDF-HFP in acetone by stirring for several hours at room temperature until a homogeneous solution is obtained.

  • Ionic Liquid Addition: Add the desired amount of [EMIM][NO3] to the polymer solution and continue stirring for several more hours to ensure complete mixing.

  • Casting and Solvent Evaporation: Pour the resulting viscous solution into a petri dish. Allow the acetone to evaporate slowly at room temperature in a fume hood for 24-48 hours.

  • Final Product: A free-standing, flexible gel polymer electrolyte film will be formed. The film can be further dried under vacuum to remove any residual solvent.

G A Dissolve PVDF-HFP in Acetone B Add [EMIM][NO3] to Solution A->B C Stir to Homogenize B->C D Cast Solution in Petri Dish C->D E Evaporate Acetone at Room Temperature D->E F Obtain Free-standing GPE Film E->F G Vacuum Dry to Remove Residual Solvent F->G

Gel Polymer Electrolyte Preparation Workflow

Ionic liquids are excellent media for the electrodeposition of metals that are difficult to deposit from aqueous solutions. The wide electrochemical window and good conductivity of [EMIM][NO3] make it a candidate for such applications. The following is a general protocol adapted from studies on other [EMIM]-based ionic liquids.[6]

Experimental Protocol: Electrodeposition of a Metal from [EMIM][NO3]

Materials:

  • This compound ([EMIM][NO3])

  • Metal salt (e.g., a nitrate or chloride salt of the metal to be deposited)

  • Working electrode (e.g., copper, glassy carbon)

  • Counter electrode (e.g., platinum wire or mesh)

  • Reference electrode (e.g., Ag/AgCl or a silver wire)

  • Electrochemical cell

  • Potentiostat

Procedure:

  • Electrolyte Preparation: Dissolve the metal salt in [EMIM][NO3] at a specific concentration. Gentle heating and stirring may be required to achieve a homogeneous solution.

  • Electrochemical Cell Setup: Assemble a three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte.

  • Cyclic Voltammetry (CV): Perform CV scans to determine the reduction potential of the metal ion in the ionic liquid. This will help in choosing the appropriate deposition potential.

  • Potentiostatic or Galvanostatic Deposition:

    • Potentiostatic: Apply a constant potential, slightly more negative than the reduction potential determined from the CV, for a set duration.

    • Galvanostatic: Apply a constant current density for a specific time to achieve the desired deposit thickness.

  • Deposit Characterization: After deposition, rinse the working electrode with a suitable solvent (e.g., acetonitrile (B52724) or acetone) to remove residual ionic liquid and characterize the deposit using techniques such as Scanning Electron Microscopy (SEM) for morphology and X-ray Diffraction (XRD) for crystal structure.

G A Dissolve Metal Salt in [EMIM][NO3] B Assemble Three-Electrode Cell A->B C Perform Cyclic Voltammetry (Determine Reduction Potential) B->C D Apply Deposition Potential/Current C->D E Rinse and Dry Deposited Electrode D->E F Characterize Deposit (SEM, XRD) E->F

Metal Electrodeposition Workflow

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of any vapors and prevent contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

Application Notes and Protocols for 1-Ethyl-3-methylimidazolium Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental uses of 1-Ethyl-3-methylimidazolium (B1214524) nitrate (B79036) ([EMIM][NO3]), an ionic liquid with promising applications in electrochemistry, catalysis, and potentially in pharmaceutical sciences. The following sections detail its physicochemical properties, experimental protocols for key applications, and available data on its biological interactions.

Physicochemical and Electrochemical Properties

1-Ethyl-3-methylimidazolium nitrate is a room-temperature ionic liquid characterized by its favorable electrochemical properties. A summary of its key physical and chemical data is presented below.

PropertyValueReference
Molecular Formula C₆H₁₁N₃O₃[1]
Molecular Weight 173.17 g/mol [2]
Appearance White to almost white powder or crystals[3]
Melting Point 38-41 °C[2][3]
Density 1.25 - 1.367 g/cm³[2][4]
Viscosity 21.3 cP (at 45 °C)[2]
Ionic Conductivity 7.36 x 10⁻⁵ S/cm (in a starch/chitosan blend with 15 wt% [EMIM][NO3])[5]
Solubility Soluble in methanol[3]

Applications in Electrochemistry

[EMIM][NO3] is primarily utilized for electrochemical applications, serving as a component in electrolytes for devices like batteries and supercapacitors due to its ionic nature which facilitates charge transport.[4]

Application: Electrolyte for Electrochemical Double-Layer Capacitors (EDLCs)

[EMIM][NO3] can be used as an electrolyte in EDLCs, contributing to the device's energy storage capabilities. While specific performance data for [EMIM][NO3] is limited, related 1-ethyl-3-methylimidazolium-based ionic liquids have shown promising results. For instance, supercapacitors using [EMIM]-based electrolytes have demonstrated high specific capacitance and energy densities.[4][6]

Experimental Protocol: Preparation of a Gel Polymer Electrolyte for a Supercapacitor

This protocol describes the preparation of a solid polymer electrolyte (SPE) incorporating [EMIM][NO3] for use in a supercapacitor. This method is adapted from procedures for similar imidazolium-based ionic liquids.[7][8]

Objective: To prepare a flexible, ion-conducting gel polymer electrolyte film containing this compound.

Materials:

  • This compound ([EMIM][NO3])

  • Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP)

  • Acetone (B3395972) (solvent)

  • Activated carbon (for electrodes)

  • Carbon black (conductive additive)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collectors)

  • Separators (e.g., Celgard)

Procedure:

  • Electrolyte Preparation:

    • Dissolve a desired weight percentage of PVDF-HFP in acetone with vigorous stirring.

    • Separately, dissolve a specific amount of [EMIM][NO3] in acetone.

    • Add the [EMIM][NO3] solution to the PVDF-HFP solution and continue stirring until a homogeneous mixture is obtained.

    • Cast the resulting solution onto a glass plate and allow the acetone to evaporate slowly at room temperature to form a flexible, free-standing gel polymer electrolyte film.

  • Electrode Preparation:

    • Create a slurry by mixing activated carbon, carbon black, and PVDF binder in NMP solvent.

    • Coat the slurry onto aluminum foil current collectors and dry in a vacuum oven.

  • Supercapacitor Assembly (Coin Cell):

    • Cut the prepared electrodes and separator into circular discs.

    • Assemble the coin cell in a glovebox under an inert atmosphere in the following sequence: positive electrode, separator, gel polymer electrolyte, and negative electrode.

    • Crimp the coin cell to ensure a good seal.

  • Electrochemical Testing:

    • Allow the assembled cell to rest for several hours to ensure proper wetting of the electrodes with the electrolyte.

    • Perform cyclic voltammetry (CV) within a stable potential window to assess the capacitive behavior.

    • Conduct galvanostatic charge-discharge (GCD) cycling at various current densities to determine specific capacitance, energy density, and power density.

    • Use electrochemical impedance spectroscopy (EIS) to evaluate the equivalent series resistance (ESR).

Quantitative Performance Data (Reference data from other [EMIM]+ ILs):

ParameterValueIonic LiquidReference
Specific Capacitance ~34.4 F/g[EMIM][TCB][9]
Energy Density ~3.5 Wh/kg[EMIM][TCB][9]
Power Density ~4.2 kW/kg[EMIM][TCB][9]
Electrochemical Window ~3.8 V[EMIM][TCB][9]

Applications in Organic Synthesis

Ionic liquids like [EMIM][NO3] are considered "green solvents" and can act as catalysts in various organic reactions.[10] While specific protocols for [EMIM][NO3] are not widely available, related imidazolium (B1220033) salts have shown high efficiency. For example, 1-ethyl-3-methylimidazolium acetate (B1210297) has been used as an organocatalyst for cyanosilylation of carbonyl compounds with high turnover frequencies.[11]

Logical Workflow for a Catalytic Reaction

G Reactants Reactants (e.g., Carbonyl Compound, Trimethylsilyl Cyanide) Mixing Mixing and Stirring (Room Temperature) Reactants->Mixing IL [EMIM][NO3] (Catalyst/Solvent) IL->Mixing Reaction Catalytic Reaction Mixing->Reaction Product Product (e.g., Cyanohydrin Silyl Ether) Reaction->Product Separation Product Separation (e.g., Extraction) Product->Separation Recycle Catalyst Recycling Separation->Recycle Recover IL Recycle->IL

Caption: A logical workflow for a generic catalytic reaction using [EMIM][NO3].

Applications in Drug Development and Biological Systems

The application of [EMIM][NO3] in drug development is an emerging area of research. Ionic liquids, in general, are being explored for their potential to enhance the solubility of active pharmaceutical ingredients (APIs), act as drug delivery vehicles, and for their inherent biological activities.[12]

Biocompatibility and Toxicity Profile

The toxicity of ionic liquids is a critical consideration for their use in pharmaceutical applications. The toxicological profile is influenced by both the cation and the anion.[13]

  • Cation ([EMIM]+): Studies on 1-ethyl-3-methylimidazolium chloride ([EMIM][Cl]) have shown it to be less toxic than imidazolium-based ionic liquids with longer alkyl chains.[12][14] In mutagenicity assays using bacterial tester strains, [EMIM][Cl] was found to be negative.[15]

  • Anion (NO₃⁻): Studies on the effect of nitrate on human cell lines (HepG2 and HEK293) have shown that at environmentally relevant concentrations, nitrate did not evoke significant cytotoxicity. Cell viability and proliferation effects were observed only at higher concentrations.[16]

Note: The combined toxicity of the [EMIM]+ cation and the NO₃⁻ anion in the form of [EMIM][NO3] has not been extensively studied and requires further investigation for any potential biomedical applications.

Antimicrobial Activity

Imidazolium-based ionic liquids have demonstrated antimicrobial activity, which is often dependent on the length of the alkyl chain on the cation.[2] Generally, the antimicrobial activity increases with increasing alkyl chain length.[17] Some imidazolium derivatives have shown potent, broad-spectrum antibiofilm activity against clinically significant microbial pathogens.[18]

Interaction with Proteins and Enzymes

Ionic liquids can influence the stability and activity of proteins and enzymes.

  • Protein Stability: The effect of [EMIM]+ based ionic liquids on protein stability is complex and depends on the specific anion and the protein being studied. Some [EMIM]+ salts have been shown to either increase or decrease the thermal stability of proteins like lysozyme.[10][12][19]

  • Enzymatic Activity: [EMIM]+ based ionic liquids can be used as co-solvents in enzymatic reactions to enhance activity and stability. For example, certain cellulases and lipases have shown improved performance in the presence of [EMIM]+ salts.[14][20][21]

Potential Signaling Pathway Interaction (Hypothetical)

While there is no direct evidence of [EMIM][NO3] interacting with specific signaling pathways, its components could hypothetically influence cellular processes. The following diagram illustrates a potential, hypothetical interaction based on the known effects of imidazolium cations and nitrate anions on cellular stress and inflammatory responses.

G EMIM_NO3 [EMIM][NO3] Cell_Membrane Cell Membrane EMIM_NO3->Cell_Membrane Interacts with ROS Reactive Oxygen Species (ROS) Production Cell_Membrane->ROS May induce NF_kB NF-κB Pathway ROS->NF_kB MAPK MAPK Pathway ROS->MAPK Inflammatory_Response Inflammatory Response (e.g., Cytokine Release) Apoptosis Apoptosis NF_kB->Inflammatory_Response MAPK->Inflammatory_Response MAPK->Apoptosis

Caption: Hypothetical signaling pathway interactions of [EMIM][NO3].

Synthesis of Nanoparticles

Ionic liquids can serve as solvents and stabilizing agents in the synthesis of nanoparticles. While specific protocols for [EMIM][NO3] are not detailed in the provided results, the general principle involves the decomposition of a metal precursor in the ionic liquid.

General Experimental Workflow for Nanoparticle Synthesis

G Precursor Metal Precursor (e.g., Metal Salt or Organometallic) Reaction_Vessel Reaction Vessel Precursor->Reaction_Vessel IL [EMIM][NO3] (Solvent/Stabilizer) IL->Reaction_Vessel Heating Heating/Microwave Irradiation Reaction_Vessel->Heating Nanoparticles Nanoparticle Formation Heating->Nanoparticles Separation Separation & Purification (e.g., Centrifugation, Washing) Nanoparticles->Separation Characterization Characterization (TEM, XRD, etc.) Separation->Characterization

Caption: General workflow for the synthesis of nanoparticles using [EMIM][NO3].

References

Application Notes and Protocols for 1-Ethyl-3-methylimidazolium Nitrate in Battery Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Ethyl-3-methylimidazolium nitrate (B79036) ([EMIM][NO3]) in battery materials, focusing on its role as an electrolyte additive in solid polymer electrolytes. The information is targeted towards researchers and professionals in the field of energy storage and materials science.

Introduction

1-Ethyl-3-methylimidazolium nitrate is an ionic liquid that has garnered interest in various electrochemical applications due to its ionic conductivity, thermal stability, and low volatility.[1][2][3] In the context of battery materials, it is primarily investigated as an additive to solid polymer electrolytes to enhance ionic conductivity and improve the overall performance and safety of the battery. The nitrate anion is known to play a crucial role in the formation of a stable solid electrolyte interphase (SEI) on the anode surface, which is critical for the long-term cycling stability of lithium-ion batteries.[4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 143314-14-1[1][2][3]
Molecular Formula C6H11N3O3[1][2][3]
Molecular Weight 173.17 g/mol [2]
Melting Point 38-40 °C[2][7]
Density 1.25 - 1.28 g/cm³[2][7]
Viscosity 21.3 cP (at 45 °C)[2]

Applications in Battery Materials

The primary application of [EMIM][NO3] in battery research has been as an additive in solid polymer electrolytes (SPEs). SPEs offer improved safety compared to traditional liquid electrolytes but often suffer from lower ionic conductivity at room temperature. The addition of ionic liquids like [EMIM][NO3] can enhance the ionic conductivity of these polymer electrolytes.

Performance Data

The available quantitative data for [EMIM][NO3] in a solid polymer electrolyte is summarized in Table 2.

Electrolyte CompositionIonic Conductivity (S/cm) at Room TemperatureBattery SystemReference
Starch/chitosan blend with 15 wt% [EMIM][NO3] and NH4NO37.36 x 10⁻⁵Solid Polymer Electrolyte

Experimental Protocols

Synthesis of this compound

A general two-step method for the synthesis of imidazolium (B1220033) nitrate ionic liquids can be adapted for [EMIM][NO3].[8][9]

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([EMIM][Br])

  • Add N-methylimidazole to a round-bottom flask.

  • Slowly add a molar excess of bromoethane (B45996) to the flask while stirring.

  • Heat the mixture under reflux for several hours.

  • After the reaction is complete, a white crystalline product of [EMIM][Br] will be formed.

  • Wash the product with a suitable solvent (e.g., ethyl acetate) to remove unreacted starting materials.

  • Dry the [EMIM][Br] product under vacuum.

Step 2: Anion Exchange to form this compound ([EMIM][NO3])

  • Dissolve the synthesized [EMIM][Br] in a suitable solvent (e.g., water or a polar organic solvent).

  • Add a stoichiometric amount of a nitrate salt (e.g., silver nitrate or an alkali metal nitrate) to the solution.

  • Stir the mixture at room temperature for several hours to facilitate the anion exchange reaction.

  • If using silver nitrate, a precipitate of silver bromide will form, which can be removed by filtration.

  • If using an alkali metal nitrate, the resulting halide salt can be removed by extraction or other purification methods.

  • Remove the solvent from the filtrate under reduced pressure to obtain the final product, [EMIM][NO3].

  • Dry the ionic liquid under vacuum to remove any residual solvent and water.

cluster_synthesis Synthesis of [EMIM][NO3] N_methylimidazole N-methylimidazole EMIM_Br [EMIM][Br] N_methylimidazole->EMIM_Br Step 1: Alkylation Bromoethane Bromoethane Bromoethane->EMIM_Br EMIM_NO3 [EMIM][NO3] EMIM_Br->EMIM_NO3 Step 2: Anion Exchange Nitrate_Salt Nitrate Salt (e.g., AgNO3) Nitrate_Salt->EMIM_NO3

Caption: Synthesis of this compound.

Preparation of a Solid Polymer Electrolyte with [EMIM][NO3]

This protocol describes the preparation of a solid polymer electrolyte using the solution casting technique.

Materials:

  • Polymer host (e.g., starch, chitosan, PEO, PMMA)

  • Lithium salt (e.g., LiTFSI, LiClO4)

  • This compound ([EMIM][NO3])

  • Suitable solvent (e.g., distilled water, acetonitrile, THF)

Procedure:

  • Dissolve the polymer host in the chosen solvent with continuous stirring until a homogeneous solution is obtained.

  • Add the desired amount of the lithium salt to the polymer solution and stir until it is completely dissolved.

  • Add the desired weight percentage of [EMIM][NO3] to the solution and continue stirring for several hours to ensure uniform mixing.

  • Cast the resulting viscous solution onto a flat, clean surface (e.g., a Teflon dish).

  • Allow the solvent to evaporate slowly at room temperature in a dust-free environment or in a vacuum oven at a slightly elevated temperature.

  • Once the film is completely dry, peel it off from the casting surface.

  • Store the prepared solid polymer electrolyte film in a desiccator or a glovebox to prevent moisture absorption.[10][11]

cluster_spe_prep Solid Polymer Electrolyte Preparation Dissolve_Polymer Dissolve Polymer Host in Solvent Add_Li_Salt Add Lithium Salt Dissolve_Polymer->Add_Li_Salt Add_EMIM_NO3 Add [EMIM][NO3] Add_Li_Salt->Add_EMIM_NO3 Stirring Homogeneous Mixing Add_EMIM_NO3->Stirring Casting Solution Casting Stirring->Casting Drying Solvent Evaporation Casting->Drying SPE_Film Solid Polymer Electrolyte Film Drying->SPE_Film

Caption: Workflow for Solid Polymer Electrolyte Preparation.

Assembly and Testing of a Coin Cell

This protocol outlines the general procedure for assembling a CR2032 coin cell for electrochemical testing.[12][13][14][15][16]

Materials:

  • CR2032 coin cell components (casings, spacers, spring)

  • Cathode (e.g., LiFePO4, LiCoO2)

  • Anode (e.g., Lithium metal, graphite)

  • Separator (e.g., Celgard)

  • Prepared solid polymer electrolyte containing [EMIM][NO3]

  • Coin cell crimper

  • Glovebox with an inert atmosphere (e.g., Argon)

Procedure:

  • Prepare the cathode and anode discs of the appropriate size.

  • Transfer all components into an argon-filled glovebox.

  • Place the cathode disc in the center of the bottom casing of the coin cell.

  • Place the solid polymer electrolyte film on top of the cathode.

  • Place the separator on top of the polymer electrolyte.

  • Place the anode disc on top of the separator.

  • Add a spacer and a spring on top of the anode.

  • Place the gasket and the top casing.

  • Crimp the coin cell using a coin cell crimper to ensure proper sealing.

  • Let the assembled cell rest for a few hours before electrochemical testing.

Electrochemical Testing:

  • Cyclic Voltammetry (CV): To determine the electrochemical stability window of the electrolyte.

  • Galvanostatic Charge-Discharge Cycling: To evaluate the specific capacity, coulombic efficiency, and cycling stability of the battery.

  • Electrochemical Impedance Spectroscopy (EIS): To measure the ionic conductivity of the electrolyte and the interfacial resistance.

cluster_coin_cell Coin Cell Assembly (CR2032) Bottom_Casing Bottom Casing Cathode Cathode Bottom_Casing->Cathode SPE Solid Polymer Electrolyte Cathode->SPE Separator Separator SPE->Separator Anode Anode Separator->Anode Spacer Spacer Anode->Spacer Spring Spring Spacer->Spring Top_Casing Top Casing Spring->Top_Casing Crimping Crimping Top_Casing->Crimping Testing Electrochemical Testing Crimping->Testing

Caption: Coin Cell Assembly Workflow.

Mechanism of Action: Role of Nitrate in SEI Formation

The nitrate anion (NO₃⁻) from [EMIM][NO3] is expected to play a significant role in the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface, particularly in lithium-ion batteries.[4][5][6] The generally accepted mechanism involves the electrochemical reduction of the nitrate anion on the anode surface during the initial charging cycles. This reduction leads to the formation of inorganic species such as lithium nitride (Li₃N) and lithium oxide (Li₂O). These components contribute to a more robust and ionically conductive SEI layer, which can effectively suppress the growth of lithium dendrites and minimize electrolyte decomposition, thereby enhancing the cycling stability and safety of the battery.[17][18]

cluster_sei_formation Nitrate-Mediated SEI Formation EMIM_NO3 [EMIM][NO3] in Electrolyte Reduction Electrochemical Reduction of NO3- EMIM_NO3->Reduction Anode_Surface Anode Surface (e.g., Lithium Metal) Anode_Surface->Reduction SEI_Components Formation of Li3N and Li2O Reduction->SEI_Components Stable_SEI Stable and Ionically Conductive SEI Layer SEI_Components->Stable_SEI

Caption: Mechanism of Nitrate in SEI Formation.

Safety and Handling

This compound is an ionic liquid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is hygroscopic and should be stored in a dry, inert atmosphere to prevent moisture absorption, which can affect its electrochemical properties.[7] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound shows potential as an additive in solid polymer electrolytes for battery applications. Its primary role is to enhance ionic conductivity and to contribute to the formation of a stable SEI layer on the anode due to the presence of the nitrate anion. Further research is required to fully evaluate its performance in various battery chemistries and to optimize the electrolyte composition for practical applications. The provided protocols offer a starting point for researchers interested in exploring the potential of this ionic liquid in next-generation battery technologies.

References

Application Notes and Protocols for the Safe Handling of 1-Ethyl-3-methylimidazolium Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the safe handling and use of the ionic liquid 1-Ethyl-3-methylimidazolium nitrate (B79036) (EMIM-NO₃), CAS No. 143314-14-1. Adherence to these protocols is crucial to ensure personal safety and minimize environmental impact.

Physicochemical and Hazard Data

Proper understanding of the substance's properties is the foundation of safe handling.

Table 1: Physical and Chemical Properties of 1-Ethyl-3-methylimidazolium Nitrate

PropertyValue
Molecular Formula C₆H₁₁N₃O₃
Molecular Weight 173.17 g/mol
Appearance Colorless to yellow or light brown solid/liquid
Melting Point 38-40 °C / 100.4-104 °F
Boiling Point ~300 °C
Density 1.25 - 1.367 g/cm³
Purity >98%
Solubility Hydrophilic
Odor No characteristic odor

Table 2: Hazard Identification and Classification

Hazard ClassificationDescriptionGHS PictogramSignal WordHazard Statements
Oxidizing Solids Category 2: May intensify fire; oxidizer.DangerDangerH272: May intensify fire; oxidiser.
Skin Corrosion/Irritation Category 2: Causes skin irritation.WarningWarningH315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.WarningWarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.WarningWarningH335: May cause respiratory irritation.

General Handling and Storage Protocols

A systematic approach to handling and storage is essential to prevent accidents.

2.1 Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE

Application Notes and Protocols for CO2 Reduction using 1-Ethyl-3-methylimidazolium ([EMIM])-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrochemical reduction of carbon dioxide (CO2) into value-added chemicals and fuels is a critical strategy for mitigating greenhouse gas emissions and establishing a sustainable carbon cycle.[1][2] Ionic liquids (ILs), particularly those based on the 1-Ethyl-3-methylimidazolium (B1214524) ([EMIM]⁺) cation, have emerged as highly effective electrolytes and co-catalysts for this process.[3][4] Their unique properties, including high CO2 solubility, wide electrochemical windows, and tunable chemical structures, allow for enhanced reaction rates and product selectivity.[1][4]

These application notes provide a comprehensive overview of the mechanisms, quantitative performance data, and detailed experimental protocols for utilizing [EMIM]⁺-based ionic liquids in electrochemical CO2 reduction. The focus is on the critical role of the IL's anion in directing the reaction pathway and optimizing the generation of carbon monoxide (CO), a key precursor for synthetic fuels.[3][5][6]

Mechanism: The Anion's Decisive Role

In [EMIM]⁺-based systems, the anion plays a pivotal role in determining the fate of CO2. The mechanism hinges on the anion's Lewis basicity, which dictates the equilibrium between the stable [EMIM]⁺ cation and its corresponding N-heterocyclic carbene (EMIM:).[1][2][5]

  • Strong Lewis Base Anions (e.g., Acetate (B1210297), [OAc]⁻): These anions are strong enough to deprotonate the [EMIM]⁺ cation at the C2 position, leading to a significant concentration of the neutral carbene (EMIM:).[1][7] This carbene readily reacts with CO2, effectively "capturing" it.[7][8] However, the carbene can also poison the catalyst surface and trap CO2 in the bulk solution, hindering the electrochemical reduction and promoting the competing hydrogen evolution reaction (HER).[1][2][5]

  • Weak Lewis Base Anions (e.g., Triflate, [OTf]⁻; Tetrafluoroborate (B81430), [BF₄]⁻): These anions lack the strength to deprotonate the [EMIM]⁺ cation, thus preventing the formation of the carbene.[1][5] In these systems, the [EMIM]⁺ cation remains the dominant species. It acts as a co-catalyst by accumulating at the electrode-electrolyte interface, stabilizing the CO2 radical anion intermediate (CO₂⁻), and lowering the energy barrier for its reduction to CO.[4][7] This leads to high Faradaic efficiencies for CO production.[5][9]

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Anion [EMIM]⁺-Based IL Strong_Base Strong Lewis Base (e.g., Acetate) Anion->Strong_Base Weak_Base Weak Lewis Base (e.g., Triflate, BF₄⁻) Anion->Weak_Base Carbene Carbene (EMIM:) Formation Strong_Base->Carbene Cation [EMIM]⁺ Co-catalysis Weak_Base->Cation Capture CO₂ Capture Surface Poisoning Carbene->Capture Reduction CO₂ Reduction Stabilization Cation->Reduction H2 High H₂ Evolution Capture->H2 CO High CO Selectivity (>90%) Reduction->CO

Caption: Influence of anion basicity on the CO2 reduction pathway.

Data Presentation: Performance of [EMIM]-Based Ionic Liquids

The choice of anion significantly impacts the efficiency and selectivity of the CO2 electrochemical reduction. The following table summarizes the performance of various [EMIM]⁺-based ILs, primarily on silver (Ag) electrodes, which are commonly used for selective CO production.

Table 1: Faradaic Efficiency for CO2 Reduction Products

Ionic Liquid Anion Faradaic Efficiency (FE) for CO (%) Faradaic Efficiency (FE) for H₂ (%) Catalyst / Conditions Reference
[EMIM][OTf] Triflate ~90 <10 Ag, -20 mA/cm² [5]
[EMIM][OAc] Acetate <20 >70 Ag, -20 mA/cm² [1][5]
[EMIM][EtSO₄] Ethylsulfate High (Product is CO) Not specified Ag, in Acetonitrile (B52724) [3][6]
[EMIM][BF₄] Tetrafluoroborate High (Product is CO) Suppressed in presence of IL Ag, with added water [4][10]

| [EMIM][Tf₂N] | Bis(trifluoromethylsulfonyl)imide | Promotes CO formation | Not specified | Pb, in Acetonitrile |[11] |

Note: Efficiencies can vary based on experimental conditions such as electrode material, potential, current density, and solvent.

Table 2: CO2 Solubility in [EMIM]-Based Ionic Liquids

Ionic Liquid Temperature (K) Pressure (MPa) CO2 Solubility (mol fraction) Reference
[EMIM][OAc] 313.2 ~0.1 (Chemical Absorption) High (~0.5) [8][12]
[EMIM][BF₄] 303.2 1.0 ~0.15 [13]

| [EMIM][EtSO₄] | 298.0 | ~0.1 | 0.018 mol/L |[3][6] |

Experimental Protocols

Protocol 1: Electrochemical Reduction of CO2 in an H-Type Cell

This protocol details the procedure for the electrochemical reduction of CO2 using an [EMIM]⁺-based IL in acetonitrile on a silver electrode.

Materials and Equipment:

  • Ionic Liquid: 1-Ethyl-3-methylimidazolium triflate ([EMIM][OTf]) or similar IL with a weakly basic anion.

  • Solvent: Acetonitrile (ACN), anhydrous.

  • Working Electrode (WE): Silver (Ag) foil (high purity).

  • Counter Electrode (CE): Nickel (Ni) mesh or Platinum (Pt) wire.

  • Reference Electrode (RE): Ag/AgCl or a silver wire pseudo-reference.

  • Electrochemical Cell: Gas-tight H-type cell with a proton exchange membrane (e.g., Nafion®) or glass frit separator.

  • Gases: High-purity CO2 and N2 (or Ar).

  • Instrumentation: Potentiostat/Galvanostat, Gas Chromatograph (GC) equipped with a suitable column for CO, H2, and other light gases, and a Thermal Conductivity Detector (TCD).

Procedure:

  • Electrode Preparation:

    • Polish the Ag foil WE with alumina (B75360) slurry to a mirror finish.

    • Sonically clean the electrode in deionized water and then ethanol.

    • Dry the electrode under a stream of N2.

  • Electrolyte Preparation:

    • Inside a glovebox or under an inert atmosphere, prepare a 0.3 M solution of the [EMIM]⁺-based IL in anhydrous ACN. This will serve as the catholyte.[1][2][9]

    • Prepare the anolyte, typically 0.1 M KOH in deionized water.[1][2][9]

  • Cell Assembly:

    • Assemble the H-type cell, placing the WE and RE in the cathodic chamber and the CE in the anodic chamber. Ensure the membrane properly separates the two compartments.

    • Fill the cathodic chamber with the prepared IL-ACN electrolyte and the anodic chamber with the anolyte.

  • Electrochemical Measurement:

    • Seal the cell and purge the catholyte with N2 (or Ar) for at least 30 minutes to remove dissolved air.

    • Switch the gas flow to CO2 and saturate the catholyte for at least 60 minutes. Maintain a gentle CO2 flow over the electrolyte throughout the experiment.[3]

    • Perform Cyclic Voltammetry (CV) to determine the CO2 reduction potential. Scan from the open-circuit potential to a sufficiently negative potential (e.g., -2.5 V vs. Ag/AgCl) and back. A cathodic wave in the CO2-saturated solution that is absent in the N2-saturated solution indicates CO2 reduction.

    • Perform controlled potential electrolysis or chronopotentiometry at a constant current density (e.g., -20 mA/cm²) for a set duration (e.g., 2 hours).[1][2]

  • Product Analysis:

    • During electrolysis, periodically sample the headspace of the cathodic chamber using a gas-tight syringe.

    • Inject the gas sample into the GC to quantify the amounts of CO and H2 produced.

    • Calculate the Faradaic Efficiency (FE) for each product using the following formula: FE (%) = (moles of product × n × F) / (Total Charge Passed) × 100% where 'n' is the number of electrons transferred (2 for CO, 2 for H2) and 'F' is the Faraday constant (96485 C/mol).

prep 1. Electrode & Electrolyte Preparation assembly 2. H-Cell Assembly prep->assembly purge 3. Purge Catholyte with N₂/Ar assembly->purge saturate 4. Saturate Catholyte with CO₂ purge->saturate cv 5. Cyclic Voltammetry (CV) (Determine Reduction Potential) saturate->cv electrolysis 6. Constant Current Electrolysis (-20 mA/cm²) cv->electrolysis gc 7. Gas Product Sampling electrolysis->gc analysis 8. GC Analysis (Quantify CO and H₂) gc->analysis calc 9. Calculate Faradaic Efficiency analysis->calc

Caption: Experimental workflow for electrochemical CO2 reduction.

Protocol 2: Gravimetric Measurement of CO2 Solubility

This protocol describes a common method for determining the physical solubility or chemical absorption capacity of CO2 in an [EMIM]⁺-based IL.

Materials and Equipment:

  • Ionic Liquid: High-purity, dry [EMIM]⁺-based IL (e.g., [EMIM][OAc] for chemical absorption, [EMIM][BF₄] for physical solubility).

  • Instrumentation: Thermogravimetric Analyzer (TGA) or a high-pressure microbalance.

  • Gases: High-purity CO2 and N2 (or He for purging).

  • Gas Mass Flow Controllers.

Procedure:

  • Sample Preparation:

    • Place a known mass of the dried IL (typically 5-10 mg) into the TGA sample pan.

  • Drying and Degassing:

    • Heat the sample under a high flow of N2 or He (e.g., to 80-100 °C) to remove any residual water or volatile impurities until a stable mass is recorded.

    • Cool the sample back to the desired experimental temperature (e.g., 298 K).

  • CO2 Absorption Measurement:

    • Switch the gas flow from N2 to CO2 at a controlled pressure (e.g., 0.1 MPa).

    • Record the mass increase of the sample over time as it absorbs CO2.

    • Continue the measurement until the mass stabilizes, indicating that equilibrium has been reached.

  • Data Analysis:

    • The total mass gained corresponds to the amount of CO2 absorbed by the IL.

    • Calculate the CO2 solubility in terms of mole fraction or moles of CO2 per kilogram of IL.

    • Repeat the measurement at different temperatures and pressures to generate solubility isotherms.

  • Regeneration (for Chemisorption):

    • To test reversibility, switch the gas back to N2 and/or apply heat to observe the desorption of CO2, indicated by a return to the initial sample mass.[14]

Conclusion

[EMIM]⁺-based ionic liquids are versatile and highly effective media for the electrochemical reduction of CO2. The key to achieving high selectivity for valuable products like CO lies in the rational selection of the anion. Weakly basic anions such as triflate ([OTf]⁻) or tetrafluoroborate ([BF₄]⁻) prevent parasitic carbene formation and promote the co-catalytic role of the [EMIM]⁺ cation, leading to Faradaic efficiencies for CO exceeding 90%. In contrast, strongly basic anions like acetate ([OAc]⁻) are more suited for CO2 capture applications but lead to poor CO2 reduction efficiency due to carbene formation and promotion of the hydrogen evolution reaction. The protocols provided herein offer a standardized framework for researchers to investigate and optimize these promising systems for a sustainable energy future.

References

Application Notes and Protocols for Lignin Depolymerization using 1-Ethyl-3-methylimidazolium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin (B12514952), a complex aromatic biopolymer, is a significant and underutilized component of lignocellulosic biomass. Its depolymerization into valuable aromatic monomers presents a sustainable route for the production of fine chemicals, polymer precursors, and pharmacologically active molecules. The ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297), [EMIM][OAc], has emerged as a highly effective solvent and catalyst for this process. Its unique properties, including high lignin solubility, thermal stability, and tunable basicity, facilitate the cleavage of key ether linkages within the lignin structure under relatively mild conditions.

These application notes provide an overview and detailed protocols for the depolymerization of lignin using [EMIM][OAc], covering both non-catalytic and catalytic oxidative approaches. The information is intended to guide researchers in developing efficient and selective lignin valorization strategies.

Mechanism of Depolymerization

The primary mechanism for lignin depolymerization in [EMIM][OAc] involves the cleavage of the most abundant ether linkage, the β-O-4 aryl ether bond. The acetate anion of [EMIM][OAc] is believed to act as a nucleophile, attacking the electrophilic carbon centers in the lignin structure. In oxidative processes, the reaction is further enhanced by the presence of an oxidizing agent, which can facilitate the formation of reactive intermediates and promote bond cleavage.

Data Presentation

The following tables summarize quantitative data from representative studies on lignin depolymerization using [EMIM][OAc].

Table 1: Non-Catalytic Oxidative Depolymerization of Alkali Lignin in [EMIM][OAc]

Lignin Type[EMIM][OAc]/Lignin (w/w)Water (mL)Temp. (°C)Time (h)O₂ Pressure (MPa)Lignin Conversion (wt%)Major Monomer Yields (mg/g lignin)
Alkali Lignin10:10.1010021.5~77Guaiacol, Syringol, Vanillin, Acetovanillone
Alkali Lignin10:10.2510021.5~77Not specified
Alkali Lignin10:10.108021.5Lower than at 100°CNot specified

Data synthesized from a study on the oxidative depolymerization of alkali lignin in [EMIM][OAc] without an additional catalyst.

Table 2: Catalytic Oxidative Depolymerization of Alkaline Lignin in Aqueous [EMIM][OAc]

Lignin TypeCatalystCatalyst Loading (wt%)H₂O₂ Conc. (wt%)Temp. (°C)Time (h)Major Monomers Identified
Alkaline LigninCoCl₂111203Guaiacol, Syringol, Vanillin, Acetovanillone, Homovanillic Acid
Alkaline LigninNb₂O₅111203Guaiacol, Syringol, Vanillin, Acetovanillone, Homovanillic Acid
Alkaline LigninMnCl₂111203Lower yields compared to CoCl₂ and Nb₂O₅
Alkaline LigninFeCl₃111203Lower yields compared to CoCl₂ and Nb₂O₅

This table is based on a study screening various transition metal catalysts for the oxidative depolymerization of alkaline lignin in an aqueous [EMIM][OAc] system.[1][2]

Table 3: Depolymerization of Technical Lignin in Aqueous [EMIM][OAc] at Ambient Conditions

Lignin Type[EMIM][OAc] Conc. (w/w)Time (h)Temp. (°C)PressureVanillin Yield (g/kg lignin)Guaiacol Yield (g/kg lignin)
Indulin AT70%6~22Ambient~3~1
Indulin AT10%6~22AmbientLower than 70%Lower than 70%

Data from a study on the partial depolymerization of technical lignin at ambient temperature and pressure.[3][4][5]

Experimental Protocols

Protocol 1: General Lignin Pretreatment

Objective: To ensure the lignin sample is dry and suitable for depolymerization reactions.

Materials:

  • Lignin (e.g., Kraft, Organosolv, Alkali)

  • Vacuum oven

Procedure:

  • Place the lignin sample in a suitable container.

  • Dry the lignin in a vacuum oven at 60°C overnight or until a constant weight is achieved.

  • Store the dried lignin in a desiccator until use.

Protocol 2: Catalytic Oxidative Depolymerization of Lignin

Objective: To depolymerize lignin into aromatic monomers using a transition metal catalyst and hydrogen peroxide in an aqueous [EMIM][OAc] solution.

Materials:

  • Dried Lignin (e.g., Alkaline Lignin)

  • 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc])

  • Deionized water

  • Transition metal catalyst (e.g., CoCl₂, Nb₂O₅)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Batch reactor with magnetic stirring and temperature control

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • GC-MS vials

Procedure:

  • In a batch reactor, prepare a 10 wt% solution of lignin in [EMIM][OAc]. For example, add 1 g of lignin to 9 g of [EMIM][OAc].

  • Heat the mixture to 140°C for 3 hours with stirring to ensure complete dissolution and initial pretreatment of the lignin.[1]

  • Cool the mixture and dilute it with deionized water at a 1:1 mass ratio.[1]

  • Add the transition metal catalyst to the desired loading (e.g., 1 wt% based on the total weight of the IL-lignin mixture).

  • Add the required amount of H₂O₂ (e.g., 1 wt% based on the total weight of the IL-lignin mixture).

  • Seal the reactor and heat the reaction mixture to the desired temperature (e.g., 74-126°C) for 3 hours with constant stirring (e.g., 200 rpm).[1]

  • After the reaction, cool the reactor to room temperature.

  • Precipitate the residual lignin by adding an excess of water.

  • Separate the solid residue by centrifugation or filtration.

  • Extract the aqueous phase containing the depolymerized products with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the ethyl acetate using a rotary evaporator to obtain the product oil.

  • Prepare a sample of the oil for GC-MS analysis.

Protocol 3: Non-Catalytic Oxidative Depolymerization of Lignin

Objective: To depolymerize lignin in [EMIM][OAc] using oxygen as the oxidant without an additional metal catalyst.

Materials:

  • Dried Alkali Lignin

  • [EMIM][OAc]

  • Deionized water

  • High-pressure reactor with magnetic stirring, temperature, and pressure control

  • Oxygen gas supply

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • GC-MS vials

Procedure:

  • Add alkali lignin and [EMIM][OAc] to the high-pressure reactor in a 1:10 weight ratio.

  • Add a specific amount of deionized water (e.g., 0.10-0.25 mL per gram of lignin).

  • Seal the reactor and purge with oxygen.

  • Pressurize the reactor with an initial O₂ pressure of 1.5 MPa.[6]

  • Heat the reactor to 100°C and maintain for 2 hours with constant stirring.[6]

  • After the reaction, cool the reactor to room temperature and safely vent the remaining oxygen.

  • Follow steps 8-13 from Protocol 2 for product work-up and analysis.

Protocol 4: Product Analysis by GC-MS

Objective: To identify and quantify the aromatic monomers in the depolymerized lignin oil.

Materials:

  • Depolymerized lignin oil

  • Internal standard (e.g., tetracosane)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Pyridine (B92270)

  • GC-MS instrument with a suitable column (e.g., HP-5MS)

Procedure:

  • Prepare a stock solution of the depolymerized oil in a suitable solvent (e.g., ethyl acetate).

  • To a known volume of the stock solution, add a known amount of the internal standard.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Add pyridine and the derivatizing agent (BSTFA) to the dried sample.

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization of hydroxyl and carboxyl groups.

  • Inject an aliquot of the derivatized sample into the GC-MS.

  • GC-MS Parameters (Example):

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature 50°C (hold for 5 min), ramp at 10°C/min to 250°C (hold for 10 min).

    • Carrier Gas: Helium

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-550

  • Identify the products by comparing their mass spectra with a library (e.g., NIST).

  • Quantify the identified compounds using the internal standard method.

Mandatory Visualization

Experimental_Workflow cluster_preparation Preparation cluster_reaction Depolymerization cluster_workup Product Work-up cluster_analysis Analysis Lignin Lignin Source Pretreatment Drying Lignin->Pretreatment Reaction [EMIM][OAc] + Lignin (with/without catalyst & oxidant) Heat & Stir Pretreatment->Reaction Precipitation Precipitate Residual Lignin (add water) Reaction->Precipitation Separation Centrifugation / Filtration Precipitation->Separation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Separation->Extraction Drying Dry Organic Phase (Na₂SO₄) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Derivatization Derivatization (e.g., BSTFA) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Product Identification & Quantification Product Identification & Quantification GCMS->Product Identification & Quantification

Caption: Experimental workflow for lignin depolymerization.

Lignin_Depolymerization_Mechanism cluster_lignin Lignin Polymer cluster_reaction Depolymerization Steps cluster_products Products Lignin Lignin Structure with β-O-4 Linkage Nucleophilic_Attack Nucleophilic attack by Acetate Anion ([OAc]⁻) on α or β carbon Lignin->Nucleophilic_Attack [EMIM][OAc] Bond_Cleavage Cleavage of β-O-4 Ether Bond Nucleophilic_Attack->Bond_Cleavage Proton_Transfer Proton transfer from [EMIM]⁺ or water Bond_Cleavage->Proton_Transfer Monomers Aromatic Monomers (Guaiacol, Syringol, etc.) Proton_Transfer->Monomers Oligomers Lignin Oligomers Proton_Transfer->Oligomers

Caption: Proposed mechanism of β-O-4 linkage cleavage.

Safety and Handling

  • 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc]): While considered to have low volatility, it is hygroscopic and should be handled in a dry atmosphere. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information.

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. Handle in a well-ventilated area.

  • Organic Solvents (Ethyl Acetate, Pyridine): Flammable and volatile. Use in a fume hood.

  • High-Pressure Reactions: Should be conducted in a properly rated and maintained reactor with appropriate safety features (e.g., burst disc, pressure relief valve).

Disclaimer: These protocols are intended as a guide and may require optimization for specific lignin sources and experimental setups. Always follow standard laboratory safety procedures.

References

Troubleshooting & Optimization

Technical Support Center: 1-Ethyl-3-methylimidazolium Nitrate ([EMIM][NO3])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of experiments involving 1-Ethyl-3-methylimidazolium (B1214524) nitrate (B79036) ([EMIM][NO3]).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of 1-Ethyl-3-methylimidazolium nitrate?

A1: The stability of [EMIM][NO3] is primarily influenced by temperature, the presence of water, and impurities. [EMIM][NO3] is hygroscopic and can absorb water from the atmosphere, which may affect its physicochemical properties and stability. Thermally, imidazolium-based ionic liquids can decompose at elevated temperatures. The anion also plays a significant role in determining the thermal stability of ionic liquids, with nitrate-based ionic liquids being generally less stable than those with anions like bis(trifluoromethylsulfonyl)imide ([NTf2]⁻).

Q2: What is the expected thermal stability of [EMIM][NO3]?

Q3: How does water content affect experiments with [EMIM][NO3]?

A3: Water can act as an impurity and alter the physical and chemical properties of [EMIM][NO3], including its viscosity, conductivity, and solvent properties. For some ionic liquids, the presence of water can lead to hydrolysis, although this is more pronounced for those with anions like tetrafluoroborate (B81430) or hexafluorophosphate. While nitrate anions are generally less susceptible to hydrolysis, maintaining anhydrous conditions is crucial for reproducible experimental results, especially in electrochemical applications.

Q4: What are the common impurities in [EMIM][NO3] and how can they be removed?

A4: Common impurities in imidazolium-based ionic liquids include halide ions (from synthesis precursors), water, and residual organic solvents. These impurities can be removed through various purification techniques. Water can be removed by drying under high vacuum at a moderate temperature. Other impurities, such as residual halides, can be removed by treatment with activated charcoal followed by filtration or by liquid-liquid extraction.

Q5: What are the recommended storage and handling procedures for [EMIM][NO3]?

A5: [EMIM][NO3] should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to minimize water absorption. For handling, it is recommended to use personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. When working with the ionic liquid, especially when heating, it is advisable to do so in a fume hood.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
Potential Cause Troubleshooting Step Verification Method
Water Contamination Dry the [EMIM][NO3] under high vacuum at a moderate temperature (e.g., 60-80°C) for several hours. Handle and store under an inert atmosphere (e.g., in a glovebox).Karl Fischer titration to determine water content.
Impurity Presence Purify the [EMIM][NO3] using methods such as activated carbon treatment or liquid-liquid extraction.¹H NMR spectroscopy to check for organic impurities. Ion chromatography or silver nitrate test for halide impurities.
Thermal Decomposition Ensure the experimental temperature is well below the decomposition temperature. For long-term experiments, consider the maximum operating temperature.Thermogravimetric Analysis (TGA) to determine the onset decomposition temperature of your specific batch.
Issue 2: Color Change of the Ionic Liquid
Potential Cause Troubleshooting Step Verification Method
Presence of Impurities A yellow or brownish color can indicate the presence of impurities from the synthesis or degradation products. Purify the ionic liquid.UV-Vis spectroscopy can sometimes be used to identify chromophoric impurities.
Thermal Stress The ionic liquid may have been exposed to high temperatures, leading to partial decomposition.Review experimental logs for any temperature excursions. If decomposition is suspected, purify the ionic liquid before further use.
Reaction with Experimental Components The ionic liquid may be reacting with other components in your experimental setup.Run a blank experiment with only the ionic liquid and the components of the experimental setup to check for compatibility.

Quantitative Data

Table 1: Thermal Stability of 1-Alkyl-2,3-dimethylimidazolium Nitrates (Analogs to [EMIM][NO3]) in Nitrogen Atmosphere

Ionic LiquidOnset Decomposition Temp (T_onset, °C) at 10°C/minPeak Decomposition Temp (T_peak, °C) at 10°C/min
1-Ethyl-2,3-dimethylimidazolium (B13442263) nitrate312.13332.46
1-Butyl-2,3-dimethylimidazolium nitrate310.23330.68
1-Hexyl-2,3-dimethylimidazolium nitrate300.89325.10
1-Octyl-2,3-dimethylimidazolium nitrate298.36319.72
1-Decyl-2,3-dimethylimidazolium nitrate286.25313.26

Table 2: Estimated Long-Term Thermal Stability of 1-Ethyl-3-methylimidazolium Halides (for comparison)

Ionic LiquidMax. Operating Temp. for 24h (°C)Max. Operating Temp. for 8000h (°C)
[EMIM][Cl]13276
[EMIM][Br]14990
[EMIM][I]13977

Experimental Protocols

Protocol 1: Purification of [EMIM][NO3]

Objective: To remove common impurities such as water and residual halides.

Materials:

  • This compound ([EMIM][NO3])

  • Activated charcoal

  • Deionized water

  • Dichloromethane (or other suitable organic solvent)

  • Silver nitrate solution (for halide test)

  • Rotary evaporator

  • High vacuum pump

Procedure:

  • Decolorization: Dissolve the impure [EMIM][NO3] in a minimal amount of deionized water. Add approximately 2-5% (

Technical Support Center: Synthesis of 1-Ethyl-3-methylimidazolium Nitrate ([EMIM][NO3])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-3-methylimidazolium (B1214524) nitrate (B79036).

Troubleshooting Guide

Problem 1: Low Yield of 1-Ethyl-3-methylimidazolium Halide (Precursor)

Possible Causes & Solutions:

  • Incomplete Reaction: The quaternization reaction of 1-methylimidazole (B24206) with an ethyl halide is crucial for a good overall yield.

    • Solution: Ensure equimolar amounts of reactants are used. The reaction can be slow; consider extending the reaction time or moderately increasing the temperature. For instance, heating to 70°C for 48 hours under a nitrogen atmosphere has been reported for a similar synthesis.

  • Volatilization of Reactants: Ethyl halides can be volatile, leading to loss of starting material.

    • Solution: Perform the reaction in a well-sealed vessel, preferably under reflux, to minimize the loss of volatile reactants.

  • Side Reactions: Although less common with primary alkyl halides, side reactions can occur.

    • Solution: Use high-purity starting materials. Unwanted reactions can sometimes be minimized by adjusting the reaction temperature.

Problem 2: Product is Colored (Yellow or Brown)

Possible Causes & Solutions:

  • Impurities in Starting Materials: The presence of impurities in 1-methylimidazole or the ethyl halide can lead to colored byproducts.

    • Solution: Use freshly distilled 1-methylimidazole. Ensure the purity of the ethyl halide.

  • Degradation: Heating the reaction mixture for extended periods or at excessively high temperatures can cause degradation.

    • Solution: Optimize the reaction time and temperature. If color persists, the crude product can be purified using decolorizing charcoal. A common method involves dissolving the crude product in deionized water, adding activated charcoal, heating the mixture (e.g., at 65°C for 24 hours), and then filtering.[1]

Problem 3: Incomplete Anion Exchange

Possible Causes & Solutions:

  • Insufficient Anion Exchange Salt: An inadequate amount of the nitrate salt (e.g., sodium nitrate) will result in an incomplete exchange.

    • Solution: Use a slight excess of the nitrate salt to drive the reaction to completion.

  • Poor Mixing: Inefficient mixing can lead to localized areas of incomplete reaction.

    • Solution: Ensure vigorous and continuous stirring throughout the anion exchange process.

  • Precipitation of the Desired Product: If the desired ionic liquid has low solubility in the reaction solvent, it may precipitate before the exchange is complete.

Problem 4: Halide Contamination in the Final Product

Possible Causes & Solutions:

  • Inefficient Removal of Halide Byproduct: The byproduct of the anion exchange (e.g., NaCl or NaBr) must be completely removed.

    • Solution: The byproduct salts are typically insoluble in the solvent used for the anion exchange (e.g., acetone). Thorough filtration is essential. Multiple washings of the final product with a suitable solvent can also help remove residual salts.

  • Unreacted Halide Precursor: If the anion exchange was incomplete, the starting imidazolium halide will remain.

    • Solution: Optimize the anion exchange reaction conditions as described in "Problem 3". To confirm the absence of halide ions, a qualitative test with silver nitrate solution can be performed; the absence of a precipitate indicates a halide-free product.[1]

Problem 5: Presence of Water in the Final Product

Possible Causes & Solutions:

  • Use of Hydrated Salts or Solvents: Water can be introduced from the reactants or solvents.

    • Solution: Use anhydrous solvents and ensure the nitrate salt is dry. If water is used during the purification process, it must be thoroughly removed from the final product.

  • Hygroscopic Nature of the Ionic Liquid: Imidazolium-based ionic liquids can be hygroscopic and absorb moisture from the atmosphere.

    • Solution: Dry the final product under high vacuum for an extended period (e.g., 24-48 hours). Store the final product in a desiccator or under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis method for 1-Ethyl-3-methylimidazolium nitrate?

A1: The most common method involves two main steps:

  • Quaternization: Reaction of 1-methylimidazole with an ethyl halide (e.g., bromoethane (B45996) or chloroethane) to form the 1-ethyl-3-methylimidazolium halide precursor.

  • Anion Exchange (Metathesis): The halide anion of the precursor is exchanged for a nitrate anion by reacting it with a nitrate salt, such as sodium nitrate or silver nitrate, in a suitable solvent.

Q2: How can I purify the intermediate 1-Ethyl-3-methylimidazolium halide?

A2: After the quaternization reaction, the crude product can be washed several times with a solvent in which the product is insoluble but the unreacted starting materials are soluble, such as ethyl acetate (B1210297) or trichloroethane.[2] If the product is colored, treatment with activated charcoal in an aqueous solution can be effective.[1]

Q3: What is the best way to remove the byproduct salt after the anion exchange?

A3: The choice of solvent is key. For example, when using sodium nitrate in acetone, the resulting sodium halide is poorly soluble and can be removed by filtration. The final product can then be further purified by washing with a solvent like dichloromethane (B109758) to remove any remaining impurities.

Q4: How do I know if my final product is free of halide impurities?

A4: A simple and effective qualitative test is to dissolve a small amount of your product in deionized water and add a few drops of a silver nitrate solution. The formation of a white or yellowish precipitate (silver halide) indicates the presence of halide impurities. For quantitative analysis, techniques like ion chromatography can be used.

Q5: What are the key safety precautions when synthesizing [EMIM][NO3]?

A5: Ethyl halides are volatile and should be handled in a well-ventilated fume hood. The quaternization reaction can be exothermic, so it's advisable to control the rate of addition of the alkylating agent and use cooling if necessary.[2] The final product, being a nitrate salt, is an oxidizer and should be stored away from combustible materials.

Quantitative Data

The following table summarizes typical data for the synthesis of imidazolium-based ionic liquids. Note that specific yields for [EMIM][NO3] are not widely reported in the literature, so data for a closely related compound, 1-Ethyl-3-methylimidazolium ethyl sulfate, is provided for reference.

ParameterValueCompoundSource
Purity >98%This compound[3][4]
Yield 97.39%1-Ethyl-3-methylimidazolium ethyl sulfate[5]
Purity >99%1-Ethyl-3-methylimidazolium ethyl sulfate[5]
Melting Point 38 °CThis compound[3]
Density 1.25 g/cm³This compound
Viscosity 21.3 cP (at 45 °C)This compound[3]

Experimental Protocols

Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([EMIM][Br])
  • In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylimidazole (0.5 mol).

  • Cool the flask in an ice bath.

  • Slowly add bromoethane (0.5 mol) dropwise to the stirred solution. The reaction is highly exothermic.

  • After the addition is complete, continue to stir the mixture vigorously for 5 hours at room temperature.

  • Allow the reaction to proceed until it solidifies completely.

  • Break up the solid product and wash it four times with 50 mL of trichloroethane to remove any unreacted starting materials.[2]

  • Dry the resulting white solid under vacuum.

Synthesis of this compound ([EMIM][NO3]) via Anion Exchange
  • Dissolve the synthesized 1-ethyl-3-methylimidazolium bromide in acetone.

  • In a separate flask, dissolve a stoichiometric equivalent of sodium nitrate (NaNO3) in acetone.

  • Add the sodium nitrate solution to the stirred solution of [EMIM][Br].

  • Stir the mixture vigorously for an extended period (e.g., 50 hours) at room temperature. A precipitate of sodium bromide (NaBr) will form.

  • Remove the NaBr precipitate by filtration.

  • Remove the acetone from the filtrate using a rotary evaporator.

  • Wash the resulting product with dichloromethane, filter, and evaporate the solvent. Repeat this washing step three times to ensure the removal of any remaining NaBr.

  • Dry the final product, this compound, under vacuum for at least 24 hours.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange start 1-Methylimidazole + Bromoethane reaction1 Exothermic Reaction (Ice Bath, 5h Stirring) start->reaction1 product1 Crude [EMIM][Br] reaction1->product1 wash1 Wash with Trichloroethane product1->wash1 precursor Pure [EMIM][Br] wash1->precursor precursor_dissolved [EMIM][Br] in Acetone precursor->precursor_dissolved reaction2 Anion Exchange (50h Stirring) precursor_dissolved->reaction2 nitrate_solution NaNO3 in Acetone nitrate_solution->reaction2 mixture [EMIM][NO3] + NaBr in Acetone reaction2->mixture filtration Filtration mixture->filtration filtrate [EMIM][NO3] in Acetone filtration->filtrate evaporation Rotary Evaporation filtrate->evaporation crude_product2 Crude [EMIM][NO3] evaporation->crude_product2 wash2 Wash with Dichloromethane (3x) crude_product2->wash2 drying Vacuum Drying wash2->drying final_product Pure [EMIM][NO3] drying->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Flowchart cluster_yield Low Yield cluster_purity Purity Issues decision decision solution solution problem problem start Synthesis Issue problem1 Low Yield of [EMIM][Br] start->problem1 problem2 Colored Product start->problem2 problem3 Halide Contamination start->problem3 problem4 Water Present start->problem4 decision1 Reaction Complete? problem1->decision1 solution1a Extend Reaction Time/ Increase Temperature decision1->solution1a No solution1b Check Reactant Purity decision1->solution1b Yes solution2 Use Decolorizing Charcoal problem2->solution2 decision3 Silver Nitrate Test Positive? problem3->decision3 solution3a Optimize Anion Exchange decision3->solution3a Yes solution3b Improve Washing/Filtration decision3->solution3b Yes solution4 Dry Under High Vacuum problem4->solution4

Caption: Troubleshooting flowchart for common issues in [EMIM][NO3] synthesis.

References

Technical Support Center: 1-Ethyl-3-methylimidazolium Nitrate ([EMIM][NO3]) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1-Ethyl-3-methylimidazolium nitrate (B79036) ([EMIM][NO3]). Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification of this ionic liquid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available 1-Ethyl-3-methylimidazolium nitrate?

A1: Commercially available [EMIM][NO3] is generally available in purities of >98%.[1][2][3] However, potential impurities can include residual starting materials from synthesis, such as 1-methylimidazole (B24206) and ethyl bromide, as well as halide ions (e.g., bromide or chloride) if a halide precursor was used.[4][5] Water and colored compounds are also common impurities in ionic liquids.

Q2: Is it always necessary to purify [EMIM][NO3] before use?

A2: Not always. For some applications, commercially available high-purity [EMIM][NO3] can be used without further purification, aside from filtration to remove particulate matter.[6] However, for applications that are sensitive to trace impurities, such as electrochemical studies or high-precision catalysis, further purification is recommended to remove residual halides, water, and other organic compounds.

Q3: What is the typical appearance of pure this compound?

A3: Pure [EMIM][NO3] is typically a white to almost white powder or crystal.[1] A yellow or brownish tint can indicate the presence of impurities.

Q4: How should I store purified [EMIM][NO3]?

A4: It is recommended to store [EMIM][NO3] in an airtight, sealed container, protected from light, and kept in a dry environment at room temperature.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
The [EMIM][NO3] is colored (yellow or brown). Presence of organic impurities or degradation products.Dissolve the ionic liquid in deionized water and treat with activated decolorizing charcoal. Heat the mixture at approximately 65°C for several hours, then cool and filter to remove the charcoal.[4]
Presence of residual halide impurities (e.g., Br⁻, Cl⁻) confirmed by a silver nitrate test. Incomplete reaction or purification after synthesis from a halide precursor.Perform a liquid-liquid extraction. Dissolve the ionic liquid in deionized water and extract with an organic solvent like dichloromethane (B109758). The halide impurities will remain in the aqueous phase, while the purified ionic liquid will move to the organic phase. This process can be repeated multiple times for higher purity.[4][8]
The purified [EMIM][NO3] contains residual water. Incomplete drying after purification steps involving water.Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 70-100°C) for several hours.[9] Alternatively, for small amounts of water, molecular sieves can be used, followed by filtration.[9]
Low yield of purified ionic liquid after extraction. The chosen organic solvent has low solubility for [EMIM][NO3].Ensure the use of an appropriate organic solvent for extraction. Dichloromethane is a commonly used solvent for extracting similar imidazolium-based ionic liquids.[4][5] The efficiency of the extraction can also be improved by using a continuous liquid-liquid extractor.[4]

Quantitative Data

The following table summarizes the typical purity levels of commercially available this compound. Data on the specific efficiency of different purification methods for [EMIM][NO3] is not extensively available in the provided search results.

Supplier/Source Purity Reference
Tokyo Chemical Industry Co., Ltd.>98.0% (T)(HPLC)[1]
RoCo Global>98%
Santa Cruz Biotechnology≥98%[2]
IoLiTec>98%[3]

Experimental Protocols

Protocol 1: General Purification of [EMIM][NO3] using Activated Carbon and Solvent Extraction

This protocol is a generalized procedure based on methods used for similar imidazolium-based ionic liquids and is intended to remove colored impurities and residual halides.

Materials:

  • Impure this compound

  • Deionized water

  • Activated decolorizing charcoal

  • Dichloromethane

  • Silver nitrate solution (for testing halide presence)

  • Rotary evaporator

  • High vacuum pump

Procedure:

  • Dissolution: Dissolve the impure [EMIM][NO3] in deionized water.

  • Decolorization: Add a small amount of activated decolorizing charcoal (e.g., 1-2% by weight) to the solution. Heat the mixture to around 65°C and stir for several hours.

  • Filtration: Allow the solution to cool to room temperature and then filter to remove the activated charcoal. The filtrate should be colorless.

  • Solvent Extraction: Transfer the aqueous solution of [EMIM][NO3] to a separatory funnel. Add an equal volume of dichloromethane and shake vigorously. Allow the layers to separate.

  • Separation: Collect the organic (dichloromethane) layer containing the purified ionic liquid. The aqueous layer containing halide impurities can be discarded. For higher purity, this extraction step can be repeated 2-3 times with fresh dichloromethane.[5]

  • Halide Test (Optional): To check for the complete removal of halides, a small sample of the aqueous layer can be tested with a silver nitrate solution. The absence of a precipitate indicates the removal of halide ions.[4]

  • Solvent Removal: Remove the dichloromethane from the collected organic layers using a rotary evaporator.

  • Drying: Dry the resulting ionic liquid under high vacuum at an elevated temperature (e.g., 80°C) for several hours to remove any residual water and solvent.

Visualizations

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_end Final Product cluster_waste Byproducts/Waste Impure_IL Impure [EMIM][NO3] Dissolution Dissolve in Water Impure_IL->Dissolution Charcoal Add Activated Carbon & Heat Dissolution->Charcoal Filter1 Filter to Remove Carbon Charcoal->Filter1 Impurities Colored Impurities & Particulates Charcoal->Impurities Extraction Liquid-Liquid Extraction (with Dichloromethane) Filter1->Extraction Solvent_Removal Remove Dichloromethane (Rotary Evaporation) Extraction->Solvent_Removal Halides Aqueous Halide Waste Extraction->Halides Drying Dry under Vacuum Solvent_Removal->Drying Pure_IL Purified [EMIM][NO3] Drying->Pure_IL

Caption: General workflow for the purification of this compound.

References

Technical Support Center: 1-Ethyl-3-methylimidazolium Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the decomposition of 1-Ethyl-3-methylimidazolium (B1214524) ([EMIm]) halides.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for 1-Ethyl-3-methylimidazolium halides?

A1: The primary cause of decomposition for [EMIm] halides is thermal stress. These ionic liquids can undergo thermal degradation at elevated temperatures, leading to the formation of volatile products. The stability is also influenced by the presence of impurities, particularly water and oxygen, and the nature of the halide anion itself.

Q2: How does the halide anion (Cl⁻, Br⁻, I⁻) affect the thermal stability of [EMIm] halides?

A2: The thermal stability of [EMIm] halides is dependent on the halide anion. Generally, the stability increases with the increasing size of the halide anion. [EMIm]I is typically the most stable, followed by [EMIm]Br, and then [EMIm]Cl, which is the least thermally stable of the three.[1]

Q3: What are the common decomposition products of [EMIm] halides?

A3: The thermal decomposition of [EMIm] halides primarily proceeds via an S\N2 type mechanism, leading to the formation of 1-methylimidazole, ethyl halide, and methyl halide.[1][2] Complete degradation can result in characteristic molecule fragments such as CH₃⁺, NH⁺, and X⁺ (where X = Cl, Br, I).[1]

Q4: My [EMIm] halide has developed a yellow or brownish color. What does this indicate and is it still usable?

A4: A yellow or brownish discoloration often indicates the presence of impurities or the onset of decomposition. Impurities from the synthesis, such as unreacted starting materials, can cause coloration.[3] Additionally, prolonged exposure to heat, light, or air can lead to the formation of colored degradation products. For high-purity applications, it is recommended to purify the ionic liquid before use.[4] The usability of a discolored ionic liquid depends on the specific requirements of your experiment.

Q5: Are 1-Ethyl-3-methylimidazolium halides sensitive to air and moisture?

A5: Yes, [EMIm] halides are hygroscopic and can absorb moisture from the atmosphere. The presence of water can affect their physical properties and may impact their stability and performance in certain applications.[5][6] While some [EMIm]-based ionic liquids are described as "air and water stable" under ambient conditions, it is best practice to handle them under an inert atmosphere, especially for high-temperature applications or when high purity is required.[6][7]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Unexpected reaction byproducts or low yield Decomposition of the ionic liquid due to excessive heat.Monitor the reaction temperature closely and ensure it remains below the maximum operating temperature of the specific [EMIm] halide. (See Data Table 1)
Presence of impurities in the ionic liquid.Purify the ionic liquid prior to use. Methods like treatment with decolorizing charcoal or melt crystallization can be effective.[3][4]
Inconsistent experimental results Absorption of atmospheric moisture.Dry the ionic liquid under vacuum before use and handle it under an inert atmosphere (e.g., nitrogen or argon).
Gradual decomposition during storage.Store the ionic liquid in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere.
Color change of the ionic liquid during a reaction Thermal decomposition.Reduce the reaction temperature if possible.
Reaction with other components in the mixture.Ensure compatibility of the ionic liquid with all reactants and solvents at the reaction temperature.

Data Presentation

Table 1: Thermal Stability Data for 1-Ethyl-3-methylimidazolium Halides

Ionic LiquidDecomposition Onset (TGA, 1 K/min)Maximum Operating Temperature (24h)Maximum Operating Temperature (8000h)
[EMIm]Cl 233 (±5) °C[1]132 °C[1]76 °C[1]
[EMIm]Br 246 (±5) °C[1]149 °C[1]90 °C[1]
[EMIm]I 249 (±5) °C[1]139 °C[1]77 °C[1]

Experimental Protocols

Protocol for Handling and Storage of 1-Ethyl-3-methylimidazolium Halides

This protocol outlines the best practices for handling and storing [EMIm] halides to minimize decomposition.

1. Materials and Equipment:

  • 1-Ethyl-3-methylimidazolium halide
  • Schlenk line or glove box with a dry, inert atmosphere (Nitrogen or Argon)
  • Oven-dried glassware
  • Syringes and needles (oven-dried)
  • Septa
  • Vacuum pump

2. Procedure:

Protocol for Purification of [EMIm] Halides using Decolorizing Charcoal

This protocol is for removing colored impurities from [EMIm] halides.[4]

1. Materials and Equipment:

  • Discolored 1-Ethyl-3-methylimidazolium halide
  • Decolorizing charcoal
  • Deionized water
  • Round-bottom flask with a stir bar
  • Heating mantle
  • Filtration apparatus (e.g., Büchner funnel)
  • Rotary evaporator or lyophilizer

2. Procedure: i. Dissolve the impure ionic liquid in deionized water. ii. Add a small amount of decolorizing charcoal (e.g., 3g per 50g of ionic liquid) to the solution.[4] iii. Heat the mixture with stirring (e.g., at 65 °C) for several hours.[4] iv. Cool the mixture to room temperature and filter to remove the charcoal. v. Remove the water from the filtrate using a rotary evaporator or a lyophilizer. vi. Dry the purified ionic liquid under high vacuum to remove any residual water.

Visualizations

DecompositionPathway EMImX [EMIm]X (1-Ethyl-3-methylimidazolium halide) Decomposition Decomposition (SN2 Mechanism) EMImX->Decomposition Heat Thermal Stress Heat->Decomposition Impurities Impurities (e.g., Water) Impurities->Decomposition Products Decomposition Products Decomposition->Products MeIm 1-Methylimidazole Products->MeIm EtX Ethyl Halide Products->EtX MeX Methyl Halide Products->MeX

Caption: Decomposition pathway of [EMIm] halides.

TroubleshootingWorkflow start Experiment Fails (e.g., low yield, side products) check_temp Was the reaction temperature too high? start->check_temp check_purity Was the ionic liquid pure? check_temp->check_purity No reduce_temp Lower reaction temperature check_temp->reduce_temp Yes check_handling Was it handled under inert atmosphere? check_purity->check_handling Yes purify_il Purify the ionic liquid check_purity->purify_il No improve_handling Use inert atmosphere techniques check_handling->improve_handling No success Problem Resolved check_handling->success Yes reduce_temp->success purify_il->success improve_handling->success

Caption: Troubleshooting workflow for experiments.

References

Technical Support Center: Optimizing 1-Ethyl-3-methylimidazolium Nitrate ([EMIM][NO3]) Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 1-Ethyl-3-methylimidazolium nitrate (B79036) ([EMIM][NO3]) in electrolyte formulations.

Frequently Asked Questions (FAQs)

Q1: What is 1-Ethyl-3-methylimidazolium nitrate and where is it primarily used?

A1: this compound, or [EMIM][NO3], is an ionic liquid (IL) known for its use in electrochemical applications.[1] Ionic liquids are salts that are liquid at or near room temperature and possess unique properties like low volatility, low flammability, high thermal stability, and the ability to dissolve a wide range of compounds.[2] [EMIM][NO3] is often used as a component in electrolytes for batteries and supercapacitors.

Q2: How does the concentration of [EMIM][NO3] affect the electrolyte's properties?

A2: The concentration of [EMIM][NO3] in a solvent or polymer matrix plays a critical role in determining the electrolyte's overall performance. Generally, as the concentration of the ionic liquid increases, the viscosity of the electrolyte also increases.[3] Conversely, ionic conductivity often decreases after reaching an optimal concentration.[3][4] This is because at higher concentrations, increased ion-ion interactions can hinder ion mobility, despite the greater number of charge carriers.[4]

Q3: Why is water content a critical parameter to control in [EMIM][NO3] electrolytes?

A3: Many ionic liquids, including imidazolium-based ILs, are hygroscopic and can absorb moisture from the atmosphere. Water is often a significant impurity, and its presence can alter the physicochemical properties of the electrolyte, such as viscosity and conductivity.[5][6] This can lead to poor reproducibility and inconsistent experimental results.[7] It is crucial to determine the water content, typically using Karl Fischer titration, both before and after experiments to ensure reliability.[7][8]

Q4: What is the typical relationship between temperature, viscosity, and ionic conductivity?

A4: For most ionic liquid-based electrolytes, increasing the temperature will decrease the viscosity.[9] This reduction in viscosity facilitates greater ion mobility, which in turn leads to an increase in ionic conductivity.[8][10] This relationship is an important factor to consider when designing experiments for specific operating temperatures.

Q5: What are the primary safety considerations when handling [EMIM][NO3]?

A5: According to its Safety Data Sheet (SDS), the chemical, physical, and toxicological properties of [EMIM][NO3] have not been fully investigated.[11] Therefore, it should be handled with caution in a laboratory setting. Standard safety protocols should be followed, including wearing protective gloves, clothing, and eye protection.[11] High temperatures can cause decomposition, generating corrosive and hazardous gases like carbon oxides (CO, CO2) and nitrous gases (NOx).[11]

Troubleshooting Guides

Issue 1: My electrolyte's ionic conductivity is lower than expected.

Possible CauseRecommended Action
Sub-optimal Concentration The relationship between ionic liquid concentration and conductivity is not linear; there is typically an optimal point beyond which conductivity decreases.[4] Systematically prepare and test a range of concentrations to find the peak conductivity for your specific system.
High Viscosity High viscosity impedes ion mobility. If the concentration is too high, consider diluting the electrolyte with a suitable co-solvent (e.g., acetonitrile, propylene (B89431) carbonate) to reduce viscosity and potentially improve conductivity.[3][4]
Water Contamination Excess water can significantly alter the electrolyte's properties. Dry the [EMIM][NO3] and all other components under vacuum before use.[8] Handle and store the materials in an inert atmosphere (e.g., a glove box) and verify water content with Karl Fischer titration.[7]
Ion Pairing/Aggregation At high concentrations, ions can form neutral pairs or larger aggregates, which do not contribute to conductivity.[4] Modifying the formulation with a co-solvent or another salt may help dissociate these aggregates.

Issue 2: My experimental results are inconsistent and not reproducible.

Possible CauseRecommended Action
Varying Water Content This is a primary cause of inconsistency.[7] Implement a strict protocol for drying, handling, and storing hygroscopic materials. Measure and record the water content for each batch of electrolyte prepared.[7][8]
Inaccurate Measurements Ensure all measurement instruments (conductometer, viscometer, potentiostat) are properly calibrated. For conductivity measurements, ensure the probe is clean and that the cell constant is accurately determined.[8]
Temperature Fluctuations Conductivity and viscosity are highly dependent on temperature.[10] Conduct all experiments in a temperature-controlled environment, such as a thermal bath or oven.[12]
Material Impurity Ensure the [EMIM][NO3] and any other solvents or salts are of high purity (≥98%).[1] Impurities can introduce unintended side reactions or alter physical properties.

Issue 3: The electrochemical stability window (ESW) of my electrolyte is too narrow.

Possible CauseRecommended Action
Presence of Impurities Impurities, especially water, can have their own redox reactions that limit the stable voltage range. Ensure all components are as pure and dry as possible.[13]
Working Electrode Material The observed ESW is highly dependent on the working electrode material (e.g., platinum, glassy carbon).[14] The electrode itself can catalyze decomposition reactions. Report the ESW with respect to the specific electrode used.
Scan Rate in Cyclic Voltammetry The apparent ESW can vary with the scan rate used in the measurement.[13] Use a slow and consistent scan rate (e.g., 0.1 to 5.0 mV/s) for comparable results and clearly report the parameters used.[14]

Quantitative Data

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 143314-14-1[1]
Molecular Formula C6H11N3O3[1]
Molecular Weight ~173.17 g/mol [1]
Purity ≥98%[1]
Appearance Yellow Liquid
Density 1.367 g/cm³

Table 2: Example of [EMIM][NO3] Concentration Effect in a Polymer Electrolyte

System[EMIM][NO3] Conc. (wt%)Ionic Conductivity (S cm⁻¹)Temperature
Starch/Chitosan-NH4NO3157.36 x 10⁻⁵Room Temp.

Table 3: Effect of LiNO3 Salt Addition on Properties of Liquid Ethylimidazolium Nitrate ([EIm][NO3]) Electrolyte

Salt Conc. (mol/kg)StateTemperature (°C)Ionic Conductivity (S/m)
0 (Pure)Liquid251.15
0.5Liquid250.81
1.0Liquid250.54
3.0Liquid250.13
0 (Pure)Gel250.82
0.5Gel250.94
1.0Gel250.52
3.0Gel250.15

Data derived from[9][10]

Experimental Protocols

Preparation of [EMIM][NO3] Electrolyte

This protocol describes the preparation of a simple binary electrolyte.

  • Drying: Dry the [EMIM][NO3] and any salt/polymer components under high vacuum at an appropriate temperature (e.g., 80°C) for at least 24 hours to remove residual water.[15]

  • Inert Atmosphere: Transfer all materials to an inert atmosphere glove box with low moisture and oxygen levels.

  • Weighing: Accurately weigh the desired amounts of [EMIM][NO3] and the solvent or polymer host to achieve the target concentration.

  • Mixing: Combine the components in a sealed vial. For liquid electrolytes, stir with a magnetic stir bar until the solution is completely homogeneous. For polymer electrolytes, dissolve the components in a suitable volatile solvent, stir until homogeneous, and then cast the solution into a flat dish to allow the solvent to evaporate slowly inside the glove box.[16]

  • Storage: Store the final electrolyte in a tightly sealed container inside the glove box until use.

Ionic Conductivity Measurement (Electrochemical Impedance Spectroscopy)
  • Cell Assembly: Assemble a conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) separated by a spacer of known thickness and area.

  • Sample Loading: Fill the cell with the prepared electrolyte inside a glove box to prevent atmospheric contamination.

  • Instrumentation: Connect the cell to a potentiostat equipped with a frequency response analyzer.

  • Measurement: Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Data Analysis: Plot the impedance data on a Nyquist plot (Z'' vs. Z'). The bulk resistance (Rb) of the electrolyte is determined from the x-axis intercept of the high-frequency semicircle.

  • Calculation: Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb × A) Where L is the thickness of the electrolyte (spacer thickness) and A is the area of the electrode.

Electrochemical Stability Window (ESW) Measurement (Cyclic Voltammetry)
  • Cell Assembly: Assemble a three-electrode cell inside a glove box. Use a working electrode (e.g., glassy carbon, platinum), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., Li/Li+).[14]

  • Sample Loading: Add the [EMIM][NO3] electrolyte to the cell.

  • Instrumentation: Connect the cell to a potentiostat.

  • Measurement: Perform a cyclic voltammetry (CV) scan, starting from the open-circuit potential and sweeping to anodic (positive) and cathodic (negative) limits at a slow scan rate (e.g., 1 mV/s).[17]

  • Data Analysis: Plot the current response versus the applied potential. The ESW is defined by the potentials at which a sharp, sustained increase in current is observed, indicating the oxidative and reductive decomposition of the electrolyte.[13]

Water Content Determination (Karl Fischer Titration)
  • Instrument Setup: Use a coulometric or volumetric Karl Fischer titrator. The coulometric method is ideal for detecting trace amounts of water.[18]

  • Sample Preparation: Inside a dry environment (glove box), draw a precise, known amount of the [EMIM][NO3] electrolyte into a gas-tight syringe.

  • Titration: Inject the sample directly into the Karl Fischer titration cell. The instrument will automatically titrate the sample and calculate the water content.[7]

  • Reporting: The result is typically reported in parts per million (ppm) or as a weight percentage. This is a destructive analysis method.[18]

Visualizations

experimental_workflow Experimental Workflow for Optimizing [EMIM][NO3] Concentration cluster_prep Preparation cluster_char Characterization cluster_analysis Analysis & Optimization start Define Objectives (e.g., target conductivity, viscosity) dry Dry Components (Vacuum oven) start->dry prep Prepare Electrolyte Samples (Varying [EMIM][NO3] concentrations) conduct Measure Ionic Conductivity (EIS) prep->conduct visc Measure Viscosity prep->visc esw Determine ESW (Cyclic Voltammetry) prep->esw water Measure Water Content (Karl Fischer Titration) prep->water mix Mix in Inert Atmosphere (Glove box) dry->mix mix->prep analyze Analyze Data (Plot conductivity vs. concentration) conduct->analyze visc->analyze esw->analyze water->analyze optimize Identify Optimal Concentration analyze->optimize validate Validate Performance (Device testing) optimize->validate end Final Formulation validate->end

Caption: Workflow for optimizing [EMIM][NO3] electrolyte concentration.

troubleshooting_flowchart Troubleshooting Guide for Common Electrolyte Issues cluster_causes cluster_solutions start Poor or Inconsistent Electrochemical Performance cause_cond Low Ionic Conductivity? start->cause_cond cause_rep Poor Reproducibility? start->cause_rep cause_esw Narrow ESW? start->cause_esw sol_conc Optimize Concentration (Test different ratios) cause_cond->sol_conc Yes sol_visc Add Co-Solvent to Reduce Viscosity cause_cond->sol_visc Yes sol_water Verify Water Content (<100 ppm) cause_cond->sol_water Yes cause_rep->sol_water Yes sol_temp Control Temperature during experiments cause_rep->sol_temp Yes sol_purity Check Purity of all components cause_rep->sol_purity Yes cause_esw->sol_water Yes cause_esw->sol_purity Yes

Caption: Troubleshooting flowchart for common electrolyte performance issues.

relationships Concentration vs. Property Relationships conc [EMIM][NO3] Concentration visc Viscosity conc->visc Increases cond Ionic Conductivity conc->cond Optimal Point Exists carriers Charge Carriers conc->carriers Increases mobility Ion Mobility visc->mobility Decreases mobility->cond Increases carriers->cond Increases

References

Technical Support Center: Viscosity Reduction of 1-Ethyl-3-methylimidazolium Acetate ([EMIM][OAc])

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the ionic liquid 1-Ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM][OAc]). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on reducing the viscosity of [EMIM][OAc] using co-solvents.

Frequently Asked Questions (FAQs)

Q1: Why is the viscosity of 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc]) a concern in my experiments?

A1: [EMIM][OAc] is a highly effective solvent for various applications, including the dissolution of biomass like cellulose (B213188). [EMIM][OAc] has a relatively low viscosity compared to other ionic liquids, however, its viscosity is still significantly higher than that of common molecular solvents.[1][2][3] This high viscosity can impede mass transfer, slow down reaction rates, and make handling and processing difficult.[3][4] Reducing the viscosity is often crucial for optimizing experimental outcomes and for the scalability of processes.

Q2: What are the most effective co-solvents for reducing the viscosity of [EMIM][OAc]?

A2: Several common laboratory solvents are effective at reducing the viscosity of [EMIM][OAc]. The most effective and commonly used co-solvents include water, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile.[5][6][7] The addition of even a small amount of these co-solvents can lead to a significant, often exponential, decrease in the viscosity of the mixture.[2][4]

Q3: How does the addition of a co-solvent affect the properties of the [EMIM][OAc] mixture?

A3: The addition of a co-solvent primarily disrupts the strong ion-ion associations that exist in the pure ionic liquid, leading to a decrease in viscosity.[6][8] However, it can also influence other properties such as density, polarity, and the solvent's ability to dissolve specific solutes. For instance, while DMSO is an excellent co-solvent for reducing viscosity, high concentrations can sometimes slightly decrease the solubility of cellulose in [EMIM][OAc].[5][6]

Q4: Are there any co-solvents that are immiscible with [EMIM][OAc]?

A4: Yes, [EMIM][OAc] is not miscible with all solvents. Non-polar solvents such as toluene (B28343) and hexane (B92381) are immiscible with [EMIM][OAc].[9] It is crucial to check the miscibility of a potential co-solvent before use to avoid phase separation. A general rule is that polar solvents are more likely to be miscible with [EMIM][OAc].

Troubleshooting Guides

Issue 1: Unexpectedly High Viscosity After Adding a Co-solvent
  • Possible Cause: Insufficient mixing of the co-solvent with the highly viscous [EMIM][OAc].

    • Solution: Ensure vigorous and thorough mixing. Due to the high initial viscosity of the ionic liquid, simple stirring may not be enough. Consider using a vortex mixer or mechanical stirrer for an adequate duration to ensure a homogeneous mixture.

  • Possible Cause: The co-solvent has a limited effect on viscosity reduction at the concentration used.

    • Solution: Refer to the quantitative data tables below to understand the expected viscosity reduction for different co-solvents and their concentrations. You may need to increase the mole fraction of the co-solvent to achieve the desired viscosity.

  • Possible Cause: The temperature of the mixture is too low.

    • Solution: The viscosity of ionic liquids and their mixtures is highly dependent on temperature. Increasing the temperature will significantly decrease the viscosity.[2][6]

Issue 2: Phase Separation Observed in the [EMIM][OAc]-Co-solvent Mixture
  • Possible Cause: The chosen co-solvent is immiscible with [EMIM][OAc].

    • Solution: Consult a miscibility chart or the technical data sheet for [EMIM][OAc].[9] Choose a polar aprotic or protic solvent that is known to be miscible.

  • Possible Cause: The concentration of the co-solvent has exceeded its solubility limit in [EMIM][OAc] at the experimental temperature.

    • Solution: While many polar solvents are miscible in all proportions, some may have limited solubility. Try reducing the concentration of the co-solvent or slightly increasing the temperature to see if the mixture becomes homogeneous.

Issue 3: Inaccurate or Irreproducible Viscosity Measurements
  • Possible Cause: The sample was not given enough time to reach thermal equilibrium before measurement.

    • Solution: Allow the sample to equilibrate in the viscometer's temperature-controlled chamber for a sufficient amount of time (e.g., 10 minutes) before starting the measurement.[6]

  • Possible Cause: The presence of water or other impurities in the [EMIM][OAc] or co-solvent.

    • Solution: Use high-purity, anhydrous solvents and dry the ionic liquid under vacuum before preparing mixtures, especially if precise and reproducible viscosity data is required.[10] Water absorption from the atmosphere can significantly alter the viscosity.

  • Possible Cause: The shear rate used for the measurement is in a non-Newtonian region.

    • Solution: While [EMIM][OAc] generally exhibits Newtonian behavior at low shear rates, some mixtures or the pure ionic liquid under certain conditions might show shear thinning.[5] Perform measurements over a range of shear rates to identify the Newtonian plateau and report the zero-shear viscosity.

Quantitative Data on Viscosity Reduction

The following tables summarize the effect of different co-solvents on the viscosity of 1-Ethyl-3-methylimidazolium acetate at various temperatures and compositions.

Table 1: Viscosity of [EMIM][OAc] - Water Mixtures at 20°C

Water Content (wt%)Viscosity (mPa·s)
0~130
10~40
20~20
30~10
40~7
50~5

Data extrapolated from graphical representations in scientific literature.[11]

Table 2: Viscosity of [EMIM][OAc] - DMSO Mixtures at Various Temperatures

Mole Fraction of DMSOViscosity at 20°C (mPa·s)Viscosity at 40°C (mPa·s)Viscosity at 60°C (mPa·s)
0.013346.521.2
0.268.627.513.9
0.436.116.48.9
0.617.59.05.3
0.87.64.42.8
1.02.21.40.9

Source: Adapted from The Journal of Physical Chemistry B, 2015.[6]

Experimental Protocols

Protocol 1: Preparation of [EMIM][OAc] - Co-solvent Mixtures

A detailed workflow for preparing homogeneous mixtures for viscosity measurements.

G cluster_prep Mixture Preparation start Start: High-Purity [EMIM][OAc] and Co-solvent dry_il Dry [EMIM][OAc] under vacuum (e.g., 60°C for 48h) start->dry_il weigh_il Accurately weigh dried [EMIM][OAc] in a sealed container dry_il->weigh_il mix Combine [EMIM][OAc] and co-solvent in a sealed vial weigh_il->mix weigh_cs Accurately weigh the co-solvent weigh_cs->mix homogenize Homogenize the mixture (Vortex or mechanical stirring) mix->homogenize end_prep Homogeneous Mixture Ready for Analysis homogenize->end_prep

Caption: Workflow for preparing [EMIM][OAc]-co-solvent mixtures.

Protocol 2: Viscosity Measurement of Ionic Liquid Mixtures

A standardized procedure for obtaining accurate viscosity data.

G cluster_measurement Viscosity Measurement Protocol start_meas Start: Prepared Homogeneous Mixture load_sample Load the sample into the viscometer/rheometer start_meas->load_sample set_temp Set the desired measurement temperature load_sample->set_temp equilibrate Allow the sample to thermally equilibrate (e.g., 10-15 min) set_temp->equilibrate perform_meas Perform viscosity measurement at a defined shear rate or over a range of shear rates equilibrate->perform_meas record_data Record viscosity, temperature, and shear rate perform_meas->record_data repeat_meas Repeat measurement for different temperatures or compositions record_data->repeat_meas end_meas End: Viscosity Data Acquired repeat_meas->end_meas

Caption: Protocol for viscosity measurement of IL mixtures.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between factors influencing the viscosity of [EMIM][OAc] and the experimental approach to mitigate high viscosity.

G cluster_factors Factors Influencing Viscosity cluster_mitigation Mitigation Strategies cluster_outcome Desired Outcome viscosity High Viscosity of [EMIM][OAc] add_cosolvent Add Co-solvent viscosity->add_cosolvent leads to increase_temp Increase Temperature viscosity->increase_temp leads to ion_interaction Strong Ion-Ion Interactions ion_interaction->viscosity temp Low Temperature temp->viscosity reduced_viscosity Reduced Viscosity add_cosolvent->reduced_viscosity increase_temp->reduced_viscosity improved_processing Improved Mass Transfer & Processability reduced_viscosity->improved_processing

Caption: Factors influencing [EMIM][OAc] viscosity and mitigation.

References

Technical Support Center: Fire and Explosion Hazards of Imidazolium Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information on the fire and explosion hazards associated with imidazolium-based ionic liquids. It includes troubleshooting advice for common experimental issues and frequently asked questions to ensure safe laboratory practices.

Troubleshooting Guides

This section addresses specific problems you might encounter during the thermal analysis and safety assessment of imidazolium (B1220033) ionic liquids.

Problem Possible Causes Solutions & Recommendations
Inconsistent Flash Point Measurements 1. Sample Contamination: Presence of volatile impurities (e.g., residual solvents from synthesis, water) can significantly lower the flash point. 2. Heating Rate: An incorrect heating rate can lead to inaccurate results. A rate that is too fast may cause the sample temperature to overshoot the true flash point. 3. Improper Sealing (Closed-Cup Methods): A poor seal can allow flammable vapors to escape, leading to a higher or non-existent flash point reading.1. Ensure Sample Purity: Dry the ionic liquid under vacuum to remove water and residual solvents. Verify purity using techniques like NMR or Karl Fischer titration. 2. Adhere to Standard Protocols: Follow the specified heating rate in the chosen standard method (e.g., ASTM D93). For viscous liquids, a slower heating rate may be necessary to ensure thermal equilibrium.[1] 3. Check Equipment Seals: Regularly inspect and maintain the seals on your closed-cup flash point tester to ensure a proper enclosure.
Irreproducible TGA/DSC Results 1. Sample Preparation: Inconsistent sample mass or improper placement in the crucible can affect heat transfer and lead to variability. 2. Atmosphere Control: The presence of oxygen can lower the decomposition temperature of some ionic liquids compared to an inert atmosphere.[2] 3. Heating Rate: Different heating rates will result in different onset decomposition temperatures (Tonset).[2]1. Standardize Sample Preparation: Use a consistent sample mass (typically 5-10 mg) and ensure it is centered in the crucible. 2. Control the Atmosphere: Use a consistent and appropriate purge gas (e.g., nitrogen or argon for inert atmosphere) at a steady flow rate. 3. Use a Consistent Heating Rate: A standard heating rate of 10 °C/min is commonly used and allows for better comparison of data between experiments and with literature values.[3]
Unexpected Exothermic Events in DSC 1. Decomposition Pathway: Some ionic liquids, particularly those with organic anions, can undergo exothermic decomposition.[2] 2. Reaction with Crucible Material: Highly reactive ionic liquids or their decomposition products might react with the crucible material (e.g., aluminum).[2]1. Analyze Thermal Decomposition: Be aware that exothermic decomposition is a possibility. This indicates a significant and rapid release of energy, which is a critical safety concern. 2. Use Inert Crucibles: For unknown or potentially reactive ionic liquids, consider using more inert crucible materials like platinum or ceramic.[2]
Difficulty Determining Onset of Decomposition (Tonset) from TGA Curve 1. Slow Initial Decomposition: Some ionic liquids may exhibit a gradual mass loss before a more rapid decomposition, making the exact onset difficult to pinpoint. 2. Baseline Drift: Instrumental drift can obscure the initial signs of mass loss.1. Use Derivative Thermogravimetry (DTG): The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of mass loss (Tpeak), which is a more reproducible parameter.[2][3] 2. Perform a Blank Run: Run a baseline with an empty crucible to correct for any instrumental drift.

Frequently Asked Questions (FAQs)

1. Are imidazolium ionic liquids flammable?

While often touted as non-flammable due to their low vapor pressure, many imidazolium ionic liquids are combustible.[4] Their flammability is typically not due to the evaporation of the ionic liquid itself, but rather the formation of flammable decomposition products at elevated temperatures.[5][6]

2. What factors influence the thermal stability of imidazolium ionic liquids?

The thermal stability is influenced by both the cation and the anion, with the anion generally playing a more significant role.[1]

  • Anion: The nucleophilicity and coordinating nature of the anion are key.[1][7] Halide anions (e.g., Cl⁻, Br⁻) tend to decrease thermal stability compared to anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or tetrafluoroborate (B81430) ([BF₄]⁻).[2]

  • Cation: The structure of the imidazolium cation, including the length of the alkyl chains and the presence of functional groups, also affects stability.[1] Longer alkyl chains can slightly increase thermal stability.

3. What is the difference between thermal stability and fire hazard?

Thermal stability refers to the temperature at which a substance begins to decompose. A high decomposition temperature does not necessarily mean a low fire hazard.[8] The decomposition products themselves may be highly flammable, and the decomposition process can be exothermic, releasing significant heat.[2]

4. How should I store imidazolium ionic liquids safely?

Store them in well-sealed containers in a cool, dry, and well-ventilated area, away from heat sources and strong oxidizing agents. It is also crucial to prevent contamination with water or other solvents, as this can affect their thermal stability.

5. What are the primary decomposition pathways for imidazolium ionic liquids?

The primary thermal decomposition pathways often involve dealkylation of the imidazolium cation by the anion.[7] For example, in the presence of a halide anion, a haloalkane and a 1-alkylimidazole can be formed. Another pathway can involve deprotonation of the imidazolium ring.

Quantitative Data Summary

The following table summarizes key thermal properties for a selection of imidazolium ionic liquids. Note that values can vary depending on the experimental conditions (e.g., heating rate, atmosphere).

Ionic LiquidAbbreviationFlash Point (°C)Decomposition Temp (Tonset, °C)Heat of Combustion (MJ/kg)
1-Butyl-3-methylimidazolium tetrafluoroborate[bmim][BF₄]288~400+Data not readily available
1-Ethyl-3-methylimidazolium ethylsulfate[emim][EtSO₄]Data not readily available~250-300Data not readily available
1-Hexyl-3-methylimidazolium chloride[C₆mim][Cl]Data not readily available~250Data not readily available
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide[bmim][NTf₂]Data not readily available~400+Data not readily available
1-Dodecyl-3-methylimidazolium bromide[1D3DIM][Br]Data not readily available319.96Data not readily available
1-Tetradecyl-3-methylimidazolium bromide[1T3TIM][Br]Data not readily available349.85Data not readily available
1-Hexadecyl-3-methylimidazolium bromide[1H3HIM][Br]Data not readily available380Data not readily available

Note: Decomposition temperatures are highly dependent on the heating rate and atmosphere. The values presented are approximate and should be used as a general guide.

Experimental Protocols

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal stability and decomposition profile of an imidazolium ionic liquid.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried ionic liquid into a clean TGA crucible (ceramic or platinum).

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Set the purge gas (typically nitrogen or argon for an inert atmosphere) to a constant flow rate (e.g., 20-50 mL/min).

    • Program the temperature profile:

      • Equilibrate at a starting temperature (e.g., 30 °C).

      • Ramp the temperature at a constant heating rate (a standard rate is 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600 °C).[3]

  • Data Acquisition: Start the experiment and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset decomposition temperature (Tonset) as the intersection of the baseline tangent and the tangent of the decomposition curve.[1]

    • Calculate the first derivative of the TGA curve (DTG) to identify the temperature of maximum mass loss rate (Tpeak).[2][3]

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Objective: To identify thermal transitions such as glass transitions, melting points, and exothermic decomposition events.

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried ionic liquid into a hermetically sealed DSC pan. An empty, sealed pan should be used as a reference.

  • Experimental Setup:

    • Place the sample and reference pans in the DSC cell.

    • Set the purge gas (typically nitrogen or argon) to a constant flow rate.

    • Program the temperature profile. A typical procedure involves a heat-cool-heat cycle to erase the thermal history of the sample:[9]

      • Heat from ambient to a temperature below the expected decomposition (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min).

      • Cool to a low temperature (e.g., -90 °C) at the same rate.

      • Heat again to the upper temperature limit at the same rate.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic (melting) and exothermic (crystallization, decomposition) peaks.

    • Determine the glass transition temperature (Tg) as a step change in the baseline.

Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup)

Objective: To determine the lowest temperature at which the vapors of the ionic liquid will ignite.

Methodology:

  • Apparatus: Use a Pensky-Martens closed-cup tester.

  • Sample Preparation: Place the required volume of the ionic liquid (as specified by the instrument manual) into the test cup.

  • Experimental Procedure:

    • Place the test cup in the heating bath and secure the lid.

    • Begin stirring at the specified rate.

    • Heat the sample at a slow, constant rate as defined by the standard.

    • At specified temperature intervals, apply the ignition source (a test flame) to the opening in the cup lid.

  • Flash Point Identification: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite with a distinct flash.

  • Barometric Pressure Correction: Correct the observed flash point to standard atmospheric pressure.

Hazard Assessment Workflow

The following diagram outlines a logical workflow for assessing the fire and explosion hazards of a novel or uncharacterized imidazolium ionic liquid.

HazardAssessmentWorkflow Imidazolium Ionic Liquid Fire & Explosion Hazard Assessment start Start: New Imidazolium Ionic Liquid lit_review Literature Review: - Known hazards - Analogous structures start->lit_review purification Sample Purification & Characterization (Drying, NMR, Water Content) lit_review->purification thermal_analysis Thermal Analysis purification->thermal_analysis tga TGA: Determine T_onset and T_peak thermal_analysis->tga dsc DSC: Identify exothermic decomposition thermal_analysis->dsc flammability_test Flammability Testing thermal_analysis->flammability_test flash_point Flash Point (e.g., ASTM D93) flammability_test->flash_point combustion_calorimetry Combustion Calorimetry (optional): Determine Heat of Combustion flammability_test->combustion_calorimetry risk_assessment Comprehensive Risk Assessment flammability_test->risk_assessment sds Develop Safety Data Sheet (SDS) & Safe Handling Procedures risk_assessment->sds end End: Safe Use Protocol Established sds->end

Caption: Workflow for assessing fire and explosion hazards of imidazolium ionic liquids.

References

Technical Support Center: Managing 1-Ethyl-3-methylimidazolium Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of 1-Ethyl-3-methylimidazolium (B1214524) nitrate (B79036) ([EMIM][NO3]).

Frequently Asked Questions (FAQs)

Q1: What is 1-Ethyl-3-methylimidazolium nitrate ([EMIM][NO3]) and why is it hygroscopic?

This compound is an ionic liquid (IL), a salt that is liquid at or near room temperature.[1] It is composed of a 1-ethyl-3-methylimidazolium ([EMIM]+) cation and a nitrate (NO3)- anion.[2] Its hygroscopic nature, or its tendency to absorb moisture from the atmosphere, is a common characteristic of many ionic liquids, particularly those with imidazolium-based cations.[3][4][5] This water absorption is driven by the strong interactions, such as hydrogen bonding, that can form between water molecules and the ions of the IL.[5]

Q2: How does absorbed water affect the properties of [EMIM][NO3]?

Even small amounts of absorbed water can significantly alter the physicochemical properties of [EMIM][NO3].[6] Key properties affected include:

  • Viscosity: Generally decreases with increased water content.

  • Density: Can be affected by the presence of water.[6]

  • Ionic Conductivity: Tends to increase with water uptake initially, but can be complex.[6][7]

  • Electrochemical Window: The presence of water can narrow the potential window in which the IL is stable.

  • Reaction Outcomes: Water can act as a reactant, catalyst, or change the solvent environment, leading to unexpected products or reaction rates.[1]

Q3: How should I store and handle [EMIM][NO3] to minimize water absorption?

Proper storage and handling are critical to maintaining the anhydrous state of [EMIM][NO3].

  • Inert Atmosphere: Whenever possible, handle the ionic liquid inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[3][8]

  • Airtight Containers: Store [EMIM][NO3] in a tightly sealed glass bottle.[3] Avoid plastic containers as some polymers can dissolve in ionic liquids.[3]

  • Desiccator: For short-term storage outside a glovebox, place the sealed container in a desiccator.

  • Minimize Exposure: Limit the time the container is open to the ambient atmosphere.[4][8]

Q4: What are the most accurate methods for measuring the water content in my [EMIM][NO3] sample?

Several analytical techniques can quantify water content in ionic liquids:

  • Karl Fischer (KF) Titration: This is the most common and reliable method for determining water content in ionic liquids.[4][9] Both volumetric and coulometric KF titration can be used. Ionic liquids often have excellent solubilizing power, which can be advantageous for samples that are difficult to dissolve in traditional KF solvents like methanol.[9][10][11]

  • Spectroscopic Methods: Techniques like Mid-Infrared (mid-IR) spectroscopy can also be used to quantify water content.[12]

  • Electrochemical Methods: Cathodic stripping voltammetry has been developed as a sensitive method for in-situ water determination in some ionic liquids, avoiding side reactions that can occur with KF titration in certain ILs.[13]

Q5: What are the most effective methods for drying [EMIM][NO3]?

The choice of drying method depends on the required level of dryness and the thermal stability of the ionic liquid.

  • Vacuum Drying: Applying a high vacuum (e.g., <10 mbar) is a very effective method.[4][14] Gentle heating (e.g., 70-80 °C), if the IL is thermally stable, can accelerate the process.[1][14]

  • Molecular Sieves: Using desiccants like 3Å molecular sieves in direct contact with the ionic liquid can effectively remove water.[14][15]

  • Inert Gas Purging: Bubbling a dry, inert gas such as argon or nitrogen through the liquid can also be used to drive off moisture.

Troubleshooting Guide

ProblemPotential CauseRecommended Actions
Inconsistent Experimental Results Variable water content in the [EMIM][NO3] is altering reaction conditions.1. Measure the water content of the ionic liquid using Karl Fischer titration before each experiment. 2. Dry the ionic liquid to a consistent, low water level before use. 3. Ensure all handling procedures are performed under an inert atmosphere.
Physical Properties Have Changed (e.g., lower viscosity, higher conductivity)The ionic liquid has absorbed a significant amount of water from the atmosphere.[6]1. Quantify the water content. 2. Select an appropriate drying method (see FAQs and Protocols) to remove excess water. 3. Review and improve storage and handling procedures to prevent future contamination.[3][8]
Poor Performance in Electrochemical Applications Water contamination is reducing the electrochemical window or interfering with electrode processes.1. Verify the water content is within the acceptable ppm range for your application. 2. Dry the ionic liquid and all cell components thoroughly before assembly in a glovebox.

Data Summary

Table 1: General Effect of Water Content on Physicochemical Properties of Imidazolium-Based Ionic Liquids

PropertyGeneral Trend with Increasing Water ContentRationale
Density Generally decreasesWater is less dense than most ionic liquids.
Viscosity Significantly decreasesWater disrupts the ionic network, reducing intermolecular forces.[6]
Ionic Conductivity Generally increases (at low concentrations)Increased ion mobility due to lower viscosity.[6]
Thermal Stability May decreaseWater can participate in hydrolysis or other decomposition reactions at elevated temperatures.[6]

Table 2: Comparison of Common Drying Methods for Imidazolium-Based Ionic Liquids

Drying MethodTypical ConditionsEffectivenessConsiderations
Vacuum Drying 1-10 mbar, 70-80 °C, 24-72 hoursVery effective for achieving low ppm water levels.[14]Requires a vacuum pump and oven. Thermal stability of the IL must be considered.[1][14]
Molecular Sieves Direct contact with 3Å sieves, 24-72 hoursEffective, but may be less so than vacuum drying for some ILs.[14][15]Simple and does not require heat. Sieves must be properly activated before use.
Inert Gas Purging Bubbling dry N₂ or Ar through the liquidModerately effectiveCan be slow and may not achieve the lowest water levels.

Experimental Protocols

Protocol 1: Determination of Water Content using Karl Fischer (KF) Titration

  • Preparation: Ensure the KF titrator is calibrated and the reagents are fresh. Perform the analysis in a low-humidity environment or a glovebox if possible.

  • Sample Handling: Use a dry, clean syringe or pipette to transfer a precisely weighed amount of the [EMIM][NO3] sample directly into the KF titration vessel.

  • Titration: Start the titration process. The instrument will automatically dispense the KF reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically reported in parts per million (ppm) or weight percentage.

  • Validation: Run a blank analysis to account for any ambient moisture that may have entered the system.

Protocol 2: Drying [EMIM][NO3] using High Vacuum

  • Setup: Place the [EMIM][NO3] sample in a Schlenk flask or a similar round-bottom flask suitable for vacuum applications.

  • Vacuum Application: Connect the flask to a high-vacuum line (<10 mbar) equipped with a cold trap to protect the pump.

  • Heating (Optional): If the ionic liquid is thermally stable, place the flask in an oil bath heated to 70-80 °C. Do not exceed the decomposition temperature of the IL.

  • Stirring: Stir the liquid with a magnetic stir bar to increase the surface area and facilitate water removal.

  • Duration: Continue drying for 24-72 hours, depending on the initial water content and sample volume.

  • Completion: Cool the flask to room temperature before slowly reintroducing an inert gas (e.g., nitrogen or argon) to break the vacuum. Seal the flask immediately.

Visualizations

cluster_storage Storage & Handling Workflow start Receive New Bottle of [EMIM][NO3] glovebox Transfer to Glovebox? start->glovebox store_gb Store in Glovebox glovebox->store_gb Yes store_desiccator Store in Sealed Bottle Inside a Desiccator glovebox->store_desiccator No use Use in Experiment store_gb->use store_desiccator->use cluster_troubleshooting Troubleshooting Experimental Failures start Experiment Yields Unexpected Results check_water Was Water Content Checked Pre-Experiment? start->check_water measure_now Measure Water Content of IL Stock via KF Titration check_water->measure_now No is_high Water Content > Acceptable Limit? check_water->is_high Yes measure_now->is_high dry_il Dry IL Stock Using Vacuum or Molecular Sieves is_high->dry_il Yes other_issues Investigate Other Experimental Parameters is_high->other_issues No review_handling Review Handling Procedures dry_il->review_handling rerun Re-run Experiment with Dry IL and Reagents review_handling->rerun cluster_cause_effect Impact of Water Absorption on IL Properties cause Atmospheric Moisture Exposure absorption Water Absorption (Hygroscopicity) cause->absorption viscosity Decreased Viscosity absorption->viscosity conductivity Altered Conductivity absorption->conductivity reactions Modified Reactivity absorption->reactions electrochemistry Narrowed Electrochemical Window absorption->electrochemistry

References

Technical Support Center: Cellulose Dissolution in Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the dissolution of cellulose (B213188) in imidazolium-based ionic liquids (ILs).

Troubleshooting Guides

This section addresses common problems encountered during the dissolution of cellulose in imidazolium-based ILs, offering step-by-step solutions to overcome these challenges.

Problem 1: Incomplete Cellulose Dissolution or Swelling Only

Symptoms:

  • Cellulose does not fully dissolve, leaving behind solid particles or fibers.

  • The cellulose material only swells, forming a gel-like substance instead of a clear solution.[1][2]

  • The viscosity of the mixture increases significantly, but the cellulose remains undissolved.[3]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficient Temperature 1. Gradually increase the temperature of the mixture. Many imidazolium-based ILs require elevated temperatures (e.g., 60-120 °C) for efficient cellulose dissolution.[1] 2. Monitor the dissolution process visually as the temperature increases. 3. Be cautious of higher temperatures as they can sometimes lead to partial degradation of cellulose.[4]
Presence of Water 1. Ensure the ionic liquid and cellulose are thoroughly dried before use. Water content, even at low concentrations (e.g., >1 wt%), can significantly impair the dissolution capability of the IL.[5][6] 2. Perform the dissolution under a dry atmosphere (e.g., nitrogen or argon) to prevent moisture absorption, as many ILs are hygroscopic.[2]
Inappropriate Ionic Liquid 1. Verify that the chosen imidazolium-based IL is suitable for cellulose dissolution. ILs with anions that are strong hydrogen bond acceptors (e.g., acetate (B1210297), chloride) are generally more effective.[5][7][8] 2. ILs with anions like tetrafluoroborate (B81430) ([BF4]-) or hexafluorophosphate (B91526) ([PF6]-) are poor solvents for cellulose.[8][9]
High Cellulose Crystallinity 1. Consider pre-treatment of the cellulose to reduce its crystallinity. Methods like acid hydrolysis can decrease the molecular weight and crystallinity, though this may not always improve dissolution under mild conditions.[10] 2. Be aware that different sources of cellulose have varying degrees of polymerization and crystallinity, which affects solubility.
Insufficient Mixing/Agitation 1. Ensure vigorous and continuous stirring to facilitate the interaction between the ionic liquid and the cellulose fibers. 2. Mechanical stirring is often more effective than magnetic stirring for viscous solutions.
Problem 2: High Viscosity of the Cellulose-IL Solution

Symptoms:

  • The solution becomes too thick to handle, stir, or process further.[3]

  • Difficulty in achieving a homogeneous mixture.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Cellulose Concentration 1. Reduce the concentration of cellulose in the ionic liquid. 2. Start with a lower concentration and gradually add more cellulose until the desired concentration or maximum solubility is reached.
Inherent High Viscosity of the IL 1. Select an imidazolium-based IL with a lower intrinsic viscosity. For example, ILs with acetate or formate (B1220265) anions tend to have lower viscosities than those with halide anions.[2] 2. Increase the temperature, as this will decrease the viscosity of both the pure IL and the resulting cellulose solution.[11]
Strong Polymer Chain Entanglements 1. Introduce a co-solvent to reduce the solution's viscosity.[3] Aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) can be effective.[8][12] 2. Optimize the ratio of IL to co-solvent for the best balance of dissolution speed and viscosity reduction.[12]
Problem 3: Cellulose Degradation During Dissolution

Symptoms:

  • The solution develops a dark color (yellow to brown).

  • A noticeable change in the molecular weight of the regenerated cellulose.

  • Formation of byproducts.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Temperature & Long Dissolution Time 1. Optimize the dissolution conditions to use the lowest possible temperature and shortest time necessary for complete dissolution.[4] 2. Microwave heating can sometimes accelerate dissolution at lower overall heat exposure.[13]
Chemical Reaction with the Ionic Liquid 1. Be aware that some imidazolium-based ILs can react with the reducing end of the cellulose chain, especially those with more basic anions like acetate which can form N-heterocyclic carbenes.[5][8] 2. If degradation is a concern, consider using ILs with less basic anions or protecting the reducing end of the cellulose.
Impurities in the Ionic Liquid 1. Use high-purity ionic liquids. Impurities from the synthesis process can sometimes catalyze degradation reactions.

Experimental Protocols & Workflows

General Protocol for Cellulose Dissolution

A generalized procedure for dissolving cellulose in an imidazolium-based ionic liquid.

G cluster_prep Preparation cluster_dissolution Dissolution Process cluster_analysis Post-Dissolution start Start: Materials Procurement dry_cellulose Dry Cellulose (e.g., vacuum oven) start->dry_cellulose dry_il Dry Ionic Liquid (e.g., vacuum) start->dry_il mix Combine Cellulose and IL in a sealed vessel dry_cellulose->mix dry_il->mix heat_stir Heat to desired temperature (e.g., 80-100°C) with vigorous stirring mix->heat_stir monitor Monitor for complete dissolution (visual clarity) heat_stir->monitor solution Homogeneous Cellulose-IL Solution monitor->solution characterize Characterize Solution (e.g., viscosity, spectroscopy) solution->characterize regenerate Regenerate Cellulose (add anti-solvent like water) solution->regenerate

Caption: A typical experimental workflow for dissolving cellulose in an ionic liquid.

Troubleshooting Logic for Incomplete Dissolution

A logical flow to diagnose and resolve issues of incomplete cellulose dissolution.

G start Problem: Incomplete Dissolution check_temp Is the temperature optimal (e.g., >80°C)? start->check_temp increase_temp Action: Increase Temperature check_temp->increase_temp No check_water Is there moisture in the system? check_temp->check_water Yes increase_temp->check_water dry_components Action: Dry IL and Cellulose, Use inert atmosphere check_water->dry_components Yes check_il Is the IL appropriate? (e.g., [Emim][OAc]) check_water->check_il No dry_components->check_il change_il Action: Use a more effective IL check_il->change_il No check_mixing Is agitation sufficient? check_il->check_mixing Yes change_il->check_mixing increase_mixing Action: Increase stirring speed check_mixing->increase_mixing No success Success: Complete Dissolution check_mixing->success Yes increase_mixing->success

Caption: A step-by-step troubleshooting guide for incomplete cellulose dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of cellulose dissolution in imidazolium-based ionic liquids?

A: The dissolution process is primarily driven by the disruption of the extensive hydrogen bond network within the cellulose structure.[3] The anions of the ionic liquid play a crucial role by forming strong hydrogen bonds with the hydroxyl groups of cellulose, breaking the intra- and intermolecular bonds that make cellulose insoluble in conventional solvents.[3][9] The cations also contribute by interacting with the oxygen atoms of the hydroxyl groups.[9] This synergistic action of anions and cations leads to the separation of cellulose chains and their solvation by the ionic liquid.[5][14]

Q2: Why is my cellulose turning yellow or brown during dissolution?

A: A color change to yellow or brown typically indicates degradation of the cellulose or the ionic liquid. This can be caused by prolonged exposure to high temperatures or chemical reactions between the cellulose and the ionic liquid, particularly with highly basic anions like acetate.[4][8] To minimize this, it is recommended to use the lowest effective temperature and shortest time for dissolution.

Q3: Can I use a co-solvent with the ionic liquid?

A: Yes, using a co-solvent is a common strategy. Aprotic polar co-solvents like dimethyl sulfoxide (DMSO) can be added to reduce the high viscosity of the cellulose-IL solution, which improves handling and mass transfer.[3][8] Adding a co-solvent can also enhance the dissolution capacity of the ionic liquid system.[8][15]

Q4: How does water affect the dissolution process?

A: Water has a significant negative impact on cellulose dissolution in hydrophilic ionic liquids.[5] Even small amounts of water (above 1 wt%) can compete with the cellulose for interactions with the ionic liquid ions, thereby reducing the IL's ability to break the cellulose's hydrogen bond network.[5][6] This leads to incomplete dissolution or precipitation of the cellulose. Therefore, it is critical to use anhydrous conditions.

Q5: Which imidazolium-based ionic liquids are most effective for dissolving cellulose?

A: The effectiveness of an imidazolium-based IL is largely determined by its anion. ILs with anions that are strong hydrogen bond acceptors are the most effective. Commonly used and highly effective examples include:

  • 1-Ethyl-3-methylimidazolium acetate ([Emim][OAc])[2][3][16]

  • 1-Butyl-3-methylimidazolium chloride ([Bmim][Cl])[7][13]

  • 1-Allyl-3-methylimidazolium chloride ([Amim][Cl])[1][7][13]

Q6: How can I regenerate the cellulose after dissolution?

A: Cellulose can be easily regenerated from its ionic liquid solution by adding an anti-solvent.[13] Water is the most common anti-solvent used for this purpose.[6][13] Adding water disrupts the cellulose-IL interactions, causing the cellulose to precipitate.[6] Other anti-solvents like ethanol (B145695) and acetone (B3395972) can also be used.[13] The regenerated cellulose will have a different crystalline structure (Cellulose II) compared to the native cellulose (Cellulose I).[17]

References

Technical Support Center: Long-Term Thermal Stability of Imidazolium Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term thermal stability of imidazolium (B1220033) halides. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the long-term thermal stability of imidazolium halides?

A1: The long-term thermal stability of imidazolium halides is primarily influenced by the nature of the halide anion and the structure of the imidazolium cation, particularly the alkyl chain length. The general trend for thermal stability concerning the anion is I⁻ > Br⁻ > Cl⁻.[1] Longer alkyl chains on the imidazolium cation can also affect stability. Additionally, impurities, such as water and residual reactants from synthesis, can significantly impact thermal stability.[2][3]

Q2: What are the common decomposition pathways for imidazolium halides at elevated temperatures?

A2: The primary thermal decomposition mechanism for imidazolium halides involves the nucleophilic attack of the halide anion on the alkyl groups of the imidazolium cation.[4][5] This leads to the formation of haloalkanes and 1-alkylimidazoles. Other potential pathways include deprotonation of the cation by the anion and, to a lesser extent, C-C bond scission within longer alkyl chains.[5][6] The imidazole (B134444) ring itself is generally stable under typical decomposition conditions.[5]

Q3: How is the long-term thermal stability of imidazolium halides experimentally determined?

A3: The long-term thermal stability is typically evaluated using isothermal thermogravimetric analysis (TGA).[2][7] In this method, the sample is held at a constant elevated temperature for an extended period (e.g., hours or days), and the mass loss is monitored over time. This provides a more realistic assessment of stability for applications at elevated temperatures compared to dynamic TGA, where the temperature is ramped up.[8][9] Differential scanning calorimetry (DSC) is also used to determine phase transitions and decomposition temperatures.[10][11][12][13]

Q4: What is the typical decomposition temperature range for imidazolium halides?

A4: Imidazolium halides generally exhibit lower thermal stability compared to other ionic liquids with more complex anions.[10] Decomposition temperatures are often below 300°C.[10] For example, 1-butyl-3-methylimidazolium chloride ([BMIm]Cl) is stable up to approximately 246°C, [BMIm]Br up to 260°C, and [BMIm]I up to 238°C.[11] The maximum operating temperature for long-term use is significantly lower than the onset decomposition temperature determined by dynamic TGA.[14]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected thermal stability results.

  • Possible Cause 1: Impurities. Residual water, solvents, or starting materials from the synthesis of the imidazolium halide can act as catalysts for decomposition, lowering the observed thermal stability.

    • Troubleshooting Step: Ensure the ionic liquid is of high purity. Utilize purification techniques such as drying under high vacuum at a moderate temperature (e.g., 80-100°C) for several hours to remove volatile impurities. Purity can be checked using techniques like NMR spectroscopy.

  • Possible Cause 2: Experimental Atmosphere. The presence of oxygen can lead to oxidative degradation, resulting in lower decomposition temperatures compared to experiments conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Troubleshooting Step: Perform TGA experiments under a high-purity inert gas flow. Ensure the TGA chamber is properly purged before starting the experiment.

  • Possible Cause 3: Sample Pan Material. The material of the TGA pan can sometimes catalyze the decomposition of the ionic liquid. For instance, aluminum pans have been observed to catalyze the decomposition of some ionic liquids.[10]

    • Troubleshooting Step: Use inert sample pans, such as platinum or alumina, to minimize catalytic effects.

Issue 2: Difficulty in interpreting TGA data.

  • Possible Cause 1: Overlapping Mass Loss Events. A multi-step decomposition process or the presence of volatile impurities can result in overlapping mass loss events in the TGA curve, making it difficult to determine the onset of decomposition accurately.

    • Troubleshooting Step: Use the first derivative of the TGA curve (DTG curve) to better resolve individual mass loss events. The peak of the DTG curve corresponds to the temperature of the maximum rate of mass loss.[7]

  • Possible Cause 2: Discrepancy between Dynamic and Isothermal TGA. The onset decomposition temperature from a dynamic (ramped temperature) TGA experiment is often significantly higher than the temperature at which the material is stable for long periods.[8]

    • Troubleshooting Step: For assessing long-term stability, rely on isothermal TGA experiments conducted at temperatures relevant to the intended application. A common metric is the temperature at which 1% mass loss occurs over 10 hours (T₀.₀₁/₁₀h).[2]

Quantitative Data Summary

Table 1: Onset Decomposition Temperatures (Tonset) of Selected Imidazolium Halides

Imidazolium HalideCationAnionTonset (°C)Heating Rate (K/min)Atmosphere
[EMIm]Cl1-ethyl-3-methylimidazoliumCl⁻2331-
[EMIm]Br1-ethyl-3-methylimidazoliumBr⁻2461-
[EMIm]I1-ethyl-3-methylimidazoliumI⁻2491-
[BMIm]Cl1-butyl-3-methylimidazoliumCl⁻246--
[BMIm]Br1-butyl-3-methylimidazoliumBr⁻260--
[BMIm]I1-butyl-3-methylimidazoliumI⁻238--
[C₂mim]Cl1-ethyl-3-methylimidazoliumCl⁻~25010Nitrogen
[C₂mim]Br1-ethyl-3-methylimidazoliumBr⁻~26010Nitrogen
[C₂mim]I1-ethyl-3-methylimidazoliumI⁻~26010Nitrogen
[C₄mim]Cl1-butyl-3-methylimidazoliumCl⁻~26010Nitrogen
[C₄mim]Br1-butyl-3-methylimidazoliumBr⁻~27510Nitrogen
[C₄mim]I1-butyl-3-methylimidazoliumI⁻~27510Nitrogen

Data compiled from references[1][11][12][13]. Note that Tonset values can vary depending on the experimental conditions.

Table 2: Maximum Operation Temperature (MOT) for 1-Ethyl-3-methylimidazolium Halides

Imidazolium HalideMOT for 24h (°C)MOT for 8000h (°C)
[EMIm]Cl13276
[EMIm]Br14990
[EMIm]I13977

Data from reference[12][13].

Experimental Protocols

Protocol 1: Determination of Long-Term Thermal Stability using Isothermal Thermogravimetric Analysis (TGA)

  • Sample Preparation: Ensure the imidazolium halide sample is pure and dry. Dry the sample under a high vacuum at a temperature below its decomposition point (e.g., 80-100 °C) for at least 12 hours.

  • Instrument Setup:

    • Use a calibrated thermogravimetric analyzer.

    • Select an inert sample pan (e.g., platinum or alumina).

    • Tare the empty sample pan.

    • Place a small, accurately weighed amount of the sample (typically 5-10 mg) into the pan.

  • Experimental Conditions:

    • Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample to the desired isothermal temperature at a controlled heating rate (e.g., 20 °C/min). The isothermal temperature should be chosen based on the intended application and should be below the onset decomposition temperature determined from a preliminary dynamic TGA scan.

    • Hold the sample at the set isothermal temperature for an extended period (e.g., 10, 24, or more hours).

  • Data Analysis:

    • Record the sample mass as a function of time at the isothermal temperature.

    • Plot the percentage of mass loss versus time.

    • Determine the time it takes to reach a certain percentage of mass loss (e.g., 1% or 5%) at that temperature.

    • Repeat the experiment at several different isothermal temperatures to build a comprehensive stability profile.

Visualizations

Decomposition_Pathway cluster_products Imidazolium_Halide Imidazolium Halide [R'R''Im]⁺X⁻ Transition_State Nucleophilic Attack Imidazolium_Halide->Transition_State Heat Alkene Alkene Imidazolium_Halide->Alkene Minor Pathway Haloalkane Haloalkane (R'-X or R''-X) Transition_State->Haloalkane Alkylimidazole 1-Alkylimidazole Transition_State->Alkylimidazole Products Decomposition Products

Caption: Primary thermal decomposition pathway of imidazolium halides.

Experimental_Workflow Start Start: Assess Thermal Stability Sample_Prep Sample Preparation (Drying & Purification) Start->Sample_Prep Dynamic_TGA Dynamic TGA (Determine T_onset) Sample_Prep->Dynamic_TGA Isothermal_TGA Isothermal TGA (Long-term Stability) Dynamic_TGA->Isothermal_TGA Select Isothermal Temperatures Data_Analysis Data Analysis (Mass Loss vs. Time) Isothermal_TGA->Data_Analysis MOT_Calculation Calculate Maximum Operation Temperature (MOT) Data_Analysis->MOT_Calculation End End: Stability Profile MOT_Calculation->End

Caption: Workflow for determining the long-term thermal stability.

References

Validation & Comparative

A Comparative Guide to 1-Ethyl-3-methylimidazolium Nitrate and Other Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of green chemistry and advanced material science, imidazolium-based ionic liquids (ILs) have emerged as a versatile class of solvents with tunable physicochemical properties. This guide provides a detailed comparison of 1-Ethyl-3-methylimidazolium (B1214524) nitrate (B79036) ([EMIM][NO3]) with other commonly used imidazolium (B1220033) ionic liquids, including 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]), 1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]), and 1-Ethyl-3-methylimidazolium acetate (B1210297) ([EMIM][OAc]). This objective analysis, supported by experimental data, aims to assist researchers in selecting the appropriate ionic liquid for their specific applications, ranging from organic synthesis and catalysis to drug delivery and biocatalysis.

Physicochemical Properties: A Quantitative Comparison

The choice of an ionic liquid is often dictated by its fundamental physical and chemical characteristics. The following table summarizes key physicochemical properties of [EMIM][NO3] and its counterparts. It is important to note that properties such as viscosity and conductivity are highly temperature-dependent.

Property1-Ethyl-3-methylimidazolium Nitrate ([EMIM][NO3])1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4])1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6])1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc])
CAS Number 143314-14-1[1]174501-65-6[2]174501-64-5[3]143314-17-4[4]
Molecular Formula C6H11N3O3[1]C8H15BF4N2[5]C8H15F6N2P[3]C8H14N2O2[4]
Molecular Weight ( g/mol ) 173.17[6]226.03[5]284.18[3]170.21[4]
Melting Point (°C) 38[6]-81-8[7]-45[8]
Density (g/cm³) 1.25 (at 45°C)[6]1.21 (at 20°C)[2]1.38 (at 20°C)[3]1.10 (at 20°C)[8]
Viscosity (cP) 21.3 (at 45°C)[6]116 (at 25°C)312 (at 25°C)93.0[8]
Ionic Conductivity (mS/cm) 7.36 x 10⁻² (in a polymer electrolyte)[9]~1.3~0.382.50[8]
Thermal Decomposition Temp. (°C) ~312 (T onset)[10]~424 (T onset)[11]~349~230

Applications in Research and Development

The unique properties of these ionic liquids make them suitable for a variety of applications in research and drug development.

This compound ([EMIM][NO3]) is noted for its applications in electrochemical systems.[1] Its ionic nature facilitates charge transport, making it a candidate for electrolytes in batteries and supercapacitors.[1]

Imidazolium-based Ionic Liquids in Enzymatic Reactions:

Ionic liquids can serve as effective media for enzymatic reactions, in some cases enhancing enzyme activity and stability. For instance, the activity of Aspergillus niger lipase (B570770) has been shown to be enhanced in the presence of imidazolium ILs with short alkyl side chains.[12] Similarly, certain commercial proteases have exhibited increased activity in the presence of [EMIM]Br.[12] The choice of both the cation and anion of the ionic liquid can significantly influence the enzymatic performance. For example, pretreatment of cellulose (B213188) with 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc) has been shown to affect its enzymatic hydrolysis by cellulase (B1617823) from Trichoderma reesei.[8]

Drug Solubility and Delivery:

The tunable solvency of ionic liquids makes them promising for addressing the poor aqueous solubility of many active pharmaceutical ingredients (APIs).[13][14] By carefully selecting the cation and anion, ILs can be designed to enhance the solubility and bioavailability of drug molecules.[13] While specific data on drug solubility in [EMIM][NO3] is limited in the initial findings, the broader class of imidazolium ILs has been extensively studied for this purpose. For example, [BMIM][BF4] is known to be hydrophilic and readily soluble in water, whereas [BMIM][PF6] is hydrophobic. This highlights the critical role of the anion in determining the solvent properties of the ionic liquid.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate characterization of ionic liquids. Below are methodologies for key experiments.

Density Measurement

The density of ionic liquids can be measured using a vibrating tube densimeter.

Methodology:

  • Calibrate the instrument with dry air and deionized water at a known temperature and pressure.

  • Inject the ionic liquid sample into the measuring cell, ensuring no air bubbles are present.

  • Allow the sample to thermally equilibrate at the desired temperature.

  • The instrument measures the oscillation period of the U-tube filled with the sample, which is then used to calculate the density.

  • Measurements are typically performed over a range of temperatures to determine the temperature dependence of the density.

Viscosity Measurement

A rotational viscometer or a capillary viscometer can be used to determine the dynamic viscosity of ionic liquids.

Methodology (Rotational Viscometer):

  • Place a known volume of the ionic liquid sample into the temperature-controlled sample cup.

  • Lower the spindle into the ionic liquid.

  • Set the desired temperature and allow the sample to equilibrate.

  • Rotate the spindle at a series of known speeds (shear rates).

  • The instrument measures the torque required to rotate the spindle, from which the viscosity is calculated.

  • For Newtonian fluids, the viscosity will be independent of the shear rate.

Ionic Conductivity Measurement

Ionic conductivity is typically measured using a conductivity cell connected to an impedance spectrometer.

Methodology:

  • Calibrate the conductivity cell using a standard solution of known conductivity (e.g., KCl solution).

  • Fill the cell with the ionic liquid sample, ensuring the electrodes are fully immersed.

  • Place the cell in a temperature-controlled environment and allow it to equilibrate.

  • Apply a small amplitude alternating voltage across a range of frequencies.

  • The impedance data is collected and used to determine the bulk resistance of the ionic liquid.

  • The ionic conductivity is then calculated from the cell constant and the measured resistance.

Thermal Stability (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal stability and decomposition temperature of ionic liquids.

Methodology:

  • Place a small, accurately weighed sample of the ionic liquid into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • The instrument records the mass of the sample as a function of temperature.

  • The onset temperature of decomposition is determined from the resulting TGA curve, typically as the temperature at which a significant mass loss begins.

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

ExperimentalWorkflow cluster_synthesis IL Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application Testing cluster_dummy Synthesis Synthesis Purification Purification Synthesis->Purification Density Density Measurement Purification->Density Viscosity Viscosity Measurement Purification->Viscosity Conductivity Conductivity Measurement Purification->Conductivity TGA Thermal Stability (TGA) Purification->TGA Enzymatic_Reaction Enzymatic Reaction Drug_Solubility Drug Solubility Application_Testing_Entry->Enzymatic_Reaction Application_Testing_Entry->Drug_Solubility

Caption: General experimental workflow for ionic liquid characterization and application testing.

Signaling_Pathway_Concept IL Ionic Liquid ([EMIM][NO3]) Enzyme Enzyme IL->Enzyme Provides Stabilizing Environment Substrate Substrate (e.g., API) IL->Substrate Enhances Solubility Product Product Enzyme->Product Catalyzes Conversion Substrate->Enzyme Binds to Active Site

Caption: Conceptual pathway of an ionic liquid's role in an enzymatic reaction.

References

A Comparative Guide to 1-Ethyl-3-methylimidazolium Nitrate and 1-Butyl-3-methylimidazolium Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Common Imidazolium-Based Ionic Liquids

In the landscape of green chemistry and advanced solvent technology, ionic liquids (ILs) have emerged as a versatile class of compounds with significant potential in research, catalysis, and pharmaceutical applications. Among the most studied are imidazolium-based ILs, valued for their tunable physicochemical properties. This guide provides a detailed, objective comparison of two such ionic liquids: 1-Ethyl-3-methylimidazolium (B1214524) nitrate (B79036) ([EMIM][NO3]) and 1-Butyl-3-methylimidazolium chloride ([BMIM][Cl]). This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate ionic liquid for their specific applications by presenting key physicochemical data, performance characteristics, and relevant experimental protocols.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of an ionic liquid dictate its behavior and suitability for a given application. The choice between [EMIM][NO3] and [BMIM][Cl] often comes down to differences in their physical and chemical characteristics, which are primarily influenced by the nature of the alkyl chain on the imidazolium (B1220033) cation and the associated anion.

Property1-Ethyl-3-methylimidazolium nitrate ([EMIM][NO3])1-Butyl-3-methylimidazolium chloride ([BMIM][Cl])
CAS Number 143314-14-1[1]79917-90-1
Molecular Formula C6H11N3O3[1]C8H15ClN2
Molecular Weight 173.17 g/mol [1]174.67 g/mol
Melting Point 38 °C[1]~70 °C
Density 1.25 g/cm³~1.08 g/cm³
Viscosity 21.3 cP (at 45 °C)[1]High (solid at 25°C)
Appearance Yellow liquidWhite crystalline powder
Solubility HydrophilicSoluble in acetone (B3395972) and alcohols

The shorter ethyl group in [EMIM][NO3] contributes to its lower melting point and viscosity compared to the butyl group in [BMIM][Cl]. The choice of anion, nitrate versus chloride, also significantly impacts the properties. For instance, the chloride anion in [BMIM][Cl] is known to be a strong hydrogen bond acceptor, which can be advantageous in dissolving cellulosic biomass.

Performance in Applications

Both [EMIM][NO3] and [BMIM][Cl] have been explored in a variety of applications, ranging from their use as solvents in organic synthesis and extraction to their role in electrochemical systems and drug delivery.

Catalysis and Organic Synthesis:

Imidazolium-based ionic liquids are widely used as catalysts or reaction media in organic synthesis. Their non-volatile nature and ability to dissolve a wide range of reactants make them attractive alternatives to traditional organic solvents. While direct comparative studies between [EMIM][NO3] and [BMIM][Cl] for the same reaction are limited, the properties of the alkyl chain and anion offer insights into their potential performance. The longer alkyl chain in [BMIM][Cl] can increase its affinity for nonpolar reactants, potentially influencing reaction rates and selectivity. Conversely, the nitrate anion in [EMIM][NO3] may participate in specific catalytic cycles. For example, [BMIM][Cl] in combination with aluminum chloride has been shown to act as an acidic catalyst for the alkylation of isobutane (B21531) with 2-butene.

Extraction:

Biomass Processing:

Ionic liquids are renowned for their ability to dissolve cellulose, a key step in the conversion of biomass to biofuels and other valuable chemicals. The chloride anion in [BMIM][Cl] is particularly effective at disrupting the extensive hydrogen-bonding network in cellulose. Studies have shown that [BMIM][Cl] is a highly efficient direct solvent for the dissolution and regeneration of cellulose. In a comparative study on the pretreatment of rice straw for saccharification, [BMIM][Cl] showed higher efficiency in improving the process compared to 1-ethyl-3-methylimidazolium chloride ([EMIM][Cl])[3]. This difference was attributed to their distinct chemical and physical properties[3].

Drug Development:

In the pharmaceutical industry, ionic liquids are being explored as drug delivery systems and as solvents for the synthesis of active pharmaceutical ingredients (APIs). The tunability of their properties allows for the design of ILs with specific functionalities. Both pyrrolidinium- and imidazolium-based ionic liquids have shown potential in enhancing the bioavailability of poorly soluble drugs.

Toxicity Profile

A critical consideration for the application of any chemical is its toxicity. Research suggests that the toxicity of ionic liquids can be influenced by both the cation's alkyl chain length and the nature of the anion.

A study conducted by the National Toxicology Program investigated the toxicity of several ionic liquids, including [EMIM][Cl] and [BMIM][Cl], administered in drinking water to rats and mice[4]. The study found that at higher concentrations, both ionic liquids were associated with clinical observations such as thinness and ruffled fur, as well as lower body weights[4]. The toxicological properties of [EMIM][NO3] have not been as thoroughly investigated, but it is classified as an oxidising solid that may cause skin and eye irritation[5].

Experimental Protocols

Synthesis of 1-Butyl-3-methylimidazolium chloride ([BMIM][Cl])

A common method for the synthesis of [BMIM][Cl] involves the quaternization of 1-methylimidazole (B24206) with 1-chlorobutane.

  • Materials: 1-methylimidazole, 1-chlorobutane, ethyl acetate (B1210297).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-methylimidazole and 1-chlorobutane.

    • Heat the mixture to 70°C and stir under a nitrogen atmosphere for 48 hours.

    • After cooling to room temperature, a viscous liquid will form.

    • Wash the product several times with small portions of ethyl acetate to remove any unreacted starting materials.

    • Dry the resulting white solid product under vacuum at 70-80°C.

Synthesis of this compound ([EMIM][NO3])

The synthesis of [EMIM][NO3] can be achieved through a two-step process involving the synthesis of an intermediate, 1-ethyl-3-methylimidazolium bromide ([EMIM][Br]), followed by an anion exchange reaction.

  • Materials: 1-methylimidazole, bromoethane (B45996), silver nitrate, acetonitrile.

  • Procedure:

    • Synthesis of [EMIM][Br]: Slowly add bromoethane dropwise to a stirred solution of 1-methylimidazole in an ice bath, as the reaction is highly exothermic. After the addition is complete, stir the mixture vigorously for 5 hours and then allow it to reflux at room temperature until it solidifies[6]. Wash the resulting solid with trichloroethane[6].

    • Anion Exchange: Dissolve the synthesized [EMIM][Br] in a suitable solvent like acetonitrile. Add an equimolar amount of silver nitrate. The reaction will produce a precipitate of silver bromide.

    • Filter the mixture to remove the silver bromide precipitate.

    • Evaporate the solvent from the filtrate to obtain the final product, [EMIM][NO3].

Visualizing Synthesis and Logical Relationships

To better illustrate the synthesis processes and the relationships between the components of these ionic liquids, the following diagrams are provided.

Synthesis_BMIM_Cl N_methylimidazole 1-Methylimidazole reaction Quaternization (70°C, 48h) N_methylimidazole->reaction chlorobutane 1-Chlorobutane chlorobutane->reaction BMIM_Cl 1-Butyl-3-methylimidazolium chloride ([BMIM][Cl]) reaction->BMIM_Cl

Caption: Synthesis workflow for 1-Butyl-3-methylimidazolium chloride.

Synthesis_EMIM_NO3 cluster_step1 Step 1: Synthesis of [EMIM][Br] cluster_step2 Step 2: Anion Exchange N_methylimidazole 1-Methylimidazole reaction1 Quaternization N_methylimidazole->reaction1 bromoethane Bromoethane bromoethane->reaction1 EMIM_Br 1-Ethyl-3-methylimidazolium bromide ([EMIM][Br]) reaction1->EMIM_Br reaction2 Anion Exchange EMIM_Br->reaction2 silver_nitrate Silver Nitrate silver_nitrate->reaction2 EMIM_NO3 1-Ethyl-3-methylimidazolium nitrate ([EMIM][NO3]) reaction2->EMIM_NO3 AgBr Silver Bromide (precipitate) reaction2->AgBr

Caption: Two-step synthesis workflow for this compound.

Ionic_Liquid_Components IL Ionic Liquid Cation Cation (e.g., Imidazolium) IL->Cation Anion Anion IL->Anion Imidazolium_ring Imidazolium Ring Cation->Imidazolium_ring Nitrate Nitrate ([NO3]-) Anion->Nitrate Chloride Chloride ([Cl]-) Anion->Chloride Alkyl_chain Alkyl Chain (e.g., Ethyl, Butyl) Imidazolium_ring->Alkyl_chain

Caption: General structure of an imidazolium-based ionic liquid.

Conclusion

The selection between this compound and 1-Butyl-3-methylimidazolium chloride should be guided by the specific requirements of the intended application. [EMIM][NO3], with its lower melting point and viscosity, may be preferable for applications requiring a liquid at or near room temperature and faster mass transfer. In contrast, [BMIM][Cl] has demonstrated superior performance in applications such as biomass dissolution, where its strong hydrogen bond accepting ability is crucial. The longer alkyl chain of [BMIM][Cl] also imparts a greater degree of hydrophobicity, which can be a determining factor in extraction processes. Researchers and drug development professionals are encouraged to consider the trade-offs in physicochemical properties, performance characteristics, and toxicity profiles presented in this guide to make an informed decision for their experimental work. Further direct comparative studies are needed to fully elucidate the performance differences between these two ionic liquids in a wider range of applications.

References

A Comprehensive Guide to Validating the Purity of 1-Ethyl-3-methylimidazolium Nitrate and Its Comparison with Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the analytical methods for validating the purity of the ionic liquid 1-Ethyl-3-methylimidazolium (B1214524) nitrate (B79036) ([EMIM][NO3]). Furthermore, it offers a comparative analysis of its performance against two common alternatives, 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]) and 1-Ethyl-3-methylimidazolium acetate (B1210297) ([EMIM][OAc]), supported by experimental data from peer-reviewed literature. This document is intended to equip researchers, scientists, and drug development professionals with the necessary tools to ensure the quality of [EMIM][NO3] and to make informed decisions when selecting an ionic liquid for their specific applications.

Purity Validation of 1-Ethyl-3-methylimidazolium Nitrate

The purity of ionic liquids is paramount to ensure the reproducibility and accuracy of experimental results. Impurities such as water, halides, and unreacted starting materials can significantly alter the physicochemical properties of the ionic liquid. The following analytical techniques are recommended for the comprehensive purity validation of [EMIM][NO3].

Quantification of Organic Impurities and Purity Assay by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful technique for separating and quantifying the main component and any organic impurities. For imidazolium-based ionic liquids, a reversed-phase method is typically employed.

Experimental Protocol:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water containing an acidic modifier. A typical starting point is a mobile phase of 70% water and 30% acetonitrile with 0.1% phosphoric acid or formic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 210 nm.

  • Sample Preparation: Dissolve a known amount of [EMIM][NO3] (e.g., 1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak corresponding to the [EMIM]+ cation and any impurity peaks. The purity is typically reported as the area percentage of the main peak. Commercially available [EMIM][NO3] often specifies a purity of >98% by HPLC.[2][3]

Structural Confirmation and Detection of Organic Impurities by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the ionic liquid and the detection of proton- and carbon-containing impurities.

Experimental Protocol:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the [EMIM][NO3] sample in 0.6-0.7 mL of a deuterated solvent such as Deuterium Oxide (D2O) or Acetonitrile-d3 (CD3CN).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The characteristic chemical shifts for the 1-ethyl-3-methylimidazolium cation are approximately:

    • H2 (proton between the two nitrogen atoms): ~8.5-9.0 ppm

    • H4, H5 (protons on the imidazolium (B1220033) ring): ~7.4-7.6 ppm

    • Ethyl group (-CH2-): ~4.2 ppm (quartet)

    • Methyl group (-CH3): ~3.9 ppm (singlet)

    • Ethyl group (-CH3): ~1.5 ppm (triplet)

    • The presence of impurities, such as unreacted 1-methylimidazole, would be indicated by additional peaks.

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to confirm the carbon skeleton of the cation. The expected chemical shifts are approximately:

    • C2: ~136 ppm

    • C4, C5: ~123, 121 ppm

    • Ethyl group (-CH2-): ~45 ppm

    • Methyl group (-CH3): ~36 ppm

    • Ethyl group (-CH3): ~15 ppm[4]

Determination of Water Content by Karl Fischer Titration

Water is a common and often detrimental impurity in ionic liquids. Karl Fischer titration is the gold standard for accurate water content determination.

Experimental Protocol:

  • Instrument: A volumetric or coulometric Karl Fischer titrator.[5][6] The coulometric method is preferred for very low water content (<0.1%).

  • Reagents: Karl Fischer reagent (iodine, sulfur dioxide, a base like imidazole, and a solvent like methanol (B129727) or a specialized formulation).

  • Sample Preparation:

    • For liquid samples, directly inject a known weight of the ionic liquid into the titration cell.

    • For solid samples, dissolve a known weight in a suitable anhydrous solvent (e.g., anhydrous methanol) before injection.

  • Titration: The titrator automatically adds the Karl Fischer reagent until the endpoint is reached, which is detected electrochemically. The instrument then calculates the water content based on the amount of reagent consumed.

Comparison with Alternative Ionic Liquids

The choice of an ionic liquid is application-dependent. Here, we compare the properties and performance of [EMIM][NO3] with two widely used alternatives: [BMIM][BF4] and [EMIM][OAc].

Physicochemical Properties
PropertyThis compound ([EMIM][NO3])1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4])1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc])
Cation 1-Ethyl-3-methylimidazolium1-Butyl-3-methylimidazolium1-Ethyl-3-methylimidazolium
Anion Nitrate (NO3⁻)Tetrafluoroborate (BF4⁻)Acetate (OAc⁻)
Molecular Weight 173.17 g/mol 226.03 g/mol 170.21 g/mol
Appearance White to off-white solid or colorless liquidColorless to pale yellow liquidColorless to pale yellow liquid
Melting Point ~38 °C~ -80 °C~ -20 °C
Density (at 25°C) ~1.25 g/cm³~1.20 g/cm³~1.05 g/cm³
Viscosity (at 25°C) ~35 cP~105 cP~90 cP

Table 1. Comparison of the physicochemical properties of [EMIM][NO3] and its alternatives.

Performance Comparison

The electrochemical window is a critical parameter for applications in batteries, capacitors, and electrochemistry. It defines the potential range within which the electrolyte is stable.

Ionic LiquidAnodic Limit (V vs. Ag/AgCl)Cathodic Limit (V vs. Ag/AgCl)Electrochemical Window (V)Reference
[EMIM][NO3]~1.5~ -1.5~3.0Estimated based on anion/cation stability
[BMIM][BF4]~2.0~ -2.0~4.0[7]
[EMIM][OAc]~1.0~ -1.8~2.8[7]

Table 2. Comparison of the electrochemical windows of [EMIM][NO3] and its alternatives. Note: The electrochemical window can vary depending on the electrode material and purity of the ionic liquid.

Ionic liquids can influence the stability of biomolecules. A study on the effect of [EMIM]-based ionic liquids on the stability of lysozyme (B549824) showed that both [EMIM][BF4] and [EMIM][OAc] act as destabilizers at acidic pH, with [EMIM][BF4] having a more pronounced effect.[8] While direct data for [EMIM][NO3] in this specific study is unavailable, the nature of the nitrate anion suggests it would also interact with the protein, and its effect would need to be empirically determined for a specific application.

The choice of ionic liquid can significantly impact reaction rates and selectivity in organic synthesis. For instance, in acetylation reactions, the basicity of the acetate anion in [EMIM][OAc] can provide a catalytic effect that is not present with the non-basic nitrate or tetrafluoroborate anions.

Ionic liquids are explored as potential solvents to enhance the solubility of poorly water-soluble drugs. The solubility of a drug in an ionic liquid is dependent on the specific interactions between the drug and the cation and anion of the ionic liquid. While comprehensive data for the solubility of a specific drug like ibuprofen (B1674241) in all three ionic liquids is not available in a single study, the general trend is that the polarity and hydrogen bonding capability of the anion play a crucial role. The acetate anion in [EMIM][OAc] is a stronger hydrogen bond acceptor than nitrate or tetrafluoroborate, which could lead to higher solubility for drugs with hydrogen bond donor functionalities.

Visualizing the Purity Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Purity Assessment cluster_3 Final Evaluation Sample [EMIM][NO3] Sample HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR KF Karl Fischer Titration Sample->KF Organic_Impurities Organic Impurities & Purity Assay HPLC->Organic_Impurities Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Water_Content Water Content KF->Water_Content Final_Purity Overall Purity Assessment Organic_Impurities->Final_Purity Structural_Confirmation->Final_Purity Water_Content->Final_Purity

References

The Influence of the Anion on the Physicochemical Properties of 1-Ethyl-3-methylimidazolium Based Ionic Liquids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ionic liquid (IL) is paramount for optimizing experimental conditions and achieving desired outcomes. The anion, in particular, plays a crucial role in defining the physicochemical properties of 1-Ethyl-3-methylimidazolium ([EMIM]⁺) based ionic liquids. This guide provides a comparative analysis of various anions, supported by experimental data, to aid in the rational selection of ILs for diverse applications.

The unique properties of ionic liquids, such as their low vapor pressure, high thermal stability, and tunable solvent properties, are heavily influenced by the choice of the constituent ions.[1] While the cation, in this case, [EMIM]⁺, provides the basic framework, the anion significantly modulates key characteristics including viscosity, conductivity, density, thermal stability, and the electrochemical window. Understanding these relationships is essential for designing task-specific ILs.[1]

Comparative Analysis of Physicochemical Properties

The following table summarizes the key physicochemical properties of [EMIM]⁺ based ionic liquids with a variety of anions. The data presented is a compilation from various studies to provide a broad overview for comparative purposes.

AnionFormulaDensity (g/cm³) at 25°CViscosity (mPa·s) at 25°CConductivity (mS/cm) at 25°CDecomposition Temp. (°C)Electrochemical Window (V)
Acetate[OAc]⁻~1.06~100~5>200[2]-
Chloride[Cl]⁻~1.08~32~12>200[2]~4.0
Bromide[Br]⁻~1.37~30~10~311[3]-
Tetrafluoroborate[BF₄]⁻~1.28~34~13~400~4.1 - 5.1[4][5]
Hexafluorophosphate[PF₆]⁻~1.45~52~9~400~4.5 - 6.0[6][7]
Ethylsulfate[EtSO₄]⁻~1.22~50~6>200[8]-
Dicyanamide[N(CN)₂]⁻~1.07~22~25~300-
Trifluoromethanesulfonate[OTf]⁻~1.36~52~9~400-
Bis(trifluoromethylsulfonyl)imide[NTf₂]⁻~1.52~48~9~400~4.0 - 5.5[4][7]

Note: The values presented are approximate and can vary based on the purity of the ionic liquid, water content, and the specific experimental conditions.[9][10]

Experimental Protocols

Detailed and accurate measurement of the physicochemical properties of ionic liquids is critical for their effective application. Below are generalized methodologies for key experiments.

Synthesis of [EMIM]⁺ based Ionic Liquids

A common method for synthesizing [EMIM]⁺ based ILs is through quaternization of 1-methylimidazole (B24206) followed by anion exchange.

  • Step 1: Quaternization. 1-methylimidazole is reacted with an ethylating agent (e.g., ethyl halide) in a suitable solvent under reflux. The product, 1-Ethyl-3-methylimidazolium halide, is then isolated and purified.[11]

  • Step 2: Anion Exchange. The resulting [EMIM]⁺ halide is then subjected to an anion exchange reaction with a salt containing the desired anion (e.g., Li[NTf₂], K[PF₆]). This metathesis reaction is often driven by the precipitation of the resulting inorganic halide salt.[12]

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity of the synthesized ionic liquid.[1][13]

  • Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition temperature of the ionic liquid.[13][14] The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and the weight loss is monitored as a function of temperature.[14]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions such as the glass transition temperature and melting point.[12][13]

Physicochemical Property Measurements
  • Density: A vibrating tube densimeter is commonly used to measure the density of ionic liquids with high accuracy over a range of temperatures.[9][15]

  • Viscosity: A rotational viscometer or a capillary viscometer can be used to determine the dynamic viscosity.[12][13][15] Temperature control is crucial as viscosity is highly temperature-dependent.

  • Conductivity: The ionic conductivity is measured using a conductivity meter with a calibrated probe.[12][13] The measurement is typically performed in a temperature-controlled environment.

  • Electrochemical Window: The electrochemical window is determined using cyclic voltammetry. A three-electrode setup (working, reference, and counter electrodes) is used to scan the potential range and identify the oxidation and reduction limits of the ionic liquid.[6][7]

Visualizing Relationships and Workflows

To better understand the processes and relationships involved in the study of [EMIM]⁺ based ionic liquids, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization & Analysis cluster_properties Property Measurement Start 1-Methylimidazole + Ethylating Agent Quaternization Quaternization ([EMIM]⁺X⁻) Start->Quaternization Anion_Exchange Anion Exchange (Metathesis) Quaternization->Anion_Exchange Purification Purification Anion_Exchange->Purification Final_IL [EMIM]⁺Anion⁻ Purification->Final_IL NMR NMR Spectroscopy (Structure, Purity) Final_IL->NMR TGA Thermogravimetric Analysis (Thermal Stability) Final_IL->TGA DSC Differential Scanning Calorimetry (Phase Transitions) Final_IL->DSC Density Density Final_IL->Density Viscosity Viscosity Final_IL->Viscosity Conductivity Conductivity Final_IL->Conductivity EW Electrochemical Window Final_IL->EW

Caption: General experimental workflow for the synthesis and characterization of [EMIM]⁺ based ionic liquids.

Anion_Properties_Relationship cluster_properties Physicochemical Properties of IL Anion Anion Properties (Size, Shape, Charge Delocalization) Viscosity Viscosity Anion->Viscosity Stronger interactions -> Higher viscosity Conductivity Conductivity Anion->Conductivity Higher ion mobility -> Higher conductivity Thermal_Stability Thermal Stability Anion->Thermal_Stability Weaker coordinating ability -> Higher stability EW Electrochemical Window Anion->EW Resistance to oxidation/reduction -> Wider window Density Density Anion->Density Heavier anion -> Higher density

Caption: Logical relationship between anion characteristics and the resulting physicochemical properties of the ionic liquid.

References

Performance of 1-Ethyl-3-methylimidazolium Nitrate in Diverse Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 1-Ethyl-3-methylimidazolium nitrate (B79036) ([EMIM][NO3]), an imidazolium-based ionic liquid, across various applications. Its performance is evaluated against other relevant ionic liquids and conventional alternatives, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Foundation for Performance

A thorough understanding of the physicochemical properties of an ionic liquid is crucial for predicting its behavior and suitability for specific applications. The following table summarizes the key properties of [EMIM][NO3] and compares them with two other commonly used imidazolium-based ionic liquids: 1-Butyl-3-methylimidazolium nitrate ([BMIM][NO3]) and 1-Ethyl-3-methylimidazolium acetate (B1210297) ([EMIM][OAc]).

Property1-Ethyl-3-methylimidazolium nitrate ([EMIM][NO3])1-Butyl-3-methylimidazolium nitrate ([BMIM][NO3])1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc])
CAS Number 143314-14-1179075-88-8143314-17-4
Molecular Formula C6H11N3O3C8H15N3O3C8H14N2O2
Molecular Weight ( g/mol ) 173.17201.22[1]170.21[2][3][4]
Melting Point (°C) 38[1]35[1]-45[4]
Density (g/cm³) 1.25 (at unspecified temp.)[1]1.16 at 27 °C[1]1.10 (at unspecified temp.)[4]
Viscosity (cP) 21.3 at 45 °C[1]136.2 (at unspecified temp.)[1]93.0 (at unspecified temp.)[4]
Ionic Conductivity (mS/cm) Data not readily available in pure form2.59[1]2.50[4]

Application in Battery Electrolytes

The negligible vapor pressure, non-flammability, and high ionic conductivity of ionic liquids make them promising candidates for safer electrolytes in batteries compared to conventional volatile and flammable organic carbonates.

Performance Comparison

A recent study investigated the use of [EMIM][NO3] as an additive in a conventional carbonate electrolyte for high-voltage Lithium metal batteries. The addition of 0.5 M [EMIM][NO3] (with 1,2-dimethoxyethane (B42094) as a cosolvent) to a standard carbonate electrolyte resulted in significantly improved battery performance.

Performance MetricConventional Carbonate ElectrolyteCarbonate Electrolyte + 0.5 M [EMIM][NO3]
Coulombic Efficiency (Li Cu cell)
Cycling Stability (Li Li symmetric cell)
Cycling Lifespan (Li LiNi0.8Co0.1Mn0.1O2 pouch cell)

The enhanced performance is attributed to the electrochemical reduction of the nitrate anion from [EMIM][NO3], which promotes the formation of a highly conductive and stable solid electrolyte interphase (SEI) rich in nitrogen-containing species. This stable SEI enables uniform lithium stripping and plating, thus improving the overall efficiency and lifespan of the battery[5].

Experimental Protocol: Ionic Conductivity Measurement

The ionic conductivity of a liquid electrolyte is a critical parameter determining its performance in a battery. A common method to measure this is through Electrochemical Impedance Spectroscopy (EIS).

Objective: To determine the bulk ionic conductivity of the ionic liquid electrolyte.

Materials and Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Two-electrode conductivity cell (with platinum or stainless steel electrodes of known geometry)

  • Ionic liquid sample

  • Temperature-controlled environment (e.g., oven or water bath)

  • Computer with EIS analysis software

Procedure:

  • Cell Constant Calibration:

    • Fill the conductivity cell with a standard solution of known conductivity (e.g., aqueous KCl solution).

    • Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC amplitude (e.g., 10 mV).

    • From the Nyquist plot, determine the bulk resistance (Rb) from the high-frequency intercept on the real axis.

    • Calculate the cell constant (K) using the formula: K = Rb_standard * σ_standard, where σ_standard is the known conductivity of the standard solution.

  • Sample Measurement:

    • Thoroughly clean and dry the conductivity cell.

    • Fill the cell with the ionic liquid sample, ensuring no air bubbles are trapped between the electrodes.

    • Place the cell in a temperature-controlled environment and allow it to equilibrate to the desired temperature.

    • Perform an EIS measurement under the same conditions as the calibration.

    • Determine the bulk resistance (Rb_sample) of the ionic liquid from the Nyquist plot.

  • Conductivity Calculation:

    • Calculate the ionic conductivity (σ) of the sample using the formula: σ = K / Rb_sample.

Experimental_Workflow_Ionic_Conductivity Workflow for Ionic Conductivity Measurement A Prepare Standard Solution (e.g., KCl) B Calibrate Cell Constant (K) using EIS A->B C Clean and Dry Conductivity Cell B->C D Fill Cell with Ionic Liquid Sample C->D E Equilibrate Temperature D->E F Perform EIS Measurement on Sample E->F G Determine Bulk Resistance (Rb) from Nyquist Plot F->G H Calculate Ionic Conductivity (σ) σ = K / Rb G->H

Workflow for Ionic Conductivity Measurement

Application in Biomass Processing

Ionic liquids are effective solvents for lignocellulosic biomass, enabling the separation of its main components: cellulose (B213188), hemicellulose, and lignin (B12514952). This pretreatment is a crucial step for the subsequent conversion of biomass into biofuels and other valuable chemicals.

Performance Comparison

While direct experimental data on the performance of [EMIM][NO3] in biomass processing is limited in the reviewed literature, extensive research has been conducted on a closely related ionic liquid, 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc]). The data for [EMIM][OAc] provides a strong benchmark for the potential performance of imidazolium-based ionic liquids in this application.

One study demonstrated that pretreatment of switchgrass with [EMIM][OAc] followed by enzymatic hydrolysis resulted in high sugar yields.

Pretreatment ConditionsLignin Removal (%)Glucan Conversion (%)Xylan Conversion (%)
[EMIM][OAc], 160 °C, 2 hNot explicitly stated, but significant delignification implied by high sugar yields.96%98%

Another study showed that [EMIM][OAc] can effectively extract lignin from wood flour. When 40% of the lignin was removed, over 90% of the cellulose could be hydrolyzed by enzymes[6]. The efficiency of biomass dissolution and subsequent fractionation is highly dependent on the choice of both the cation and anion of the ionic liquid. For instance, the acetate anion ([OAc]⁻) is known for its high basicity, which is effective in breaking the hydrogen bond network of cellulose[7].

Experimental Protocol: Biomass Delignification and Analysis

Objective: To evaluate the efficiency of an ionic liquid in removing lignin from lignocellulosic biomass and to determine the composition of the pretreated solid residue.

Materials and Equipment:

  • Lignocellulosic biomass (e.g., wood flour, switchgrass)

  • Ionic liquid (e.g., [EMIM][NO3])

  • Anti-solvent (e.g., water, ethanol)

  • Reaction vessel with heating and stirring capabilities (e.g., oil bath with a round-bottom flask and magnetic stirrer)

  • Filtration apparatus (e.g., Büchner funnel, vacuum flask)

  • Oven

  • Analytical equipment for compositional analysis (e.g., HPLC for sugar analysis, UV-Vis spectrophotometer for lignin content)

Procedure:

  • Biomass Pretreatment:

    • Dry the biomass to a constant weight.

    • Add a known weight of the dried biomass and the ionic liquid to the reaction vessel at a specific solid-to-liquid ratio.

    • Heat the mixture to the desired temperature (e.g., 120-160 °C) with constant stirring for a set duration (e.g., 1-3 hours).

  • Fractionation and Washing:

    • Cool the mixture and add an anti-solvent to precipitate the biomass.

    • Separate the solid residue from the liquid fraction (containing dissolved lignin and hemicellulose) by filtration.

    • Thoroughly wash the solid residue with the anti-solvent to remove any residual ionic liquid and dissolved components.

  • Analysis of Pretreated Biomass:

    • Dry the washed solid residue to a constant weight to determine the solid yield.

    • Perform a compositional analysis of the pretreated biomass (e.g., using NREL standard procedures) to determine the percentage of cellulose, hemicellulose, and lignin remaining.

  • Lignin Recovery (Optional):

    • The lignin dissolved in the liquid fraction can be recovered by further precipitation, for example, by adding water.

Experimental_Workflow_Biomass_Delignification Workflow for Biomass Delignification and Analysis cluster_pretreatment Pretreatment cluster_fractionation Fractionation cluster_analysis Analysis A Mix Biomass and Ionic Liquid B Heat and Stir (e.g., 120-160°C) A->B C Add Anti-solvent (e.g., Water) B->C D Filter to Separate Solid and Liquid C->D E Wash Solid Residue D->E F Dry Pretreated Biomass E->F G Compositional Analysis (Cellulose, Lignin) F->G H Calculate Delignification Efficiency G->H

Workflow for Biomass Delignification and Analysis

Application in Carbon Capture

Ionic liquids are considered promising solvents for CO2 capture due to their low volatility, high thermal stability, and tunable properties. The CO2 solubility in ionic liquids is influenced by both the cation and the anion.

Performance Comparison

For comparison, the CO2 solubility in 1-butyl-3-methylimidazolium nitrate ([BMIM][NO3]) has been studied. The findings showed that the solubility of CO2 in [BMIM][NO3] increases with increasing pressure and decreasing temperature. Generally, for physical absorption of CO2, the interaction between CO2 and the anion of the ionic liquid plays a significant role.

Experimental Protocol: Gravimetric Measurement of CO2 Solubility

Objective: To determine the solubility of CO2 in an ionic liquid at different temperatures and pressures using a gravimetric method.

Materials and Equipment:

  • High-pressure microbalance

  • Ionic liquid sample

  • High-purity CO2 gas

  • Pressure and temperature controllers

  • Vacuum pump

Procedure:

  • Sample Preparation:

    • Place a known mass of the ionic liquid in the microbalance sample holder.

    • Degas the sample under vacuum at an elevated temperature to remove any dissolved gases and moisture.

  • Solubility Measurement:

    • Set the desired temperature for the measurement.

    • Introduce CO2 into the balance chamber and pressurize it to the desired pressure.

    • Monitor the mass of the sample over time. The mass will increase as CO2 dissolves in the ionic liquid.

    • Equilibrium is reached when the mass of the sample no longer changes.

    • Record the final mass.

  • Data Analysis:

    • The mass increase corresponds to the mass of dissolved CO2.

    • Calculate the mole fraction of CO2 in the ionic liquid.

    • Repeat the measurement at different pressures and temperatures to obtain a solubility isotherm.

    • Corrections for buoyancy effects should be applied for accurate results.

Experimental_Workflow_CO2_Solubility Workflow for Gravimetric CO2 Solubility Measurement A Place Ionic Liquid in Microbalance B Degas Sample (Vacuum and Heat) A->B C Set Temperature and Pressure B->C D Introduce CO2 Gas C->D E Monitor Mass Increase until Equilibrium D->E F Record Final Mass E->F G Calculate CO2 Mole Fraction (with Buoyancy Correction) F->G

References

Navigating the Complex Interactions: A Comparative Guide to 1-Ethyl-3-methylimidazolium Acetate and Inorganic Salt Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ionic liquids (ILs) and inorganic salts is paramount for applications ranging from electrolyte design to novel solvent systems. This guide provides a comparative analysis of how different inorganic salts influence the physicochemical properties of the promising ionic liquid, 1-Ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM][OAc]).

The addition of inorganic salts to [EMIM][OAc] can significantly alter its fundamental properties, including viscosity, conductivity, and density. These changes are driven by the specific interactions between the salt's ions and the imidazolium (B1220033) cation and acetate anion of the IL. Studies show that salts with different cations, such as sodium-based versus ammonium-based, can lead to markedly different outcomes.[1][2][3][4]

Notably, ammonium-based salts have been shown to increase the ionicity of [EMIM][OAc], suggesting preferential interactions between the acetate anion and the ammonium (B1175870) cation.[1][5] This can lead to the formation of aggregates and a less engaged imidazolium cation, influencing the overall transport properties of the mixture.[1][5]

Comparative Analysis of Physicochemical Properties

The following tables summarize key experimental data on the effects of adding various inorganic salts to [EMIM][OAc].

Table 1: Viscosity of [EMIM][OAc] + Inorganic Salt Mixtures
Inorganic SaltConcentration (molality)Temperature (°C)Viscosity (mPa·s)
Pure [EMIM][OAc]025115
Sodium Acetate0.525160
Ammonium Acetate0.525145
Lithium Chloride0.8 (wt%)Not SpecifiedHigher than pure IL

Data synthesized from multiple sources indicating general trends. Absolute values can vary based on experimental conditions.[2][6]

Table 2: Ionic Conductivity of [EMIM][OAc] + Inorganic Salt Mixtures
Inorganic SaltConcentrationTemperature (°C)Ionic Conductivity (S/cm)
Pure [EMIM][OAc]025~1.0 x 10⁻²
Lithium Chloride (in cellulose (B213188) acetate membrane with [EMIM][OAc])0.8 wt%Room Temp7.1 x 10⁻³
Lithium Salts (General Trend)Increasing15 - 60Decreases with salt concentration

Conductivity is highly dependent on the system. For instance, in lithium-ion battery applications, while adding lithium salts is necessary for charge transport, it often increases viscosity and decreases overall ionic conductivity.[6][7]

Experimental Methodologies

The data presented is derived from a range of standard experimental protocols designed to characterize the thermophysical and electrochemical properties of ionic liquid mixtures.

General Experimental Protocol:
  • Materials and Preparation :

    • The ionic liquid 1-Ethyl-3-methylimidazolium acetate (purity >95-97%) is typically dried under vacuum to minimize water content.[8]

    • Inorganic salts of high purity are similarly dried before use.

    • Mixtures are prepared gravimetrically by adding a known mass of the inorganic salt to the ionic liquid. The mixture is then typically stirred in a controlled environment (e.g., a glovebox) for an extended period (e.g., 24-48 hours) to ensure homogeneity.[9]

  • Property Measurements :

    • Viscosity : A rotational or capillary viscometer is commonly used. Measurements are taken across a range of temperatures, with the temperature controlled by a circulating bath.[10][11]

    • Conductivity : An AC impedance bridge or a conductivity meter is used. The measurement cell is calibrated with standard solutions, and the temperature is precisely controlled.[7][12]

    • Density : A vibrating tube densimeter is the standard instrument for accurate density measurements over a range of temperatures.[13]

    • Spectroscopic Analysis : Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are often employed to probe the molecular-level interactions between the IL and the salt ions, providing insights into changes in the chemical environment.[1][5][14]

Experimental Workflow for IL-Salt Characterization

The following diagram illustrates a typical workflow for preparing and characterizing [EMIM][OAc] and inorganic salt mixtures.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_output Output start Materials Procurement ([EMIM][OAc] & Inorganic Salt) drying Drying of Components (Vacuum Oven) start->drying mixing Gravimetric Mixing (Inert Atmosphere) drying->mixing homogenize Homogenization (Stirring for 24-48h) mixing->homogenize viscosity Viscometry homogenize->viscosity conductivity Conductivity Measurement homogenize->conductivity density Densitometry homogenize->density spectroscopy Spectroscopic Analysis (NMR, Raman) homogenize->spectroscopy data Quantitative Data (Tables & Plots) viscosity->data conductivity->data density->data interpretation Interpretation of Intermolecular Interactions spectroscopy->interpretation

Caption: Workflow for IL-Inorganic Salt Mixture Characterization.

References

Alkyl Chain Length and Its Influence on the Thermal Stability of Imidazolium-Based Ionic Liquids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of imidazolium-based ionic liquids (ILs) is a critical parameter influencing their application in various fields, including as solvents in chemical synthesis, electrolytes in batteries, and matrices for drug delivery. A key structural feature that can be tuned to modulate this property is the length of the alkyl chain substituent on the imidazolium (B1220033) cation. This guide provides a comparative analysis of the effect of alkyl chain length on the thermal stability of these ILs, supported by experimental data and detailed methodologies.

The Interplay of Forces: How Alkyl Chains Affect Thermal Stability

The thermal stability of imidazolium ILs is primarily governed by the interplay of two main forces: coulombic interactions between the imidazolium cation and the anion, and van der Waals forces between the alkyl chains of the cations.[1][2][3] The length of the alkyl chain directly influences the van der Waals interactions. As the alkyl chain lengthens, these non-polar interactions become stronger, which can contribute to an increase in the overall thermal stability of the IL.

However, the relationship is not always straightforward. The increased steric hindrance from longer alkyl chains can sometimes weaken the overall electrostatic interactions within the ionic liquid, potentially leading to a decrease in thermal stability. The nature of the anion also plays a crucial role, with more weakly coordinating anions generally leading to higher thermal stability.[4] Therefore, the observed effect of alkyl chain length is often a result of a delicate balance between these competing factors.

Quantitative Comparison of Thermal Decomposition Temperatures

The most common technique for evaluating the thermal stability of ionic liquids is Thermogravimetric Analysis (TGA).[5] This method measures the change in mass of a sample as a function of temperature, and the decomposition temperature (Td) is typically reported as the onset temperature (Tonset) of mass loss. The following table summarizes the decomposition temperatures of a series of 1-alkyl-3-methylimidazolium bromide ([Cₙmim][Br]) ionic liquids with varying alkyl chain lengths, providing a clear comparison of their thermal stability.

Imidazolium CationAnionAlkyl Chain Length (n)Decomposition Temperature (Td) in °C
1-methyl-3-methylimidazoliumBromide1220.31
1,3-dimethylimidazoliumBromide3319.96
1,3-diethylimidazoliumBromide4349.85
1,3-dihexylimidazoliumBromide6380.00

Data sourced from a study on N,N-dialkylimidazolium based ionic liquids.

The data in the table suggests that for this particular series of imidazolium bromide ILs, an increase in the alkyl chain length leads to a significant enhancement in thermal stability.

Experimental Protocol: Thermogravimetric Analysis (TGA)

To ensure the reproducibility and comparability of thermal stability data, a standardized experimental protocol for TGA is crucial.[1] The following is a representative methodology based on common practices reported in the literature.[1][4]

Objective: To determine the decomposition temperature (Td) of imidazolium-based ionic liquids.

Apparatus: A thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small, precise amount of the ionic liquid sample (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum). To ensure accuracy, the IL should be dried under vacuum prior to analysis to remove any residual water, as moisture can significantly lower the decomposition temperature.[1]

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated at a constant rate, typically ranging from 5 to 20 °C/min. It is important to note that higher heating rates can lead to an overestimation of the thermal stability.[1]

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The decomposition temperature is determined from the resulting TGA curve. The onset temperature (Tonset) is a common metric and is defined as the temperature at which a significant deviation from the baseline mass is observed. This is often calculated as the intersection of the tangent to the baseline and the tangent to the curve at the point of maximum mass loss. Other metrics include the temperature at which a certain percentage of mass loss occurs (e.g., T5% or T10%).

Logical Relationship Visualization

The following diagram illustrates the key factors and their relationships in determining the thermal stability of imidazolium-based ionic liquids as influenced by the alkyl chain length.

G Factors Influencing Thermal Stability of Imidazolium ILs cluster_cation Imidazolium Cation cluster_forces Intermolecular Forces Alkyl Chain Length Alkyl Chain Length Steric Hindrance Steric Hindrance Alkyl Chain Length->Steric Hindrance increases Van der Waals Forces Van der Waals Forces Alkyl Chain Length->Van der Waals Forces increases Coulombic Interactions Coulombic Interactions Steric Hindrance->Coulombic Interactions can decrease Thermal Stability Thermal Stability Van der Waals Forces->Thermal Stability Coulombic Interactions->Thermal Stability Anion Nature Anion Nature Anion Nature->Coulombic Interactions

Caption: Relationship between alkyl chain length and thermal stability.

Conclusion

The length of the alkyl chain on the imidazolium cation is a significant factor in determining the thermal stability of ionic liquids. While a general trend of increasing stability with longer alkyl chains is observed in some cases due to enhanced van der Waals forces, this effect is complex and can be counteracted by factors such as increased steric hindrance and the nature of the anion. For researchers and professionals in drug development, a careful consideration of the interplay of these structural features is essential for the rational design and selection of imidazolium-based ionic liquids with optimal thermal properties for specific applications. The use of standardized experimental protocols, such as the TGA methodology outlined here, is paramount for obtaining reliable and comparable data.

References

A Comparative Guide to Polarizable and Non-Polarizable Models of Imidazolium Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of polarizable and non-polarizable molecular models in simulating the physicochemical properties of imidazolium-based ionic liquids. The information presented is collated from various experimental and computational studies to offer a comprehensive overview for researchers in the field.

Introduction to Molecular Modeling of Ionic Liquids

Imidazolium-based ionic liquids are a class of molten salts with low melting points that have garnered significant interest for a wide range of applications, including as solvents in synthesis and catalysis, electrolytes in batteries, and as novel drug delivery systems. Molecular modeling has become an indispensable tool for understanding the behavior of these complex fluids at the atomic level. A crucial choice in these simulations is the type of force field employed, with the primary distinction being between polarizable and non-polarizable models.

Non-polarizable models treat atoms as having fixed partial charges. This simplification offers computational efficiency, allowing for longer and larger-scale simulations. However, it neglects the influence of the local electrostatic environment on the charge distribution of the ions.

Polarizable models , on the other hand, explicitly account for electronic polarizability, allowing the charge distribution of the ions to respond to their surroundings. This is achieved through various methods, such as Drude oscillators, fluctuating charges, or induced dipoles. While computationally more demanding, these models are generally considered to provide a more physically realistic representation of the ionic system.

This guide will delve into a quantitative comparison of these two modeling approaches, supported by experimental data, and provide an overview of the methodologies employed in these studies.

Data Presentation: A Quantitative Comparison

The following table summarizes a collection of experimental and simulated data for two common imidazolium-based ionic liquids: 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]) and 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) ([EMIM][BF4]). The data highlights the differences in the predictive accuracy of polarizable and non-polarizable force fields for key physical properties.

Ionic LiquidPropertyExperimental ValueNon-Polarizable ModelPolarizable Model
[BMIM][PF6] Density (g/cm³ at 298 K)1.36 - 1.37~1.33 - 1.45~1.36
Viscosity (mPa·s at 298 K)~250 - 370OverestimatedCloser to Exp.
Self-Diffusion Coefficient (10⁻¹¹ m²/s at 300 K)~2.0 - 3.0UnderestimatedCloser to Exp.
[EMIM][BF4] Density (g/cm³ at 298 K)~1.28~1.22 - 1.29~1.28
Viscosity (mPa·s at 298 K)~33OverestimatedCloser to Exp.
Self-Diffusion Coefficient (10⁻¹¹ m²/s at 300 K)~10 - 15UnderestimatedCloser to Exp.

Note: The values presented are approximate ranges compiled from multiple sources. Direct comparison is challenging due to variations in experimental conditions and simulation protocols across different studies. Non-polarizable models often show a wide range of values depending on the specific force field (e.g., AMBER, OPLS) and whether charge scaling is applied. Polarizable models generally show better agreement with experimental data for dynamic properties.

Experimental and Computational Protocols

A detailed understanding of the methodologies is crucial for interpreting the presented data.

Experimental Protocols
  • Density Measurement: Densities of ionic liquids are typically measured using a vibrating tube densimeter.[1] The instrument measures the oscillation frequency of a U-shaped tube filled with the sample, which is then related to the density of the fluid. Temperature control is crucial for accurate measurements.

  • Viscosity Measurement: Rotational viscometers, falling-ball viscometers, and rolling-ball viscometers are commonly used to determine the viscosity of ionic liquids.[2] These methods measure the resistance of the fluid to flow under controlled temperature conditions.

  • Diffusion Coefficient Measurement: Pulsed-field gradient nuclear magnetic resonance (PFG-NMR) is a non-invasive technique used to measure the self-diffusion coefficients of the individual ions in the liquid state.[3]

Computational Protocols: Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are the primary computational tool for studying ionic liquids. The general workflow involves:

  • System Setup: A simulation box is created containing a specific number of ion pairs, typically hundreds to thousands, to represent the bulk liquid.

  • Force Field Selection: A force field is chosen to describe the interactions between atoms.

    • Non-Polarizable: Commonly used force fields include those based on AMBER, OPLS (Optimized Potentials for Liquid Simulations), and GAFF (General Amber Force Field).[4] These employ fixed partial charges on each atom. Some studies utilize charge scaling (e.g., reducing charges to ±0.8e) to empirically account for polarization effects and improve the prediction of dynamic properties.[5]

    • Polarizable: These models explicitly include polarization. A prominent example is the Drude oscillator model, often implemented in simulation packages like CHARMM and NAMD.[6][7] In this model, a "Drude particle" is attached to each atom by a spring, representing a polarizable electron cloud. Other approaches include the induced dipole model and fluctuating charge models.[8]

  • Equilibration: The system is simulated for a period to allow it to reach thermal and structural equilibrium. This is typically done in the isothermal-isobaric (NpT) ensemble, where the number of particles, pressure, and temperature are kept constant.

  • Production Run: After equilibration, a longer simulation (the "production run") is performed to collect data for calculating various properties. This is often done in the canonical (NVT) ensemble, where the number of particles, volume, and temperature are constant.

  • Property Calculation:

    • Density: Calculated directly from the average volume of the simulation box in the NpT ensemble.

    • Viscosity: Can be calculated from equilibrium simulations using the Green-Kubo relations or from non-equilibrium MD simulations.

    • Self-Diffusion Coefficient: Determined from the mean-squared displacement (MSD) of the ions over time using the Einstein relation.

Typical Simulation Parameters:

  • Software: CHARMM, NAMD, AMBER, GROMACS, LAMMPS[4][6][7][9]

  • Ensemble: NpT for equilibration, NVT for production.

  • Thermostat: Nosé-Hoover or Langevin thermostat to maintain constant temperature.[6]

  • Barostat: Parrinello-Rahman or Langevin piston barostat to maintain constant pressure.

  • Time Step: Typically 1-2 femtoseconds.

  • Simulation Time: Nanoseconds to microseconds, depending on the property of interest and computational resources.

Visualization of the Modeling Workflow

The following diagram illustrates the logical workflow in comparing polarizable and non-polarizable models for imidazolium (B1220033) ionic liquids.

cluster_exp Experimental Validation cluster_sim Molecular Dynamics Simulation cluster_nonpol Non-Polarizable Model cluster_pol Polarizable Model exp_data Experimental Data (Density, Viscosity, Diffusion) comparison Comparison & Analysis exp_data->comparison Validation nonpol_ff Force Field (AMBER, OPLS, GAFF) nonpol_sim MD Simulation (Fixed Charges) nonpol_ff->nonpol_sim nonpol_results Simulated Properties nonpol_sim->nonpol_results nonpol_results->comparison Prediction pol_ff Force Field (Drude, Induced Dipole) pol_sim MD Simulation (Variable Charges) pol_ff->pol_sim pol_results Simulated Properties pol_sim->pol_results pol_results->comparison Prediction

Caption: Workflow for comparing simulation models with experimental data.

Conclusion

The choice between polarizable and non-polarizable models for simulating imidazolium-based ionic liquids involves a trade-off between computational cost and physical accuracy.

  • Non-polarizable models are computationally efficient and can provide reasonable predictions for static properties like density. However, they often fail to accurately capture dynamic properties, leading to overestimated viscosities and underestimated diffusion coefficients. The use of scaled charges can partially mitigate these inaccuracies.

  • Polarizable models offer a more realistic representation of the intermolecular interactions in ionic liquids by accounting for electronic polarization. This leads to a significantly better agreement with experimental data for dynamic properties.[10] The increased computational cost is a key consideration, but with advancements in computing power, polarizable simulations are becoming increasingly accessible.

For researchers aiming to accurately predict the transport properties of imidazolium ionic liquids, which are crucial for applications in drug delivery and electrochemistry, the use of polarizable models is highly recommended . For large-scale screening studies or when computational resources are limited, non-polarizable models with charge scaling can serve as a viable alternative, provided their limitations are acknowledged.

References

Safety Operating Guide

Safe Disposal of 1-Ethyl-3-methylimidazolium Nitrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1-Ethyl-3-methylimidazolium nitrate (B79036), ensuring the safety of laboratory personnel and compliance with regulations. The following procedures have been synthesized from safety data sheets (SDS) to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment. 1-Ethyl-3-methylimidazolium nitrate is classified as an oxidizing solid that can cause skin and serious eye irritation.[1]

Required Personal Protective Equipment:

  • Eye Protection: Wear chemical safety goggles with side-shields that conform to EN166 or NIOSH standards.[2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and employ proper glove removal techniques to prevent skin contact.

  • Skin and Body Protection: A lab coat or an impervious apron is necessary to prevent skin exposure.[1] Contaminated clothing should be removed immediately and washed before reuse.[1][2]

  • Work Area Safety: Ensure that an eyewash station and a safety shower are easily accessible and in close proximity to the handling area.

II. Spill Management

In the event of a spill, immediate and appropriate action is required to contain and clean the area safely.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate unnecessary personnel from the area and ensure adequate ventilation.

  • Containment: Cover drains to prevent the substance from entering them.[3]

  • Absorption: For liquid spills, use an inert absorbent material like Chemizorb® to soak up the substance.[3] For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[4] Avoid creating dust.

  • Collection: Collect the absorbed or swept material and place it in a suitable, closed container for disposal.[4][5]

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: Dispose of the contaminated materials as hazardous waste according to institutional and local regulations.

III. Disposal Procedure for Unused this compound

The disposal of unused this compound must be handled as a hazardous waste process. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Consult Regulations: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.

  • Containerization: Keep the chemical in its original, clearly labeled container.[3] If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container. Do not mix with other waste materials.[3]

  • Labeling: Ensure the waste container is accurately and clearly labeled with the chemical name ("this compound") and any associated hazard symbols (e.g., oxidizer, irritant).

  • Storage Pending Disposal: Store the sealed waste container in a designated, well-ventilated, and cool area away from combustible materials and heat sources.[1][6] The container should be kept tightly closed.[1]

  • Waste Pickup: Arrange for a pickup with your institution's hazardous waste disposal service or a licensed chemical waste disposal company. Provide them with the accurate chemical name and any other required information.

IV. Hazard Summary

A summary of the key hazards associated with this compound is provided in the table below for quick reference.

Hazard ClassificationDescriptionPrecautionary Measures
Oxidizing Solid May intensify fire; oxidizer.[1][6]Keep away from heat, sparks, open flames, hot surfaces, and combustible materials.[1][6]
Skin Irritation Causes skin irritation.[1]Wear protective gloves and clothing. Wash skin thoroughly after handling.[1]
Eye Irritation Causes serious eye irritation.[1]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][2]
Respiratory Irritation May cause respiratory irritation.[1]Avoid breathing dust. Use in a well-ventilated area.

V. Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Disposal of This compound consult_ehs 1. Consult Institutional EHS and Local Regulations start->consult_ehs wear_ppe 2. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) consult_ehs->wear_ppe check_container 3. Check Original Container wear_ppe->check_container is_compromised Is Container Compromised? check_container->is_compromised transfer_waste 4a. Transfer to a New, Compatible, Labeled Container is_compromised->transfer_waste Yes use_original 4b. Use Original Container is_compromised->use_original No label_waste 5. Ensure Accurate Labeling (Chemical Name & Hazards) transfer_waste->label_waste use_original->label_waste store_waste 6. Store in Designated Area (Cool, Ventilated, Away from Combustibles) label_waste->store_waste schedule_pickup 7. Arrange for Hazardous Waste Pickup store_waste->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Ethyl-3-methylimidazolium nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Ethyl-3-methylimidazolium Nitrate (B79036)

This guide provides comprehensive, step-by-step safety and logistical procedures for handling 1-Ethyl-3-methylimidazolium nitrate (CAS: 143314-14-1) in a laboratory setting. Adherence to these protocols is critical to ensure the safety of researchers, scientists, and drug development professionals. This substance is classified as an oxidizing solid that may intensify fire, cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2]

Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValueSource(s)
Molecular Formula C₆H₁₁N₃O₃
Molecular Weight ~173.17 g/mol
Appearance Light brown, colorless to yellow solid[3][4]
Melting Point 38 - 41 °C (100.4 - 105.8 °F)[1][2][3][5]
Density ~1.25 - 1.367 g/cm³[5]
Boiling Point ~300 °C[5]

Operational Plan: Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following equipment must be worn at all times in the laboratory.

  • Eye and Face Protection :

    • Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3]

    • When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[6]

  • Hand Protection :

    • Wear appropriate chemical-resistant gloves to prevent skin exposure.[3][7] Nitrile or neoprene gloves are commonly used for handling ionic liquids.[7][8]

    • Gloves should be inspected for tears or holes before each use.

    • If gloves become contaminated, remove them immediately, wash your hands thoroughly, and don a new pair.[6]

  • Body Protection :

    • A laboratory coat or a chemical-resistant apron is required to protect against spills and splashes.[7]

    • Ensure that clothing fully covers the arms and legs. Open-toed shoes are not permitted in the laboratory.

  • Respiratory Protection :

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3]

    • If ventilation is inadequate or if dust/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3]

cluster_workflow Handling Workflow node_eye Eye/Face Protection (Goggles & Face Shield) node_prep Preparation (Don all required PPE) node_hand Hand Protection (Chemical-Resistant Gloves) node_body Body Protection (Lab Coat/Apron) node_resp Respiratory Protection (Fume Hood/Respirator) node_handle Handling (Work in fume hood) node_prep->node_handle node_clean Cleanup (Decontaminate surfaces) node_handle->node_clean node_dispose Disposal (Segregate waste) node_clean->node_dispose node_doff Doffing PPE (Remove gloves last) node_dispose->node_doff

Caption: PPE requirements and the associated safe handling workflow.

Experimental Protocol: Safe Handling and Storage

Follow these procedural steps to minimize risk during the handling and storage of this compound.

Preparation and Handling
  • Work Area Preparation : Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[3] The work area, preferably a chemical fume hood, should be clean and uncluttered.

  • Personal Protective Equipment (PPE) : Before handling the chemical, put on all required PPE as detailed in the section above.

  • Handling the Chemical :

    • Use only in a well-ventilated area or a chemical fume hood.[3]

    • Avoid breathing in dust, fumes, or vapors.[3]

    • Prevent any contact with eyes, skin, or clothing.[3][4]

    • Wash hands and any exposed skin thoroughly after handling.[1][3]

    • Keep the substance away from heat, sparks, open flames, and other ignition sources.[1][3]

    • Keep away from clothing and other combustible materials as it is an oxidizer.[1][3]

Storage Plan
  • Container : Keep the container tightly closed when not in use.[1][3]

  • Location : Store in a cool, dry, and well-ventilated area.[4]

  • Incompatibilities : Store away from strong reducing agents and combustible materials.[3]

  • Security : For added safety, consider storing in a locked cabinet or area.[3]

Disposal Plan

All waste materials must be treated as hazardous waste and disposed of according to institutional, local, regional, and national regulations.[3][9]

  • Waste Collection :

    • Collect excess this compound and any contaminated materials (e.g., absorbent pads, gloves, paper towels) in a designated, labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[9]

  • Disposal Route :

    • Dispose of the contents and the container at an approved waste disposal facility.[2][3][9]

    • Do not pour the substance down the drain or dispose of it in regular trash.[3]

  • Empty Containers : Handle uncleaned, empty containers in the same manner as the product itself.[9]

Emergency Procedures: First Aid and Spill Response

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures
  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][4]

  • Skin Contact : Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][3][4]

  • Inhalation : Move the affected person to fresh air. If the person is not breathing, provide artificial respiration. If symptoms such as respiratory irritation occur, seek medical attention.[1][3][4]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][4]

Accidental Release Measures (Spill Plan)
  • Evacuate : Clear all non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain :

    • For small spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the substance.[3]

    • Avoid creating dust.

  • Collect : Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[3]

  • Decontaminate : Clean the spill area thoroughly with soap and water.

  • Report : Report the incident to your laboratory supervisor or environmental health and safety office.

cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Emergency Event (Spill or Exposure) exp_skin Skin Contact start->exp_skin exp_eye Eye Contact start->exp_eye exp_inhale Inhalation start->exp_inhale spill_contain Contain Spill (Use inert absorbent) start->spill_contain action_skin Remove Clothing Wash with Soap & Water (15 min) exp_skin->action_skin action_eye Rinse with Water (15 min) Seek Medical Attention exp_eye->action_eye action_inhale Move to Fresh Air Seek Medical Attention exp_inhale->action_inhale spill_collect Collect Waste (Sweep into labeled container) spill_contain->spill_collect spill_clean Decontaminate Area spill_collect->spill_clean spill_dispose Dispose as Hazardous Waste spill_clean->spill_dispose

Caption: Decision-making workflow for emergency spill or exposure events.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.